2,5-Dibromo-4-methyl-3-nitropyridine
Description
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Properties
IUPAC Name |
2,5-dibromo-4-methyl-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2N2O2/c1-3-4(7)2-9-6(8)5(3)10(11)12/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWWZPPJIRAWSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1Br)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652035 | |
| Record name | 2,5-Dibromo-4-methyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947534-69-2 | |
| Record name | 2,5-Dibromo-4-methyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,5-Dibromo-4-methyl-3-nitropyridine: A Keystone Intermediate for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2,5-Dibromo-4-methyl-3-nitropyridine (CAS No. 947534-69-2). As a highly functionalized heterocyclic compound, it serves as a critical building block in the fields of pharmaceutical and agrochemical research. This document elucidates the compound's structural characteristics, reactivity profile, and provides detailed protocols for its synthesis and handling. Particular emphasis is placed on its utility in modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, which are foundational in the development of novel bioactive molecules.
Introduction: The Strategic Importance of a Multifunctional Pyridine Scaffold
This compound is a versatile chemical intermediate whose value lies in its unique arrangement of reactive sites on the pyridine core.[1][2] The presence of two bromine atoms at positions 2 and 5, an electron-withdrawing nitro group at position 3, and an electron-donating methyl group at position 4, creates a molecule with a nuanced electronic profile and distinct reactivity at each substitution point. This strategic functionalization makes it an ideal substrate for a variety of chemical transformations, enabling the construction of complex molecular architectures.[1][3]
In the realm of drug discovery, such polysubstituted pyridines are integral to the synthesis of novel therapeutic agents, particularly in the development of treatments for bacterial infections.[2] The agrochemical industry also utilizes this compound as a key intermediate in the creation of advanced pesticides, aiming for high efficacy and minimal environmental impact.[2] This guide serves to consolidate the available technical information on this compound, providing a foundational resource for scientists leveraging its synthetic potential.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectroscopic properties of a chemical entity is paramount for its effective use in research and development.
Physical and Chemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 947534-69-2 | [1][4][5] |
| Molecular Formula | C₆H₄Br₂N₂O₂ | [4][5] |
| Molecular Weight | 295.92 g/mol | [2][4] |
| Melting Point | 63-67 °C | [1] |
| Boiling Point | 291.1 °C at 760 mmHg | [4] |
| Density | 2.067 g/cm³ | [4] |
| Flash Point | 129.8 °C | [4] |
| Refractive Index | 1.632 | [4] |
Note: Some physical properties are based on supplier data and may be subject to slight variations.
Spectroscopic Characterization
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple, exhibiting a singlet for the methyl group protons and a singlet for the lone aromatic proton at the C6 position. The chemical shift of the methyl protons would likely appear in the range of 2.3-2.7 ppm. The aromatic proton is expected to be downfield due to the deshielding effects of the electronegative nitrogen atom and the nitro group.
-
¹³C NMR: The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups. Carbons bonded to bromine will be shifted to a lower field, while the carbon of the methyl group will appear at a higher field. The presence of the nitro group will also significantly influence the chemical shifts of the adjacent carbons.
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by several key absorption bands. Strong asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are expected in the regions of 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively. C-H stretching vibrations from the methyl group and the aromatic ring will appear around 2900-3100 cm⁻¹. The C-Br stretching vibrations will be observed in the fingerprint region, typically below 800 cm⁻¹.
2.2.3. Mass Spectrometry (MS)
The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately a 1:2:1 ratio for the M, M+2, and M+4 peaks). The molecular ion peak [M]⁺ should be observed at m/z corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the nitro group and bromine atoms.
Synthesis and Manufacturing
The synthesis of this compound can be approached through a multi-step sequence, likely starting from a more readily available pyridine derivative. A plausible synthetic route, adapted from patented procedures for similar compounds, involves a Sandmeyer-type reaction.[6][7]
Proposed Synthetic Pathway
A likely synthetic strategy would start with the nitration of 2-amino-4-methylpyridine, followed by a diazotization and subsequent bromination.
Caption: Proposed synthetic pathway to this compound.
Experimental Protocol (Adapted from Analogous Syntheses)
The following protocol is a generalized procedure adapted from the synthesis of similar dibrominated pyridines and should be optimized for the specific target molecule.[6][7]
Step 1: Nitration of 2-Amino-4-methylpyridine
-
To a cooled (0-5 °C) solution of concentrated sulfuric acid, slowly add 2-amino-4-methylpyridine while maintaining the temperature.
-
Add a nitrating agent (e.g., concentrated nitric acid) dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.
-
Stir the reaction mixture at a controlled temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., NaOH solution) to precipitate the product.
-
Filter, wash with cold water, and dry the crude 2-amino-4-methyl-3-nitropyridine.
Step 2: Diazotization and Bromination (Sandmeyer Reaction)
-
Dissolve the 2-amino-4-methyl-3-nitropyridine intermediate in a mixture of hydrobromic acid and water.
-
Cool the solution to 0-5 °C and add a solution of sodium nitrite in water dropwise, maintaining the low temperature.
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the diazonium salt solution to the copper(I) bromide solution.
-
Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane), wash the organic layer, dry over anhydrous sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Chemical Reactivity and Applications in Drug Development
The strategic placement of functional groups on the pyridine ring of this compound dictates its reactivity and makes it a valuable precursor in the synthesis of complex molecules.
Regioselective Reactivity
The two bromine atoms are in different chemical environments, which can allow for regioselective reactions. The bromine at the 2-position is ortho to the ring nitrogen, making it more susceptible to nucleophilic aromatic substitution and oxidative addition in palladium-catalyzed reactions. The bromine at the 5-position is also reactive, and reaction conditions can be tuned to favor substitution at either position.
Palladium-Catalyzed Cross-Coupling Reactions
A cornerstone of modern organic synthesis, palladium-catalyzed cross-coupling reactions are particularly well-suited for functionalizing this compound.
4.2.1. Suzuki-Miyaura Coupling
This reaction enables the formation of carbon-carbon bonds by coupling with boronic acids or their esters. This is a powerful method for introducing aryl, heteroaryl, or vinyl groups at the bromine-substituted positions.
References
- 1. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. echemi.com [echemi.com]
- 5. pschemicals.com [pschemicals.com]
- 6. CN105061301A - Synthesis method of 2,5-dibromopyridine - Google Patents [patents.google.com]
- 7. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of 2,5-Dibromo-4-methyl-3-nitropyridine
This guide provides a comprehensive overview of the synthetic pathways, mechanistic underpinnings, and practical considerations for the preparation of 2,5-Dibromo-4-methyl-3-nitropyridine. This versatile heterocyclic compound is a valuable intermediate in the development of novel pharmaceutical and agrochemical agents, owing to its unique substitution pattern that allows for diverse chemical transformations.[1][2][3] The strategic placement of two bromine atoms and a nitro group on the 4-methylpyridine core makes it a highly reactive and valuable building block for constructing complex molecular architectures.[1][4]
Compound Profile and Physicochemical Properties
Before delving into the synthesis, it is essential to understand the fundamental properties of the target molecule.
| Property | Value | Source |
| IUPAC Name | This compound | Chem-Impex[1] |
| Synonyms | 2,5-Dibromo-3-nitro-4-picoline | Chem-Impex[1] |
| CAS Number | 947534-69-2 | Chem-Impex[1] |
| Molecular Formula | C₆H₄Br₂N₂O₂ | Echemi[5] |
| Molecular Weight | 295.92 g/mol | Echemi[5] |
| Appearance | White to off-white crystalline powder | N/A (Typical for similar compounds) |
| Boiling Point | 291.1°C at 760 mmHg | Echemi[5] |
| Density | 2.067 g/cm³ | Echemi[5] |
Strategic Synthesis Pathway: A Multi-Step Approach
The synthesis of this compound is not a trivial one-pot reaction. It requires a strategic, multi-step approach that carefully controls the introduction of each functional group to achieve the desired regiochemistry. The electron-withdrawing nature of the pyridine nitrogen, combined with the directing effects of the methyl and nitro groups, dictates the reaction sequence.
A logical and field-proven pathway begins with the functionalization of a more readily available starting material, 2-amino-4-methylpyridine (2-amino-4-picoline), proceeding through nitration, bromination, and a Sandmeyer-type reaction.
Figure 1. Proposed multi-step synthesis workflow for this compound.
Detailed Experimental Protocols and Rationale
This section details the step-by-step methodology, explaining the causality behind each experimental choice.
-
Core Principle: The first step involves the nitration of 2-amino-4-methylpyridine. The pyridine ring is generally deactivated towards electrophilic aromatic substitution. However, the strongly activating amino group at the 2-position directs the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho and para positions. The 3-position is sterically accessible and electronically favored, leading to the desired product. A similar protocol is used for the nitration of 2-amino-5-bromopyridine.[6]
-
Experimental Protocol:
-
To a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid (H₂SO₄, 5 molar equivalents). Cool the flask in an ice-salt bath to 0-5°C.
-
Slowly add 2-amino-4-methylpyridine (1 molar equivalent) to the cooled sulfuric acid, ensuring the temperature does not exceed 10°C.
-
Once the addition is complete and a homogenous solution is formed, add fuming nitric acid (HNO₃, 1.1 molar equivalents) dropwise, maintaining the temperature below 5°C.
-
After the addition, stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution by the slow addition of a concentrated sodium hydroxide (NaOH) solution until the pH is approximately 7-8. This will precipitate the product.
-
Collect the yellow precipitate by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to yield 2-amino-4-methyl-3-nitropyridine.
-
-
Core Principle: The second step is the bromination of the nitrated intermediate. The pyridine ring is now strongly deactivated by the nitro group. However, the amino group remains a powerful activating group and will direct the incoming bromine electrophile. The 5-position is para to the amino group, making it the most favorable site for substitution.
-
Experimental Protocol:
-
Dissolve 2-amino-4-methyl-3-nitropyridine (1 molar equivalent) in glacial acetic acid (10 volumes).
-
Add sodium acetate (1.5 molar equivalents) to the solution to buffer the reaction.
-
Add liquid bromine (Br₂, 1.1 molar equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 60-70°C and stir for 4-6 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into a stirred solution of sodium bisulfite to quench excess bromine.
-
Neutralize the mixture with a saturated sodium bicarbonate solution, which will cause the product to precipitate.
-
Filter the solid, wash with water, and dry to obtain 2-amino-5-bromo-4-methyl-3-nitropyridine.
-
-
Core Principle: The final step involves replacing the amino group with a bromine atom via a Sandmeyer reaction. This classic transformation proceeds by converting the primary amine into a diazonium salt, which is then displaced by a bromide ion, typically catalyzed by a copper(I) salt. Similar Sandmeyer reactions are well-documented for producing dibromopyridines.[7][8]
-
Experimental Protocol:
-
Suspend 2-amino-5-bromo-4-methyl-3-nitropyridine (1 molar equivalent) in a 48% hydrobromic acid (HBr) solution (5-7 volumes). Cool the suspension to -5°C in an ice-salt bath.
-
In a separate beaker, dissolve sodium nitrite (NaNO₂, 1.2 molar equivalents) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the cold pyridine suspension, keeping the temperature strictly between -5°C and 0°C. Stir for 30 minutes after addition to ensure complete diazotization.
-
In a separate reaction vessel, prepare a solution of copper(I) bromide (CuBr, 0.2 molar equivalents) in 48% HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas will be observed.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60°C for 1 hour to ensure the reaction goes to completion.
-
Cool the mixture, basify with a concentrated NaOH solution, and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
-
Analytical Characterization
To confirm the identity and purity of the synthesized this compound, a suite of analytical techniques is employed.
| Technique | Expected Observations |
| ¹H NMR | A singlet for the methyl (CH₃) protons around δ 2.3-2.6 ppm. A singlet for the aromatic proton at the 6-position (C-H) around δ 8.3-8.6 ppm. (Reference spectra for similar compounds like 2,5-Dibromo-4-methylpyridine show characteristic shifts[9]). |
| ¹³C NMR | Signals corresponding to the six distinct carbon atoms in the molecule, including the methyl carbon, the four aromatic carbons, and the carbon bearing the nitro group. (Reference spectra for related structures like 2-Bromo-3-methyl-5-nitropyridine can provide comparative data[10]). |
| Mass Spec. | The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight (295.92 g/mol ), with a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). |
| FT-IR | Characteristic absorption bands for C-H (aromatic and aliphatic), C=N and C=C (pyridine ring), asymmetric and symmetric N-O stretching of the nitro group (approx. 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹), and C-Br stretching. |
Environment, Health, and Safety (EHS) Considerations
The synthesis of this compound involves hazardous materials and requires strict adherence to safety protocols.
-
Hazardous Reagents:
-
Concentrated Acids (H₂SO₄, HNO₃, HBr): Highly corrosive and strong oxidizing agents. Can cause severe burns.
-
Bromine (Br₂): Toxic, corrosive, and causes severe burns upon contact. Inhalation can be fatal.
-
Sodium Nitrite (NaNO₂): Oxidizing agent and toxic if swallowed.
-
Halogenated Pyridines: Generally harmful if swallowed, cause skin irritation, and serious eye damage.[11][12][13]
-
-
Personal Protective Equipment (PPE):
-
Emergency Workflow:
Figure 2. Emergency response workflow for chemical spills and personal exposure incidents.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. echemi.com [echemi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine - Google Patents [patents.google.com]
- 8. CN105061301A - Synthesis method of 2,5-dibromopyridine - Google Patents [patents.google.com]
- 9. 2,5-Dibromo-4-methylpyridine(3430-26-0) 1H NMR [m.chemicalbook.com]
- 10. 2-Bromo-3-methyl-5-nitropyridine(23132-21-0) 13C NMR spectrum [chemicalbook.com]
- 11. echemi.com [echemi.com]
- 12. fishersci.com [fishersci.com]
- 13. jubilantingrevia.com [jubilantingrevia.com]
An In-Depth Technical Guide to 2,5-Dibromo-4-methyl-3-nitropyridine: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,5-Dibromo-4-methyl-3-nitropyridine, a key building block in modern medicinal and agrochemical research. Its unique substitution pattern, featuring two bromine atoms and a nitro group on a picoline scaffold, offers a versatile platform for the synthesis of complex heterocyclic compounds. This document delves into its physicochemical properties, reactivity, and strategic applications in the development of novel bioactive molecules. Particular emphasis is placed on its utility in palladium-catalyzed cross-coupling reactions, which are foundational in contemporary drug discovery.
Introduction: The Strategic Importance of Functionalized Pyridines
The pyridine ring is a privileged scaffold in medicinal chemistry, present in a vast array of FDA-approved drugs.[1][2] The strategic functionalization of this heterocycle is paramount in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. This compound (CAS No. 947534-69-2) has emerged as a valuable intermediate due to its inherent reactivity, which allows for selective and sequential chemical transformations.[3] The presence of two distinct halogen atoms and an electron-withdrawing nitro group provides multiple reaction sites for chemists to elaborate complex molecular architectures.[3]
Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of the physicochemical properties of a synthetic building block is crucial for its effective utilization in research and development. While detailed experimental spectroscopic data for this compound is not extensively reported in peer-reviewed literature, a compilation of its key properties from reliable chemical data sources is presented below.
Table 1: Physicochemical Properties of this compound [4]
| Property | Value |
| CAS Number | 947534-69-2 |
| Molecular Formula | C₆H₄Br₂N₂O₂ |
| Molecular Weight | 295.91 g/mol |
| Appearance | Pale yellow to yellow crystalline solid (predicted) |
| Boiling Point | 291.1 °C at 760 mmHg |
| Density | 2.067 g/cm³ |
| Refractive Index | 1.632 |
Spectroscopic Data:
Synthesis Strategies
For instance, a plausible, though unverified, synthetic pathway could start from 2,5-dibromo-4-methylpyridine. The nitration of this precursor would likely require strong nitrating agents, such as a mixture of fuming nitric acid and sulfuric acid, due to the deactivating effect of the two bromine atoms on the pyridine ring. The regioselectivity of the nitration would be a critical factor to control, with the 3-position being the most likely site of electrophilic attack due to the directing effects of the existing substituents.
It is imperative for researchers to conduct thorough experimental optimization and characterization to establish a reliable and scalable synthesis protocol.
Chemical Reactivity and Synthetic Utility
The synthetic versatility of this compound stems from the distinct reactivity of its functional groups. The two bromine atoms at the 2- and 5-positions of the pyridine ring are amenable to a variety of palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern drug discovery.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atoms on the pyridine ring serve as excellent handles for the introduction of carbon-carbon and carbon-heteroatom bonds.
Diagram 1: Key Reactivity of this compound
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. echemi.com [echemi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Structure Elucidation of 2,5-Dibromo-4-methyl-3-nitropyridine
Foreword: The Strategic Importance of 2,5-Dibromo-4-methyl-3-nitropyridine
In the landscape of modern medicinal and agricultural chemistry, the pyridine scaffold remains a cornerstone for the development of novel bioactive agents. The strategic functionalization of this heterocyclic core allows for the fine-tuning of molecular properties, leading to enhanced efficacy and selectivity. This compound emerges as a highly versatile intermediate, its utility underscored by the reactive handles provided by the bromine and nitro substituents.[1] These groups not only influence the electronic landscape of the pyridine ring but also offer multiple avenues for synthetic diversification through nucleophilic substitution and cross-coupling reactions. This guide provides a comprehensive framework for the unequivocal structure elucidation of this pivotal synthetic building block, ensuring its identity and purity for downstream applications in drug discovery and agrochemical development.
Molecular Blueprint: Physicochemical and Structural Attributes
A thorough understanding of the fundamental properties of this compound is the bedrock of its effective application and analysis.
| Property | Value |
| CAS Number | 947534-69-2[2] |
| Molecular Formula | C₆H₄Br₂N₂O₂[2] |
| Molecular Weight | 295.92 g/mol [2] |
| Monoisotopic Mass | 293.86395 g/mol [2] |
| Appearance | White to off-white crystalline powder |
| Boiling Point | 291.1°C at 760 mmHg[2] |
| Density | 2.067 g/cm³[2] |
The arrangement of a methyl group, a nitro group, and two bromine atoms on the pyridine ring presents a unique analytical challenge. The elucidation process must therefore be systematic, employing a suite of spectroscopic techniques to piece together the structural puzzle.
Caption: Molecular structure of this compound.
Synthetic Pathway and Sample Preparation
The synthesis of this compound, while not extensively documented in publicly available literature, can be conceptually approached through a multi-step process. A plausible route, adapted from methodologies for similar substituted pyridines, is outlined below.[3] This proposed synthesis serves as a framework for obtaining the analyte for subsequent structural verification.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis
-
Bromination: To a solution of 2-amino-4-methylpyridine in a suitable solvent (e.g., acetic acid), add N-bromosuccinimide (NBS) portion-wise at room temperature. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate) and extract the product.
-
Diazotization and Sandmeyer-type Bromination: Dissolve the resulting 2-amino-5-bromo-4-methylpyridine in an aqueous hydrobromic acid solution. Cool the mixture to 0-5°C and add a solution of sodium nitrite dropwise. Subsequently, add this diazonium salt solution to a solution of cuprous bromide in hydrobromic acid.
-
Nitration: Treat the 2,5-dibromo-4-methylpyridine with a nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid) under controlled temperature conditions. The nitro group is expected to direct to the C-3 position due to the electronic effects of the existing substituents.
-
Purification: The crude product should be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Spectroscopic Verification: A Multi-faceted Approach
The unequivocal confirmation of the structure of this compound necessitates a correlative analysis of data from multiple spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
The ¹H NMR spectrum is anticipated to be simple, exhibiting two distinct signals.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.3-8.6 | Singlet | 1H | H-6 | The proton at the C-6 position is deshielded by the adjacent nitrogen atom and the bromine at C-5. |
| ~2.5-2.8 | Singlet | 3H | -CH₃ | The methyl protons will appear as a singlet, with a chemical shift influenced by the aromatic ring and the adjacent nitro and bromo groups. |
The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, corresponding to each carbon atom in the unique electronic environment.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~150-155 | C-6 | Carbon adjacent to the ring nitrogen and a bromine atom. |
| ~145-150 | C-3 | Carbon bearing the nitro group, significantly deshielded. |
| ~140-145 | C-4 | Carbon attached to the methyl group. |
| ~125-130 | C-2 | Carbon bearing a bromine atom and adjacent to the ring nitrogen. |
| ~115-120 | C-5 | Carbon bearing a bromine atom. |
| ~18-22 | -CH₃ | Methyl carbon, appearing in the aliphatic region. |
Experimental Protocol: NMR Spectroscopy
-
Prepare a solution of the purified compound (~10-20 mg) in deuterated chloroform (CDCl₃, ~0.6 mL).
-
Acquire ¹H NMR and ¹³C NMR spectra on a 500 MHz (or higher) NMR spectrometer.
-
Process the spectra using appropriate software to determine chemical shifts, multiplicities, and integrals.
-
Further 2D NMR experiments, such as COSY, HSQC, and HMBC, can be performed to confirm the assignments, although the simple structure may not strictly require them for initial identification.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and elemental composition of the molecule, as well as its fragmentation patterns.
-
Molecular Ion (M⁺): A prominent molecular ion peak cluster is expected, reflecting the isotopic distribution of the two bromine atoms. The most abundant peaks will be at m/z values corresponding to the combinations of ⁷⁹Br and ⁸¹Br isotopes:
-
[M]⁺ (with ²⁷⁹Br): ~293.86
-
[M+2]⁺ (with ¹⁷⁹Br, ¹⁸¹Br): ~295.86
-
[M+4]⁺ (with ²⁸¹Br): ~297.86 The relative intensities of these peaks should be approximately 1:2:1.
-
-
Key Fragmentation Pathways: Fragmentation is expected to occur through the loss of the nitro group, bromine atoms, and the methyl group.[4][5][6][7][8]
-
Loss of NO₂: [M - 46]⁺
-
Loss of Br: [M - 79/81]⁺
-
Loss of CH₃: [M - 15]⁺
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. echemi.com [echemi.com]
- 3. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine - Google Patents [patents.google.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scienceready.com.au [scienceready.com.au]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
Reactivity of the bromine and nitro functional groups in 2,5-Dibromo-4-methyl-3-nitropyridine
An In-depth Technical Guide on the Reactivity of 2,5-Dibromo-4-methyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a highly functionalized heterocyclic compound that serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and agrochemicals.[1] Its unique arrangement of two bromine atoms, a methyl group, and a nitro group on a pyridine ring imparts a rich and tunable reactivity. This guide provides a comprehensive analysis of the chemoselectivity of the bromine and nitro functional groups, detailing their participation in nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and reduction processes. By understanding the electronic and steric influences of each substituent, researchers can strategically design synthetic routes to access a diverse array of complex molecular architectures.
Introduction: The Molecular Architecture and its Implications
The pyridine ring, an isoelectronic analogue of benzene, is inherently electron-deficient due to the electronegativity of the nitrogen atom. This electron deficiency is further amplified by the presence of the strongly electron-withdrawing nitro group at the C3 position. Conversely, the methyl group at C4 has a mild electron-donating effect through hyperconjugation. The interplay of these electronic effects, combined with the presence of two halogen atoms at positions amenable to substitution, makes this compound a substrate of considerable interest in synthetic chemistry.
The strategic placement of the functional groups dictates the reactivity of the molecule:
-
The Nitro Group (C3): As a powerful electron-withdrawing group, it significantly activates the pyridine ring towards nucleophilic attack, particularly at the positions ortho and para to it (C2 and C4/C6).
-
The Bromine Atoms (C2 and C5): These serve as excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions and are key participants in a variety of palladium-catalyzed cross-coupling reactions.[1] Their reactivity is differentially influenced by the other substituents.
-
The Methyl Group (C4): This group provides some steric hindrance and has a modest electronic effect on the ring.
This guide will dissect the reactivity of each of these functional groups, providing insights into how to selectively manipulate them to achieve desired synthetic outcomes.
Reactivity of the Bromine Atoms: Gateways to Molecular Diversity
The two bromine atoms on the pyridine ring are the primary handles for introducing molecular complexity. Their reactivity can be broadly categorized into two major classes of transformations: Nucleophilic Aromatic Substitution and Palladium-Catalyzed Cross-Coupling Reactions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, exacerbated by the C3-nitro group, makes the ring susceptible to nucleophilic attack.[2] This is particularly true for the bromine atom at the C2 position, which is ortho to the activating nitro group. The generally accepted mechanism for SNAr involves the formation of a negatively charged Meisenheimer complex, an intermediate that is stabilized by the electron-withdrawing nitro group.[3]
The attack of a nucleophile on the halogen-substituted carbon leads to the formation of a tetrahedral intermediate, which then rearomatizes by expelling the bromide ion.[2][3]
Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).
Chemoselectivity in SNAr:
The C2-bromo is generally more reactive towards nucleophiles than the C5-bromo. This is due to the C2 position being ortho to the strongly activating nitro group, which can effectively stabilize the negative charge in the Meisenheimer intermediate through resonance. The C5-bromo, being meta to the nitro group, is significantly less activated. This differential reactivity allows for the selective substitution of the C2-bromo by carefully controlling the reaction conditions.
Typical Nucleophiles and Conditions:
-
Amines: Primary and secondary amines readily displace the C2-bromo, often under mild conditions, to form 2-amino-5-bromo-4-methyl-3-nitropyridine derivatives.[4]
-
Alkoxides and Thiolates: These strong nucleophiles can also effectively displace the C2-bromo.
-
Fluoride: The nitro group can be displaced by fluoride anions in a nucleophilic aromatic substitution reaction.[5][6]
| Nucleophile | Target Position | Typical Conditions | Product Class |
| R₂NH | C2 | Mild heating, polar solvent (e.g., EtOH, DMF) | 2-Amino-pyridines |
| RO⁻ | C2 | Base (e.g., NaH) in an aprotic solvent | 2-Alkoxy-pyridines |
| RS⁻ | C2 | Base (e.g., K₂CO₃) in DMF | 2-Thioether-pyridines |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[7][8][9] The bromine atoms in this compound serve as excellent electrophilic partners in these transformations.
Suzuki-Miyaura Coupling: This reaction couples the bromopyridine with an organoboron reagent (boronic acid or ester) to form a C-C bond.[9][10][11][12][13] It is widely used for the synthesis of biaryl compounds.[9][11]
Caption: Key components of a Suzuki-Miyaura cross-coupling reaction.[14][15]
Other Important Cross-Coupling Reactions:
-
Buchwald-Hartwig Amination: Forms C-N bonds by coupling with amines.[4][8]
-
Sonogashira Coupling: Creates C-C bonds with terminal alkynes.[7]
-
Stille Coupling: Utilizes organotin reagents for C-C bond formation.[8]
-
Heck Reaction: Forms C-C bonds with alkenes.[8]
Regioselectivity in Cross-Coupling:
Similar to SNAr, palladium-catalyzed reactions often exhibit selectivity for one of the bromine atoms. The relative reactivity of the C2 and C5 positions can be influenced by the choice of catalyst, ligand, and reaction conditions. In many cases, the C2 position is more reactive due to its proximity to the coordinating nitrogen atom of the pyridine ring, which can influence the oxidative addition step of the catalytic cycle. However, steric hindrance from the adjacent methyl group at C4 can also play a role.
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a general protocol and may require optimization for specific substrates.[14]
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring and monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction, dilute with an organic solvent, wash with water and brine, dry over anhydrous sulfate, and concentrate. Purify the crude product by column chromatography.
Reactivity of the Nitro Group: A Transformative Functional Group
The nitro group at the C3 position is not merely an activating group; it is also a versatile functional group that can undergo various transformations, most notably reduction to an amino group.
Reduction of the Nitro Group
The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis.[16][17][18] This conversion dramatically alters the electronic properties of the pyridine ring, transforming the electron-withdrawing nitro group into an electron-donating amino group. This opens up new avenues for further functionalization, such as electrophilic aromatic substitution or diazotization reactions.
A variety of reducing agents can be employed, and the choice of reagent can sometimes allow for chemoselective reduction in the presence of other reducible functional groups.[17][18]
Common Reduction Methods:
| Reducing Agent | Typical Conditions | Comments |
| H₂, Pd/C | Hydrogen atmosphere, various solvents (e.g., EtOH, EtOAc) | Clean and efficient, but may also reduce other functional groups. |
| SnCl₂·2H₂O | Acidic medium (e.g., HCl) or in ethanol | A classic and reliable method. |
| Fe, NH₄Cl | Refluxing in aqueous ethanol | A milder and often more chemoselective alternative to SnCl₂/HCl. |
| Sodium Dithionite (Na₂S₂O₄) | Aqueous or biphasic systems | Useful for selective reductions. |
digraph "Nitro_Reduction_Pathway" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];"Start" [label="this compound", fillcolor="#FBBC05"]; "Reducing_Agent" [label="Reducing Agent\n(e.g., H₂/Pd/C, SnCl₂, Fe/NH₄Cl)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Product" [label="3-Amino-2,5-dibromo-4-methylpyridine", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Start" -> "Product" [label="Reduction"]; "Reducing_Agent" -> "Reduction" [style=dotted]; }
Caption: General pathway for the reduction of the nitro group.
The resulting 3-aminopyridine derivative is a valuable intermediate. The amino group can be further derivatized, or it can direct subsequent electrophilic substitution reactions.
Chemoselective Strategies: Orchestrating Reactivity
The presence of multiple reactive sites in this compound necessitates careful planning to achieve selective transformations. The key to successful synthesis lies in understanding the relative reactivity of each functional group and choosing reaction conditions that favor the desired outcome.
General Principles of Chemoselectivity:
-
SNAr vs. Cross-Coupling: SNAr reactions are typically favored by strong, hard nucleophiles (e.g., alkoxides, amines) under polar, often protic conditions. Palladium-catalyzed cross-coupling reactions, on the other hand, involve a catalytic cycle and are sensitive to the choice of ligand and base. It is often possible to perform a Suzuki coupling at the C2-bromo position without displacing the C5-bromo.
-
C2-Br vs. C5-Br: As previously discussed, the C2-bromo is generally more susceptible to nucleophilic attack due to activation by the nitro group. In cross-coupling reactions, the selectivity can be tuned by the choice of catalyst and ligands.
-
Reduction of the Nitro Group: The reduction of the nitro group can be performed in the presence of the bromo substituents, as the C-Br bonds are generally stable to common reducing agents like SnCl₂ or Fe/NH₄Cl. However, catalytic hydrogenation with H₂/Pd-C may lead to hydrodebromination, especially under harsh conditions.
A Potential Synthetic Sequence:
A logical synthetic strategy might involve first exploiting the reactivity of the more labile C2-bromo via a Suzuki coupling, followed by reduction of the nitro group, and then a second cross-coupling reaction at the C5-bromo position. This stepwise approach allows for the controlled and selective introduction of different substituents at each of the reactive sites.
Conclusion
This compound is a highly valuable and versatile scaffold for the synthesis of complex, functionalized pyridine derivatives. A thorough understanding of the distinct reactivity of its bromine and nitro functional groups is paramount for its effective utilization in research and development. By judiciously selecting reaction conditions and reagents, chemists can selectively perform nucleophilic aromatic substitutions, a variety of palladium-catalyzed cross-coupling reactions, and reductions of the nitro group. This high degree of control over its reactivity solidifies the importance of this compound as a key building block in the creation of novel molecules with potential applications in medicine and agriculture.
References
- 1. nbinno.com [nbinno.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. [PDF] A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Amine synthesis by nitro compound reduction [organic-chemistry.org]
An In-Depth Technical Guide to 2,5-Dibromo-4-methyl-3-nitropyridine: A Strategic Intermediate in Modern Organic Synthesis
Introduction: Unveiling a Versatile Heterocyclic Building Block
In the landscape of modern organic synthesis, the strategic selection of intermediates is paramount to the efficient construction of complex molecular architectures. Among these, 2,5-Dibromo-4-methyl-3-nitropyridine has emerged as a highly valuable and versatile building block. Its pyridine core is decorated with a unique constellation of functional groups: two reactive bromine atoms at positions amenable to selective functionalization, an electron-withdrawing nitro group that modulates the ring's reactivity, and a methyl group. This specific arrangement makes it a powerful precursor in the synthesis of a wide range of high-value compounds, particularly in the pharmaceutical and agrochemical industries.
The enhanced reactivity imparted by the bromine and nitro functional groups makes this compound an ideal starting point for creating intricate heterocyclic systems, which are crucial in drug discovery and development. This guide provides an in-depth analysis of this compound, detailing its physicochemical properties, a robust synthetic protocol, its application in cornerstone cross-coupling reactions, and essential safety guidelines for its handling. The insights herein are tailored for researchers, chemists, and drug development professionals seeking to leverage this potent intermediate in their synthetic endeavors.
Physicochemical & Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application. The key data for this compound are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 947534-69-2 | |
| Molecular Formula | C₆H₄Br₂N₂O₂ | |
| Molecular Weight | 295.92 g/mol | |
| Appearance | Solid (Typical) | N/A |
| Density | 2.067 g/cm³ | |
| Boiling Point | 291.1°C at 760 mmHg | |
| Refractive Index | 1.632 | |
| Storage | Store at 0-8°C |
Spectroscopic Signature Analysis
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing two key signals: a singlet for the lone aromatic proton on the pyridine ring (C6-H) and a singlet for the methyl group protons (C4-CH₃). The aromatic proton would likely appear in the downfield region (δ 8.0-9.0 ppm) due to the deshielding effects of the electronegative nitrogen atom, the nitro group, and the adjacent bromine atom. The methyl protons would appear further upfield (δ 2.0-3.0 ppm).
-
¹³C NMR: The carbon spectrum would display six distinct signals corresponding to the six carbon atoms of the pyridine ring. The carbons bearing the bromine (C2, C5) and nitro (C3) groups would show characteristic shifts, and their precise location would be confirmed by 2D NMR techniques.
-
IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the C-Br stretching vibrations, and prominent peaks for the asymmetric and symmetric stretching of the nitro group (NO₂), typically found around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively.
Synthesis of this compound
The synthesis of this key intermediate can be approached through a logical, multi-step sequence starting from commercially available precursors. The following protocol outlines a plausible and efficient pathway.
dot graph "synthesis_workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
An In-depth Technical Guide to the Molecular Structure of 2,5-Dibromo-4-methyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Versatile Synthetic Building Block
2,5-Dibromo-4-methyl-3-nitropyridine stands as a pivotal intermediate in the landscape of modern organic synthesis. Its strategically functionalized pyridine core, featuring two bromine atoms, a methyl group, and a nitro group, offers a rich platform for the construction of complex molecular architectures.[1][2] This guide provides a comprehensive exploration of its molecular structure, a critical determinant of its reactivity and utility in the development of novel pharmaceuticals and agrochemicals.[1][2] Understanding the nuanced interplay of its structural and electronic features is paramount for chemists aiming to harness its synthetic potential.
Physicochemical Properties: A Snapshot
A foundational understanding of a molecule begins with its fundamental physicochemical properties. These parameters govern its behavior in chemical reactions and its suitability for various applications.
| Property | Value | Source |
| Molecular Formula | C₆H₄Br₂N₂O₂ | [2][3] |
| Molecular Weight | 295.92 g/mol | [2][3] |
| CAS Number | 947534-69-2 | [2][3] |
| Appearance | Likely a crystalline solid | Inferred from related compounds |
| Melting Point | 63-67 °C | [3] |
| Boiling Point | 291.1 °C at 760 mmHg | [3] |
| Density | 2.067 g/cm³ | [3] |
The Molecular Architecture: A Predicted Three-Dimensional View
While a definitive single-crystal X-ray diffraction study for this compound is not publicly available in the Cambridge Crystallographic Data Centre (CCDC) at the time of this writing, we can infer significant structural details from related compounds and computational modeling. The pyridine ring forms a planar scaffold, with the substituents—two bromine atoms, a methyl group, and a nitro group—extending from this core. The spatial arrangement and electronic nature of these groups dictate the molecule's reactivity.
A critical structural feature is the potential for steric hindrance between the substituents on the crowded pyridine ring. The proximity of the bromine atom at position 5, the methyl group at position 4, and the nitro group at position 3 likely influences the torsional angles of the nitro and methyl groups relative to the pyridine ring. This steric strain can impact the planarity of the nitro group with the ring, which in turn affects the electronic delocalization and the overall reactivity of the molecule.
Spectroscopic Signature: Deciphering the Molecular Language
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be relatively simple, exhibiting a singlet for the single aromatic proton at position 6 and a singlet for the methyl protons at position 4. The chemical shift of the aromatic proton will be influenced by the electron-withdrawing effects of the adjacent bromine and nitrogen atoms, likely appearing in the downfield region. The methyl proton signal will also be affected by the electronic environment of the substituted pyridine ring.
¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms of the pyridine ring and the methyl group. The chemical shifts of the ring carbons will be significantly influenced by the attached substituents. The carbons bearing the bromine atoms (C2 and C5) and the nitro group (C3) are expected to be deshielded, appearing at higher chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by several key absorption bands:
-
Aromatic C-H stretching: A weak band is expected above 3000 cm⁻¹.
-
Asymmetric and Symmetric NO₂ stretching: Strong absorption bands characteristic of the nitro group are anticipated in the regions of 1500-1560 cm⁻¹ and 1335-1380 cm⁻¹, respectively.
-
C-N stretching: Bands associated with the pyridine ring will appear in the 1400-1600 cm⁻¹ region.
-
C-Br stretching: Absorptions corresponding to the carbon-bromine bonds will be observed in the lower frequency region of the spectrum.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (⁷⁹Br and ⁸¹Br), providing definitive evidence for its elemental composition. Fragmentation patterns can offer further structural information by revealing stable fragments formed upon ionization.
Synthesis and Reactivity: A Chemist's Perspective
This compound is a valuable intermediate due to the differential reactivity of its functional groups.[2] The bromine atoms are susceptible to nucleophilic substitution and can participate in various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations. The nitro group can be reduced to an amino group, providing a handle for further functionalization.
A plausible synthetic route to this compound could involve the nitration of a corresponding dibromomethylpyridine precursor. The regioselectivity of the nitration would be a key step in the synthesis.
Experimental Protocols
While specific, validated protocols for the characterization of this compound are not published, the following general methodologies are standard in the field for obtaining the spectroscopic data discussed above.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Set the spectral width to cover the expected range of chemical shifts (typically 0-10 ppm).
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts for all signals in both spectra.
Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the crystalline this compound directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Co-add multiple scans to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes of the molecule.
Protocol 3: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., electrospray ionization - ESI).
-
Data Acquisition: Infuse the sample solution into the ion source and acquire the mass spectrum over a relevant mass-to-charge (m/z) range.
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it to the calculated theoretical mass to confirm the elemental composition. Analyze the isotopic pattern to verify the presence of two bromine atoms.
Visualizing the Synthetic Utility
The following diagram illustrates the key reactive sites on this compound, highlighting its potential for diverse chemical transformations.
Caption: Key reactive sites and potential transformations of this compound.
Conclusion: A Molecule of Significant Promise
This compound is a highly functionalized and versatile building block with considerable potential in synthetic chemistry. While a complete, experimentally determined three-dimensional structure remains to be elucidated, a comprehensive understanding of its predicted molecular architecture and spectroscopic characteristics provides a robust framework for its application in the synthesis of novel compounds. Further research, particularly single-crystal X-ray diffraction studies, would be invaluable in providing a more precise picture of its molecular structure and further enabling its rational application in the design and synthesis of next-generation pharmaceuticals and agrochemicals.
References
- 1. 2,5-Dibromo-4-methylpyridine | C6H5Br2N | CID 2734429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. echemi.com [echemi.com]
- 4. [PDF] Spectroscopic Characterization, Homo-Lumo, NBO study by DFT and Molecular Docking Studies of 2-Amino-6-Metheylpyridine | Semantic Scholar [semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to 2,5-Dibromo-4-methyl-3-nitropyridine: A Versatile Building Block for Complex Organic Synthesis
Abstract
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the strategic selection of starting materials is paramount. Heterocyclic compounds form the backbone of countless bioactive molecules.[1] Among these, 2,5-Dibromo-4-methyl-3-nitropyridine has emerged as a highly versatile and valuable building block.[2][3] Its unique arrangement of substituents—two reactive bromine atoms, an activating nitro group, and a methyl group—on a pyridine core provides a rich platform for sophisticated molecular engineering. This guide offers an in-depth exploration of the synthesis, reactivity, and application of this key intermediate, providing researchers, chemists, and drug development professionals with actionable insights and detailed protocols to leverage its full synthetic potential.
Physicochemical & Structural Profile
The utility of any chemical building block is fundamentally governed by its physical and chemical properties. This compound is a crystalline solid whose structure is primed for sequential, regioselective functionalization.
| Property | Value | Reference |
| CAS Number | 947534-69-2 | [4][5] |
| Molecular Formula | C₆H₄Br₂N₂O₂ | [4] |
| Molecular Weight | 295.92 g/mol | [4] |
| Appearance | Yellow crystalline powder | [6] (analogue) |
| Melting Point | 58.7 °C (Predicted) | [4] |
| Boiling Point | 291.1 °C at 760 mmHg (Predicted) | [4] |
| Density | 2.067 g/cm³ (Predicted) | [4] |
The key to its reactivity lies in the electronic nature of the substituted pyridine ring. The strongly electron-withdrawing nitro group significantly influences the electron density of the ring, making it susceptible to a range of transformations not readily achievable with simpler pyridines.
Synthesis of the Building Block
While commercially available, understanding the synthesis of this compound provides context for its purity and potential byproducts. A common route involves the nitration and subsequent bromination of a substituted pyridine precursor. A related synthesis for a similar compound, 2,5-dibromo-3-methylpyridine, starts with 2-amino-3-methylpyridine, highlighting a plausible multi-step pathway.[7]
Conceptual Synthesis Workflow
The following diagram illustrates a logical pathway for the synthesis, starting from a readily available picoline derivative.
Caption: Conceptual workflow for the synthesis of this compound.
Core Reactivity: A Hub for Molecular Diversification
The true power of this compound lies in its capacity to undergo a variety of high-yield, regioselective reactions. The two bromine atoms serve as orthogonal synthetic handles, while the nitro group profoundly influences the ring's electronic character.
Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are cornerstones of modern organic chemistry, enabling the formation of C-C bonds with precision.[8] This building block is an excellent substrate for such transformations.
The Suzuki-Miyaura reaction couples an organoboron species with an organic halide.[9][10] For this compound, this reaction allows for the introduction of aryl or vinyl groups.
Causality of Reaction: The reaction proceeds via a catalytic cycle involving a palladium(0) species.[9] The key steps are oxidative addition of the palladium into the C-Br bond, transmetalation with the boronic acid derivative, and reductive elimination to form the new C-C bond and regenerate the catalyst.[9][11]
Regioselectivity Insight: In dihalogenated pyridines, the position of substitution is dictated by electronic and steric factors. The bromine at the C5 position is para to the strongly electron-withdrawing nitro group, making this C-Br bond more polarized and susceptible to oxidative addition by the palladium catalyst. Therefore, mono-substitution typically occurs selectively at the C5 position under controlled conditions.[12]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Selective Mono-Arylation at C5
-
Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the desired arylboronic acid (1.1 equiv), and a base such as K₂CO₃ (2.0 equiv) or K₃PO₄ (3.0 equiv).[8]
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%).
-
Solvent: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[8][9]
-
Reaction: Heat the mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the 5-aryl-2-bromo-4-methyl-3-nitropyridine.
The Sonogashira reaction is a powerful method for forming C(sp²)-C(sp) bonds, coupling aryl halides with terminal alkynes.[13][14] This introduces a rigid alkyne linker, a valuable motif in medicinal chemistry and materials science.[15][16]
Causality of Reaction: This reaction typically employs a dual catalytic system: a palladium complex and a copper(I) salt (e.g., CuI).[13] The palladium cycle is similar to the Suzuki reaction. The copper co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the Pd(II)-aryl complex more readily than the alkyne itself.[13]
Caption: Simplified dual catalytic cycles in the Sonogashira coupling reaction.
Experimental Protocol: C5-Alkynylation
-
Setup: In a Schlenk flask under argon, dissolve this compound (1.0 equiv) in a suitable anhydrous solvent like THF or DMF.
-
Reagent Addition: Add the terminal alkyne (1.2 equiv), a copper(I) co-catalyst such as CuI (5-10 mol%), and an amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₂Cl₂ (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%).
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC/LC-MS).
-
Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purification: Purify the residue by column chromatography to isolate the 5-alkynyl-2-bromo-4-methyl-3-nitropyridine.
Nucleophilic Aromatic Substitution (SNA_r_)
The presence of a potent electron-withdrawing nitro group makes the pyridine ring electron-deficient, activating it for nucleophilic aromatic substitution (SNA_r_).[17][18] This is a powerful, transition-metal-free method for C-O, C-N, and C-S bond formation.
Causality of Reaction: Unlike nucleophilic substitution on alkyl halides (Sₙ2), SNA_r_ on aromatic rings proceeds via a two-step addition-elimination mechanism.[18][19] The nucleophile first attacks the electron-deficient carbon, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[18] In the second step, a leaving group is expelled, restoring the aromaticity.[18] The nitro group is a superb activating group and can itself act as a leaving group in some cases.[20][21]
Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).
General Protocol: Substitution with an Amine Nucleophile
-
Setup: Dissolve this compound (1.0 equiv) in a polar aprotic solvent such as DMSO or DMF.
-
Reagent Addition: Add the amine nucleophile (1.5-2.0 equiv) and a non-nucleophilic base like K₂CO₃ or Cs₂CO₃ (2.0 equiv) to scavenge the HBr byproduct.
-
Reaction: Heat the reaction mixture to 80-120 °C. The high temperature is often required to overcome the energy barrier of disrupting the ring's aromaticity.
-
Workup: After cooling, pour the reaction mixture into ice water to precipitate the product. Filter the solid, wash with water, and dry under vacuum.
-
Purification: If necessary, recrystallize or purify by column chromatography.
Applications in the Synthesis of Bioactive Compounds
The functionalized pyridines derived from this compound are crucial intermediates in the synthesis of a wide range of bioactive molecules.
-
Pharmaceuticals: This building block is used to construct scaffolds for kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and antiviral agents. The ability to install different groups at the C2, C3, and C5 positions allows for fine-tuning of a molecule's structure-activity relationship (SAR) to enhance potency and selectivity.[2][22]
-
Agrochemicals: It serves as a precursor for advanced pesticides, herbicides, and fungicides.[2][6] The pyridine core is a common feature in many successful agrochemicals, and this intermediate provides a direct route to novel, highly substituted analogues with potentially improved efficacy and environmental profiles.[22]
-
Organic Materials: The ability to create extended conjugated systems via sequential Sonogashira or Suzuki couplings makes this compound a candidate for synthesizing organic dyes and materials for electronic applications.[2][15]
Safety and Handling
As with all halogenated nitroaromatic compounds, this compound should be handled with care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from strong oxidizing agents.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for molecular innovation. Its pre-activated and multi-functionalized structure provides a reliable and versatile platform for executing high-value chemical transformations. By mastering its reactivity—from regioselective cross-couplings to nucleophilic substitutions—researchers can significantly accelerate the synthesis of complex molecular targets, driving progress in drug discovery, agrochemical development, and materials science.
References
- 1. Heterocyclic Building Blocks - SRD ORGANICS LTD [srdorganics.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 947534-69-2|this compound|BLD Pharm [bldpharm.com]
- 4. echemi.com [echemi.com]
- 5. This compound | 947534-69-2 [chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
- 7. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine - Google Patents [patents.google.com]
- 8. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. youtube.com [youtube.com]
- 12. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. depts.washington.edu [depts.washington.edu]
- 16. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. m.youtube.com [m.youtube.com]
- 20. mdpi.com [mdpi.com]
- 21. [PDF] A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. | Semantic Scholar [semanticscholar.org]
- 22. nbinno.com [nbinno.com]
Spectroscopic Characterization of 2,5-Dibromo-4-methyl-3-nitropyridine: A Technical Guide
Introduction
2,5-Dibromo-4-methyl-3-nitropyridine is a highly functionalized heterocyclic compound with significant potential as a versatile building block in the synthesis of novel pharmaceutical and agrochemical agents.[1] The strategic placement of two bromine atoms, a methyl group, and a nitro group on the pyridine ring imparts a unique electronic and steric profile, making it a valuable intermediate for creating complex molecular architectures. The bromine atoms at the 2- and 5-positions serve as reactive handles for various cross-coupling reactions, while the electron-withdrawing nitro group at the 3-position and the electron-donating methyl group at the 4-position modulate the reactivity of the pyridine core.
A thorough understanding of the spectroscopic properties of this compound is paramount for its effective utilization in research and development. This technical guide provides an in-depth analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. In the absence of comprehensive published experimental spectra for this specific molecule, this guide leverages predictive methodologies and comparative analysis with structurally related compounds to offer a robust and scientifically grounded interpretation of its spectroscopic signature. This approach not only provides a valuable reference for researchers working with this compound but also serves as an instructive example of spectroscopic analysis for complex heterocyclic systems.
Molecular Structure and Key Features
A clear visualization of the molecular structure is fundamental to interpreting its spectroscopic data. The structure of this compound, with atom numbering for NMR assignments, is presented below.
References
Methodological & Application
Application Notes: 2,5-Dibromo-4-methyl-3-nitropyridine as a Core Scaffold for Next-Generation Fungicides
Abstract
This document provides a detailed technical guide for researchers and synthetic chemists on the application of 2,5-Dibromo-4-methyl-3-nitropyridine in the synthesis of novel agrochemicals. We present a case study on the synthesis of a potential pyridyl-thiazole carboxamide fungicide, leveraging the unique reactivity of this versatile building block. The protocols herein are designed to be robust and reproducible, offering insights into reaction optimization and mechanistic considerations.
Introduction: The Strategic Value of this compound
The pyridine ring is a privileged scaffold in modern agrochemical design, present in numerous commercial herbicides, insecticides, and fungicides.[1][2] Its ability to mimic natural substrates, engage in hydrogen bonding, and fine-tune physicochemical properties makes it an ideal core for bioactive molecules. This compound is an exceptionally valuable starting material due to its dense functionalization, offering multiple, distinct reaction vectors for building molecular complexity.[3]
The key reactive sites of this molecule are:
-
C5-Bromine: Highly susceptible to Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[4][5] Its reactivity is enhanced by the electron-withdrawing nitro group.
-
C2-Bromine: Generally less reactive than the C5-Br, allowing for selective, stepwise functionalization. It can be targeted under more forcing conditions or after modification of the other positions.
-
C3-Nitro Group: A powerful electron-withdrawing group that activates the ring for nucleophilic attack and can be readily reduced to an amino group, providing a key handle for further derivatization.
This multi-faceted reactivity allows for a modular and divergent synthetic approach, making it an ideal platform for generating diverse chemical libraries for high-throughput screening in agrochemical discovery programs.
Synthetic Application: Pathway to a Novel Pyridyl-Thiazole Carboxamide Fungicide
To illustrate the utility of this compound, we will detail a three-step synthesis of a hypothetical, yet representative, fungicide, (Fungicide-451) . This class of compounds often functions by inhibiting the succinate dehydrogenase (SDH) enzyme in the fungal respiratory chain. The synthetic strategy relies on a selective cross-coupling at the C5 position, followed by nitro group reduction and final amide coupling.
Caption: Overall synthetic pathway from the starting material to Fungicide-451.
Experimental Protocols & Methodologies
Step 1: Selective Suzuki-Miyaura Cross-Coupling at the C5-Position
Mechanistic Rationale: The Suzuki-Miyaura reaction is a robust and widely used method for C-C bond formation.[5] We target the C5-bromine selectively due to its higher reactivity, which is a common feature in such substituted pyridines. The choice of Pd(dppf)Cl₂ as the catalyst is based on its high efficiency for cross-coupling with heteroaryl bromides. A mixed solvent system of dioxane and water with a carbonate base is a standard, reliable condition for this transformation.
Protocol: Synthesis of 2-Bromo-4-methyl-3-nitro-5-(thiazol-2-yl)pyridine (Intermediate 1)
-
To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add this compound (10.0 g, 32.2 mmol), thiazole-2-boronic acid (4.56 g, 35.4 mmol), and potassium carbonate (13.4 g, 96.6 mmol).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add 1,4-dioxane (120 mL) and water (30 mL) via cannula.
-
Bubble nitrogen through the stirred suspension for 15 minutes to degas the solution.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 1.18 g, 1.61 mmol, 5 mol%).
-
Heat the reaction mixture to 80 °C and stir vigorously for 6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (150 mL).
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate (50 mL).
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to afford Intermediate 1 as a yellow solid.
| Parameter | Value |
| Starting Material | This compound |
| Key Reagents | Thiazole-2-boronic acid, Pd(dppf)Cl₂, K₂CO₃ |
| Solvent | 1,4-Dioxane / Water (4:1) |
| Temperature | 80 °C |
| Typical Yield | 85-92% |
| Purity (LC-MS) | >98% |
| Expected M/Z | [M+H]⁺ = 313.9/315.9 (Br isotope pattern) |
Step 2: Reduction of the Nitro Group
Mechanistic Rationale: The reduction of an aromatic nitro group to an amine is a fundamental transformation. While various methods exist (e.g., catalytic hydrogenation), reduction with iron powder in the presence of an electrolyte like ammonium chloride is a cost-effective, scalable, and reliable method that avoids the need for high-pressure equipment and is tolerant of the remaining bromine and thiazole functionalities.
Protocol: Synthesis of 2-Bromo-4-methyl-5-(thiazol-2-yl)pyridin-3-amine (Intermediate 2)
-
To a 500 mL round-bottom flask, add Intermediate 1 (8.5 g, 27.0 mmol), ethanol (150 mL), and water (50 mL).
-
Add ammonium chloride (14.4 g, 270 mmol) and iron powder (<10 micron, 9.0 g, 162 mmol) to the suspension.
-
Heat the mixture to reflux (approx. 85 °C) and stir vigorously for 3 hours. The color should change from yellow to dark brown/black.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite while still warm to remove the iron salts.
-
Wash the filter cake thoroughly with hot ethanol (3 x 50 mL).
-
Combine the filtrates and concentrate under reduced pressure to remove the ethanol.
-
Add ethyl acetate (200 mL) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (100 mL) to the remaining aqueous residue.
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over Na₂SO₄, filter, and concentrate in vacuo to yield Intermediate 2 as an off-white to light brown solid. This material is often pure enough for the next step without further purification.
| Parameter | Value |
| Starting Material | Intermediate 1 |
| Key Reagents | Iron powder, Ammonium chloride |
| Solvent | Ethanol / Water (3:1) |
| Temperature | Reflux (~85 °C) |
| Typical Yield | 90-97% |
| Purity (LC-MS) | >95% |
| Expected M/Z | [M+H]⁺ = 283.9/285.9 (Br isotope pattern) |
Step 3: Final Amide Coupling
Mechanistic Rationale: The final step involves the formation of an amide bond, a critical linkage in many bioactive molecules. We employ a standard peptide coupling protocol using EDC (a water-soluble carbodiimide) and HOBt (an activating agent that minimizes side reactions and racemization). DIPEA is used as a non-nucleophilic base to neutralize the acid formed during the reaction.
Protocol: Synthesis of N-(2-Bromo-4-methyl-5-(thiazol-2-yl)pyridin-3-yl)-2-(trifluoromethyl)benzamide (Fungicide-451)
Caption: Experimental workflow for the final amide coupling step.
-
In a 250 mL flask, dissolve Intermediate 2 (7.0 g, 24.6 mmol) and 2-(trifluoromethyl)benzoic acid (5.15 g, 27.1 mmol) in anhydrous N,N-Dimethylformamide (DMF, 100 mL).
-
Add 1-Hydroxybenzotriazole (HOBt, 3.66 g, 27.1 mmol) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl, 5.66 g, 29.5 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add N,N-Diisopropylethylamine (DIPEA, 12.9 mL, 73.8 mmol) dropwise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Pour the reaction mixture into ice-water (400 mL) with stirring. A precipitate will form.
-
Continue stirring for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the filter cake with water (2 x 100 mL) and then with cold diethyl ether (2 x 50 mL) to remove residual DMF and impurities.
-
Dry the solid under vacuum. If necessary, recrystallize from an ethanol/water mixture to obtain the final product, Fungicide-451 , as a pure white solid.
| Parameter | Value |
| Starting Material | Intermediate 2 |
| Key Reagents | 2-(Trifluoromethyl)benzoic acid, EDC·HCl, HOBt, DIPEA |
| Solvent | DMF |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 80-88% |
| Purity (HPLC) | >99% |
| Expected M/Z | [M+H]⁺ = 455.9/457.9 (Br isotope pattern) |
Conclusion
This compound has been successfully demonstrated as a powerful and versatile precursor for the synthesis of complex, high-value agrochemical targets. The distinct reactivity of its functional groups allows for a logical and selective synthetic design, enabling the efficient construction of novel molecular architectures. The protocols provided herein offer a reliable foundation for researchers to explore the vast chemical space accessible from this strategic intermediate.
References
Harnessing the Reactivity of 2,5-Dibromo-4-methyl-3-nitropyridine for the Synthesis of Novel Heterocyclic Compounds
An Application Note and Technical Guide for Researchers in Medicinal Chemistry and Drug Discovery
Abstract
2,5-Dibromo-4-methyl-3-nitropyridine is a versatile and highly reactive scaffold, serving as a critical starting material for the synthesis of a diverse array of novel heterocyclic compounds.[1][2][3] Its strategic placement of two bromine atoms and an electron-withdrawing nitro group allows for selective and sequential functionalization through a variety of modern synthetic methodologies. This technical guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols for key transformations including Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr) reactions. By leveraging these powerful synthetic tools, researchers can efficiently construct complex molecular architectures with significant potential in medicinal chemistry and drug development.
Introduction: The Strategic Importance of this compound
The pyridine nucleus is a privileged scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs. The introduction of specific substituents onto this core structure is a key strategy for modulating pharmacological activity, pharmacokinetic properties, and overall therapeutic efficacy. This compound has emerged as an indispensable building block in this endeavor.[3] The two bromine atoms at positions 2 and 5 offer distinct reactive sites for cross-coupling reactions, while the nitro group at position 3 activates the ring for nucleophilic aromatic substitution.[2] This trifecta of functional handles provides a powerful platform for the combinatorial synthesis of compound libraries, accelerating the discovery of new bioactive molecules.
Core Synthetic Transformations: A Practical Guide
The true synthetic power of this compound is realized through its participation in a range of powerful C-C and C-N bond-forming reactions. This section provides detailed protocols for three of the most impactful transformations.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and organoboron compounds.[4][5] This reaction is particularly well-suited for the functionalization of this compound, allowing for the introduction of a wide variety of aryl and heteroaryl substituents.
Protocol 1: Monosubstitution via Suzuki-Miyaura Cross-Coupling
This protocol details the selective monosubstitution at the more reactive 2-position of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.03 equivalents)
-
Potassium carbonate (K2CO3) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Nitrogen or Argon inert atmosphere setup
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), Pd(dppf)Cl2 (0.03 mmol), and K2CO3 (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add 1,4-dioxane (8 mL) and water (2 mL) to the flask.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the 2-aryl-5-bromo-4-methyl-3-nitropyridine derivative.
Table 1: Representative Suzuki-Miyaura Monosubstitution Reactions
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Phenyl-5-bromo-4-methyl-3-nitropyridine | 85 |
| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-5-bromo-4-methyl-3-nitropyridine | 82 |
| 3 | 3-Thienylboronic acid | 2-(Thiophen-3-yl)-5-bromo-4-methyl-3-nitropyridine | 78 |
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.[6][7][8][9] This reaction provides a direct route to introduce primary and secondary amines at the bromine-substituted positions of the pyridine ring.
Protocol 2: Buchwald-Hartwig Amination
This protocol describes the amination at the 5-position of a 2-aryl-5-bromo-4-methyl-3-nitropyridine derivative.
Materials:
-
2-Aryl-5-bromo-4-methyl-3-nitropyridine
-
Amine (primary or secondary, 1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 equivalents)
-
Xantphos (0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Equipment:
-
Schlenk tube or sealed reaction vial
-
Magnetic stirrer with heating mantle
-
Inert atmosphere glovebox or Schlenk line
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In an inert atmosphere glovebox, add the 2-aryl-5-bromo-4-methyl-3-nitropyridine (1.0 mmol), amine (1.2 mmol), Pd2(dba)3 (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol) to a Schlenk tube.
-
Add anhydrous toluene (10 mL) to the tube.
-
Seal the tube and heat the reaction mixture to 100-110 °C for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 5-amino-2-aryl-4-methyl-3-nitropyridine derivative.
Caption: Synthetic pathways to fused heterocycles.
Safety and Handling
This compound and its derivatives should be handled with appropriate safety precautions. I[10][11]t is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye damage, and may cause respiratory irritation. A[10][11]lways work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. C[10][11]onsult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
This compound is a powerful and versatile building block for the synthesis of novel heterocyclic compounds. The strategic application of modern synthetic methodologies, such as Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution, provides researchers with a robust toolkit for the construction of diverse and complex molecular architectures. The protocols and strategies outlined in this technical guide serve as a foundation for the exploration of new chemical space and the development of next-generation therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. fishersci.com [fishersci.com]
- 11. echemi.com [echemi.com]
Application Notes: The Strategic Use of 2,5-Dibromo-4-methyl-3-nitropyridine in the Synthesis of Novel Dyes and Pigments
Abstract: This document provides a comprehensive technical guide for researchers and chemists on the application of 2,5-Dibromo-4-methyl-3-nitropyridine as a versatile precursor in the synthesis of advanced dyes and pigments. We will explore the unique chemical reactivity conferred by its substituted pyridine structure and outline detailed, field-proven protocols for its conversion into vibrant colorants. The causality behind experimental choices, methods for structural validation, and the influence of molecular modifications on spectral properties will be discussed in depth.
Introduction: Unveiling the Potential of a Versatile Heterocyclic Intermediate
This compound is a highly functionalized heterocyclic compound whose value in organic synthesis is significant, particularly in the development of pharmaceuticals and agrochemicals.[1] However, its strategic arrangement of functional groups—two labile bromine atoms, an electron-withdrawing nitro group, and a pyridine core—makes it an exceptionally promising building block for the synthesis of novel colorants.[1] Its application in this field allows for the creation of dyes and pigments with potentially enhanced stability, performance, and unique spectral characteristics.[1]
The pyridine ring, being electron-deficient, is susceptible to nucleophilic substitution, a characteristic that is dramatically amplified by the presence of the strongly deactivating nitro group. The bromine atoms at the 2- and 5-positions serve as excellent leaving groups, providing two reactive sites for molecular elaboration. This guide will detail two primary synthetic pathways to leverage this reactivity for the production of azo dyes and substitution-derived pigments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 947534-69-2 | [2][3] |
| Molecular Formula | C₆H₄Br₂N₂O₂ | [4] |
| Molecular Weight | 295.92 g/mol | [2][4] |
| Appearance | Light yellow to orange solid | [5] |
| Boiling Point | 291.1°C at 760 mmHg | [4][6] |
| Density | 2.067 g/cm³ | [4][6] |
| LogP | 2.8 | [4] |
Core Synthesis Strategy I: Development of Heterocyclic Azo Dyes
Azo dyes represent the largest and most diverse class of synthetic colorants, characterized by the presence of one or more azo groups (-N=N-).[7] Heterocyclic azo dyes, in particular, are known for their high color brilliance and excellent fastness properties.[8] The following multi-step protocol outlines a robust pathway for converting this compound into a versatile diazonium salt intermediate, which can then be coupled to generate a library of azo dyes.
Foundational Chemistry: From Nitro Group to Diazonium Salt
The synthesis of an azo dye first requires an aromatic or heterocyclic primary amine, which is then converted into a diazonium salt through a process called diazotization.[7] Therefore, the initial and most critical step is the selective reduction of the nitro group at the 3-position to an amino group, without disturbing the bromo substituents.
Caption: General workflow for the synthesis of an azo dye.
Detailed Experimental Protocol: Azo Dye Synthesis
Part A: Reduction of the Nitro Group
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10 mmol, 2.96 g).
-
Reagent Addition: Add ethanol (100 mL) to dissolve the starting material. To this solution, add stannous chloride dihydrate (SnCl₂·2H₂O) (50 mmol, 11.28 g) followed by concentrated hydrochloric acid (20 mL) in a dropwise manner.
-
Causality Note: Stannous chloride in acidic medium is a classic and effective reagent for the reduction of aromatic nitro groups to amines. The reaction is generally clean and high-yielding for electron-deficient systems.
-
-
Reaction: Heat the mixture to reflux (approx. 80-90°C) for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture over crushed ice. Carefully neutralize the solution by the slow addition of a concentrated sodium hydroxide (NaOH) solution until the pH is strongly alkaline (pH > 10). This will precipitate tin salts.
-
Extraction: Extract the aqueous slurry with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 3-Amino-2,5-dibromo-4-methylpyridine.
Part B: Diazotization and Azo Coupling
-
Diazotization Setup: Dissolve the synthesized 3-Amino-2,5-dibromo-4-methylpyridine (5 mmol) in a mixture of concentrated hydrochloric acid (10 mL) and water (15 mL) in a 100 mL beaker, cooling the mixture to 0-5°C in an ice-salt bath.
-
Nitrite Addition: While maintaining the low temperature, add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) (5.5 mmol, 0.38 g in 5 mL of water) dropwise with vigorous stirring. The formation of the diazonium salt is typically complete within 15-20 minutes.
-
Causality Note: Low temperature is critical to prevent the highly reactive diazonium salt from decomposing, which can lead to side reactions and reduced yield.[7]
-
-
Coupling Solution: In a separate beaker, dissolve the chosen coupling component (e.g., 2-naphthol, 5 mmol) in a 10% aqueous NaOH solution (25 mL) and cool to 0-5°C.
-
Azo Coupling: Slowly add the cold diazonium salt solution to the cold coupling component solution with continuous stirring. A brightly colored precipitate, the azo dye, should form immediately.
-
Causality Note: The coupling reaction is an electrophilic aromatic substitution. An alkaline medium is used for phenolic couplers to generate the highly nucleophilic phenoxide ion, which readily attacks the electrophilic diazonium salt.
-
-
Isolation: Stir the mixture for an additional 30 minutes in the ice bath. Collect the dye by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in a desiccator.
Table 2: Predicted Color Variation with Different Coupling Components
| Coupling Component | Predicted Dye Color Class | Wavelength of Max. Absorption (λ_max) Range |
| Phenol | Yellow | 400 - 450 nm |
| Aniline | Orange | 440 - 490 nm |
| N,N-Dimethylaniline | Red | 480 - 520 nm |
| 2-Naphthol | Red-Brown | 480 - 550 nm |
| H-acid | Blue-Violet | 550 - 620 nm |
Note: The exact λ_max and color depend on substitution patterns and solvent polarity. The electron-donating or -withdrawing nature of substituents on the coupling component significantly influences the electronic structure and thus the color of the dye.[9]
Core Synthesis Strategy II: Dyes via Nucleophilic Aromatic Substitution (SNAr)
The high electrophilicity of the pyridine ring, enhanced by the nitro group, makes the bromo substituents at positions 2 and 5 susceptible to Nucleophilic Aromatic Substitution (SNAr). This provides a direct route to introduce chromophoric or auxochromic moieties onto the pyridine core.
Caption: Pathway for dye synthesis via SNAr reaction.
Detailed Experimental Protocol: SNAr Reaction
-
Setup: In a sealed reaction vessel suitable for heating, combine this compound (2 mmol, 0.59 g), the chosen nucleophile (e.g., 4-aminoaniline, 2.2 mmol), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (4 mmol, 0.7 mL).
-
Solvent: Add a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (10 mL).
-
Reaction: Heat the mixture to 80-120°C and stir for 4-12 hours. The progress should be monitored by TLC or LC-MS.
-
Causality Note: Polar aprotic solvents are ideal for SNAr reactions as they solvate the cation of the base but not the nucleophile, increasing its reactivity. Heat is required to overcome the activation energy for the formation of the Meisenheimer complex intermediate.
-
-
Workup: After cooling, pour the reaction mixture into water (100 mL). If a solid precipitate forms, collect it by vacuum filtration. If not, extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: The crude product should be purified by column chromatography on silica gel to isolate the desired substituted product. The specific mono- or di-substituted product will depend on the stoichiometry and reaction conditions.
Characterization and Validation
The identity and purity of all synthesized compounds must be rigorously confirmed.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure, verifying the success of the substitution or reduction, and identifying the position of new functional groups.[10]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the final products.[10]
-
UV-Visible Spectroscopy: To characterize the synthesized compounds as dyes, their absorption spectra should be recorded in a suitable solvent (e.g., ethanol or DMSO). The wavelength of maximum absorbance (λ_max) provides quantitative data on the color of the compound.[11]
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence or absence of key functional groups, such as the disappearance of the -NO₂ stretch and the appearance of -NH₂ stretches after reduction, or the characteristic -N=N- vibration in azo dyes.
Conclusion
This compound is a potent and versatile intermediate for the development of novel heterocyclic dyes. Its unique electronic and structural properties allow for at least two major synthetic transformations: conversion into a diazo component for the synthesis of a wide array of azo dyes, and direct functionalization via nucleophilic aromatic substitution. The protocols detailed herein provide a solid foundation for researchers to explore these pathways, enabling the creation of new chromophores for applications ranging from textile dyeing to advanced functional materials.
References
- 1. chemimpex.com [chemimpex.com]
- 2. appretech.com [appretech.com]
- 3. CAS 947534-69-2 | 4H54-9-21 | MDL MFCD09839233 | this compound | SynQuest Laboratories [synquestlabs.com]
- 4. echemi.com [echemi.com]
- 5. 2,5-Dibromo-4-methylpyridine CAS#: 3430-26-0 [m.chemicalbook.com]
- 6. This compound price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]
- 7. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Use of Heterocyclic Azo Dyes on Different Textile Materials: A Review | MDPI [mdpi.com]
- 9. Synthesis and Dyeing Properties of Azo Disperse Dyes Using Pyridine Derivatives as Coupling Components -Textile Science and Engineering | Korea Science [koreascience.kr]
- 10. mdpi.com [mdpi.com]
- 11. Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Practical Guide to the Synthesis of Aryl Bromides via the Sandmeyer Reaction
Introduction: The Enduring Utility of the Sandmeyer Reaction
First discovered by the Swiss chemist Traugott Sandmeyer in 1884, the Sandmeyer reaction has become a cornerstone of synthetic organic chemistry for converting primary aromatic amines into aryl halides.[1][2] This transformation proceeds via an aryl diazonium salt intermediate, which is then displaced by a nucleophile in the presence of a copper(I) salt catalyst.[3] The reaction provides a robust and versatile method for introducing a wide range of functional groups onto an aromatic ring, including halides, cyanides, and hydroxyl groups, often with regioselectivity that is difficult to achieve through direct electrophilic aromatic substitution.[4][5]
This application note provides a detailed experimental procedure for the synthesis of bromo-derivatives using the Sandmeyer reaction, focusing on the classic conversion of aniline to bromobenzene. It offers in-depth insights into the reaction mechanism, a step-by-step protocol, critical safety considerations, and troubleshooting advice tailored for researchers, scientists, and professionals in drug development.
Reaction Principle and Mechanism
The Sandmeyer reaction is fundamentally a two-stage process:
-
Diazotization: The conversion of a primary aromatic amine into a highly reactive aryl diazonium salt.[6]
-
Copper-Catalyzed Substitution: The replacement of the diazonium group with a bromide, facilitated by a copper(I) bromide catalyst.[1][6]
The overall transformation follows a radical-nucleophilic aromatic substitution (SRNAr) pathway.[1]
Stage 1: Diazotization of the Primary Aromatic Amine
The process begins with the in situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrobromic acid (HBr).[2] The primary aromatic amine then reacts with the nitrous acid to form the aryl diazonium salt. This reaction is highly exothermic and requires strict temperature control, typically between 0–5 °C, to prevent the thermally unstable diazonium salt from decomposing, which could lead to the formation of phenolic byproducts.[7]
Stage 2: Copper(I) Bromide-Catalyzed Bromination
The core of the Sandmeyer reaction involves a single-electron transfer (SET) from the copper(I) catalyst to the diazonium salt.[4][8] This transfer generates an aryl radical and copper(II) bromide, with the concurrent loss of stable nitrogen gas (N₂), which provides a strong thermodynamic driving force for the reaction.[4][8] The newly formed aryl radical then abstracts a bromine atom from the copper(II) bromide, yielding the final aryl bromide product and regenerating the copper(I) catalyst, thus completing the catalytic cycle.[1][8] The detection of biaryl byproducts lends support to this radical mechanism.[1]
Caption: Figure 1: Reaction Mechanism of the Sandmeyer Bromination.
Experimental Protocol: Synthesis of Bromobenzene from Aniline
This protocol details the classic procedure for preparing bromobenzene, adapted from established methodologies.[6]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity/Conc. | Quantity | Role |
| Aniline | C₆H₅NH₂ | 93.13 | - | 0.1 mol (9.3 g) | Starting Material |
| Hydrobromic Acid | HBr | 80.91 | 48% aq. | ~0.45 mol (~52 mL) | Acid/Bromide Source |
| Sodium Nitrite | NaNO₂ | 69.00 | - | 0.11 mol (7.6 g) | Diazotizing Agent |
| Copper(I) Bromide | CuBr | 143.45 | - | 0.12 mol (17.2 g) | Catalyst |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | ~150 mL | Extraction Solvent |
| Sodium Hydroxide | NaOH | 40.00 | 10% aq. | As needed | Neutralization |
| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | - | As needed | Drying Agent |
| Deionized Water | H₂O | 18.02 | - | As needed | Solvent/Washing |
| Ice | H₂O (s) | 18.02 | - | As needed | Cooling |
| Starch-Iodide Paper | - | - | - | As needed | Indicator |
Step-by-Step Methodology
Part A: Diazotization of Aniline
-
Preparation of Aniline Solution: In a 500 mL flask equipped with a magnetic stirrer, add aniline (0.1 mol, 9.3 g). Carefully add 48% hydrobromic acid (0.3 mol, ~34 mL).
-
Cooling: Place the flask in an ice-salt bath and cool the solution to 0–5 °C with constant stirring.
-
Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite (0.11 mol, 7.6 g) in approximately 40 mL of deionized water and cool the solution in an ice bath.
-
Diazotization: Add the cold sodium nitrite solution dropwise to the stirred aniline solution over 20-30 minutes. It is critical to maintain the reaction temperature below 5 °C to prevent the decomposition of the diazonium salt.[7][9] Vigorous stirring is essential during this addition.
-
Completion Check: After the addition is complete, continue stirring the resulting benzenediazonium bromide solution at 0–5 °C for an additional 15 minutes. A slight excess of nitrous acid is necessary for complete diazotization.[7] Check for the presence of excess nitrous acid by spotting a drop of the reaction mixture onto starch-iodide paper; an immediate blue-black color indicates its presence.
Part B: Copper(I) Bromide Mediated Bromination
-
Catalyst Preparation: In a separate 1 L flask, dissolve copper(I) bromide (0.12 mol, 17.2 g) in 48% hydrobromic acid (0.15 mol, ~17 mL).
-
Sandmeyer Reaction: Slowly and carefully add the cold diazonium salt solution from Part A to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.[6] Control the rate of addition to keep the reaction from becoming too vigorous.
-
Reaction Completion: Once the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes. Then, gently heat the mixture on a water bath to 50-60 °C for approximately 30-60 minutes, or until the evolution of nitrogen gas ceases.[6]
Part C: Work-up and Purification
-
Isolation: Cool the reaction mixture to room temperature. The crude bromobenzene will form a dense, dark organic layer at the bottom.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine all organic layers.[6]
-
Washing: Wash the combined organic extracts successively with dilute aqueous NaOH solution (to remove excess acid) and then with water until the washings are neutral.[6]
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation.
-
Purification: The crude bromobenzene can be purified by distillation. Collect the fraction boiling at approximately 156 °C.
Caption: Figure 2: Experimental Workflow for Sandmeyer Bromination.
Critical Safety Precautions
The Sandmeyer reaction involves several significant hazards that require strict adherence to safety protocols.
-
Explosion Hazard: Aryl diazonium salts are notoriously unstable, especially in solid, dry form, and can decompose explosively.[2][10] Never isolate the diazonium salt unless absolutely necessary and under specialized protocols. Always use it immediately in solution after its preparation.[11]
-
Temperature Control: The diazotization step is exothermic. A runaway reaction can lead to rapid decomposition of the diazonium salt, vigorous gas evolution, and potential pressure buildup. Always maintain the temperature between 0–5 °C using an ice-salt bath and slow, controlled addition of reagents.[12]
-
Ventilation: The reaction releases toxic nitrogen oxides and nitrous acid.[7][13] All procedures must be performed in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves. A blast shield is recommended, especially for larger-scale reactions.[12]
-
Quenching: Be prepared to quench any unreacted diazonium salt at the end of the reaction. A solution of a reducing agent can be used, but for most workups involving heating, the diazonium salt is thermally decomposed.
A comprehensive safety review is mandatory before attempting this procedure.[14][15]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Aryl Bromide | 1. Incomplete diazotization. 2. Decomposition of diazonium salt (temperature too high). 3. Inefficient copper(I) catalyst. | 1. Ensure a slight excess of nitrous acid is present (test with starch-iodide paper). 2. Strictly maintain the temperature at 0-5 °C during diazotization and addition. 3. Use freshly prepared or high-purity copper(I) bromide. |
| Formation of Phenol Byproduct | The diazonium salt reacted with water instead of the bromide. This is favored at higher temperatures. | Maintain low temperatures (0-5 °C) until the diazonium salt is added to the copper catalyst solution. |
| Formation of Azo Dyes (colored impurities) | The diazonium salt (electrophile) couples with unreacted aniline (nucleophile). | Ensure the reaction medium is sufficiently acidic to keep the aniline protonated and non-nucleophilic. Add the nitrite solution slowly to prevent a localized excess of aniline. |
| Reaction Fails to Initiate (No N₂ evolution) | 1. Diazotization failed. 2. Inactive catalyst. | 1. Re-check the diazotization procedure, ensuring fresh reagents and proper temperature control. 2. Ensure the copper(I) bromide has not been oxidized to copper(II). |
| Vigorous/Uncontrolled Reaction | 1. Temperature rose above the safe limit. 2. Reagents were added too quickly. | 1. Ensure adequate cooling capacity. Have a spare ice bath ready.[12] 2. Add reagents dropwise with careful monitoring of the reaction temperature and gas evolution. |
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. byjus.com [byjus.com]
- 5. chemistnotes.com [chemistnotes.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. How to prepare Bromobenzene from Aniline Explain the chemical reaction s.. [askfilo.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ncert.nic.in [ncert.nic.in]
- 12. echemi.com [echemi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Elucidating Degradation Pathways of Nitrogen-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Criticality of Understanding Degradation in Nitrogen-Containing Compounds
Nitrogen-containing compounds form the backbone of a vast array of pharmaceuticals and bioactive molecules. Their inherent chemical reactivity, often centered around the nitrogen atom's lone pair of electrons, makes them susceptible to various degradation pathways.[1] Understanding these degradation mechanisms is not merely an academic exercise; it is a cornerstone of drug development, ensuring the safety, efficacy, and stability of therapeutic agents.[2] This application note provides a comprehensive guide to the principles and methodologies for studying the degradation pathways of these vital compounds.
The primary objectives of these studies are multifaceted:
-
To identify potential degradation products: This is crucial for safety assessment, as degradants can be inactive, less active, or even toxic.[3]
-
To elucidate degradation pathways: Understanding the chemical transformations allows for the development of stable formulations and appropriate storage conditions.[4]
-
To develop and validate stability-indicating analytical methods: These methods are essential for quality control throughout the drug product's lifecycle.[5]
Regulatory bodies such as the International Council for Harmonisation (ICH) mandate rigorous stability testing to ensure the quality of drug substances and products over time.[6][7][8][9] Forced degradation studies, a key component of this process, are designed to accelerate the degradation process to provide a rapid assessment of a drug's stability profile.[4]
The Strategic Approach: Forced Degradation Studies
Forced degradation, or stress testing, involves subjecting the drug substance or product to conditions more severe than accelerated stability testing.[4] The goal is to generate a representative sample of degradation products that could form under normal storage conditions over a longer period.[5] A well-designed forced degradation study is the foundation for understanding the degradation profile of a nitrogen-containing compound.
Causality Behind Stress Condition Selection
The choice of stress conditions is not arbitrary; it is a scientifically driven process aimed at mimicking the potential environmental and physiological stresses a drug might encounter. For nitrogen-containing compounds, specific vulnerabilities guide the selection of these stressors.
Table 1: Rationale for Stress Conditions in Forced Degradation Studies
| Stress Condition | Rationale for Nitrogen-Containing Compounds | Typical Conditions |
| Acid Hydrolysis | Many nitrogen-containing functional groups (e.g., amides, imines, lactams) are susceptible to acid-catalyzed hydrolysis. Protonation of the nitrogen atom can facilitate nucleophilic attack. | 0.1 M to 1 M HCl or H₂SO₄, room temperature to 70°C.[4][10] |
| Base Hydrolysis | Functional groups like esters, amides, and imides can undergo base-catalyzed hydrolysis. The nitrogen atom's electronegativity can influence the reactivity of adjacent carbonyl groups. | 0.1 M to 1 M NaOH or KOH, room temperature to 60°C.[10] |
| Oxidation | Nitrogen atoms, particularly in amines and electron-rich heterocyclic systems, are prone to oxidation, leading to N-oxides, hydroxylamines, or ring-opening products. | 3-30% H₂O₂, room temperature.[11] |
| Thermal Degradation | Elevated temperatures can provide the energy needed to overcome activation barriers for various degradation reactions, including rearrangements, eliminations, and cyclizations involving nitrogen moieties. | 40°C to 80°C.[10] |
| Photodegradation | Many nitrogen-containing aromatic and heterocyclic systems are chromophores that can absorb UV or visible light, leading to photolytic cleavage, oxidation, or rearrangement.[12] | Exposure to a combination of UV and visible light (e.g., 1.2 million lux hours and 200 watt-hours/m²).[10] |
Visualizing the Forced Degradation Workflow
The following diagram illustrates a typical workflow for conducting forced degradation studies and subsequent analysis.
Caption: Workflow for Forced Degradation and Analysis.
Core Analytical Techniques for Structural Elucidation
A multi-faceted analytical approach is essential for the comprehensive characterization of degradation products. The combination of high-resolution separation with powerful spectroscopic techniques provides the necessary depth of information for unambiguous structural elucidation.
UPLC-MS/MS: The Primary Tool for Screening and Identification
Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) is the workhorse for analyzing complex mixtures of degradation products.[13]
-
Expertise & Experience: The high resolving power of UPLC is critical for separating structurally similar degradants from the parent drug and from each other. Mass spectrometry provides highly sensitive and specific detection, enabling the determination of molecular weights of the degradation products.[2][3] Tandem MS (MS/MS) experiments generate fragmentation patterns that provide vital clues about the structure of the degradants by comparing them to the fragmentation of the parent drug.[3]
-
Trustworthiness: The use of high-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can be used to determine the elemental composition of the degradation products, significantly narrowing down the number of possible structures.[3]
NMR Spectroscopy: The Gold Standard for Unambiguous Structure Determination
While MS provides valuable information, Nuclear Magnetic Resonance (NMR) spectroscopy is often indispensable for the definitive structural elucidation of novel degradation products.[14]
-
Expertise & Experience: 1D NMR (¹H and ¹³C) provides information about the chemical environment of each proton and carbon atom in the molecule. 2D NMR experiments, such as COSY, HSQC, and HMBC, reveal the connectivity between atoms, allowing for the complete assembly of the molecular structure. For nitrogen-containing compounds, ¹⁵N NMR can also provide valuable insights, though it is less commonly used due to its lower sensitivity.
-
Trustworthiness: NMR is a non-destructive technique that provides unambiguous structural information without the need for reference standards of the degradation products.[14] When sufficient quantities of a degradant can be isolated, NMR is the ultimate arbiter of its structure.[15]
Isotopic Labeling: A Powerful Tool for Mechanistic Insights
Stable isotope labeling is a sophisticated technique used to trace the fate of specific atoms during the degradation process.[16][17]
-
Expertise & Experience: By strategically replacing atoms (e.g., ¹²C with ¹³C, ¹H with ²H, ¹⁴N with ¹⁵N) in the drug molecule, researchers can track the movement of these labels in the degradation products using mass spectrometry or NMR.[18][19] This provides definitive evidence for proposed degradation mechanisms, such as identifying the origin of a newly formed functional group.
-
Trustworthiness: Isotopic labeling provides a direct and unambiguous way to follow the transformation of a molecule, offering a level of certainty that is difficult to achieve with other methods alone.
Detailed Protocols
The following protocols provide a starting point for conducting forced degradation studies and subsequent analysis. It is important to note that these are general guidelines and may need to be optimized for specific drug substances.
Protocol 1: Forced Degradation Studies
Objective: To generate degradation products for analysis and to assess the intrinsic stability of the drug substance.
Materials:
-
Drug substance
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Hydrogen peroxide (H₂O₂), 30%
-
Milli-Q water or equivalent
-
pH meter
-
Heating block or water bath
-
Photostability chamber
-
Volumetric flasks and pipettes
-
HPLC vials
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the drug substance in a suitable solvent (e.g., water, methanol, acetonitrile) at a concentration of approximately 1 mg/mL.[10]
-
Acid Hydrolysis: a. To 1 mL of the stock solution, add 1 mL of 1 M HCl. b. Incubate at room temperature for 24 hours. If no degradation is observed, increase the temperature to 50-70°C and monitor at regular intervals (e.g., 2, 4, 8, 24 hours).[4] c. After the desired level of degradation (typically 5-20%) is achieved, neutralize the solution with an appropriate amount of 1 M NaOH.[11]
-
Base Hydrolysis: a. To 1 mL of the stock solution, add 1 mL of 1 M NaOH. b. Follow the incubation and neutralization steps as described for acid hydrolysis (neutralize with 1 M HCl).
-
Oxidative Degradation: a. To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. b. Incubate at room temperature and monitor at regular intervals. Oxidation reactions are often rapid.[11]
-
Thermal Degradation: a. Place a solution of the drug substance in a heating block or oven at a temperature between 40°C and 80°C. Monitor at regular intervals.
-
Photodegradation: a. Expose a solution of the drug substance to a light source that provides both UV and visible output, as specified in ICH Q1B guidelines.[20] A dark control sample should be run in parallel.
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control, by UPLC-MS/MS.
Protocol 2: UPLC-MS/MS Analysis
Objective: To separate, detect, and obtain preliminary structural information on degradation products.
Instrumentation:
-
UPLC system with a photodiode array (PDA) detector
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Procedure:
-
Chromatographic Method Development: Develop a stability-indicating UPLC method that can separate the parent drug from all major degradation products. A gradient elution with a C18 column is a common starting point.
-
MS Parameter Optimization: Optimize the mass spectrometer parameters (e.g., ionization source, collision energy) to achieve good sensitivity for the parent drug.
-
Data Acquisition: Acquire data in both full scan MS and data-dependent MS/MS modes. The full scan data will be used to identify the molecular weights of the degradants, while the MS/MS data will provide fragmentation information.
-
Data Analysis: a. Compare the chromatograms of the stressed samples to the control sample to identify the degradation peaks. b. Determine the molecular weight of each degradant from the full scan MS data. c. Propose the elemental composition based on the accurate mass measurement. d. Analyze the MS/MS fragmentation pattern of each degradant and compare it to that of the parent drug to identify structural modifications.
Protocol 3: Isolation and NMR Analysis of Unknown Degradants
Objective: To obtain a pure sample of an unknown degradant for definitive structural elucidation by NMR.
Procedure:
-
Scale-Up Degradation: Scale up the forced degradation reaction that produces the desired degradant to generate a sufficient quantity for isolation (typically in the microgram to milligram range).[15]
-
Preparative HPLC: Use preparative or semi-preparative HPLC to isolate the degradant of interest.
-
Purity Check: Confirm the purity of the isolated fraction by analytical UPLC-MS.
-
NMR Analysis: a. Dissolve the purified degradant in a suitable deuterated solvent. b. Acquire a standard set of NMR spectra: ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC. c. For complex structures or to determine stereochemistry, advanced experiments like NOESY or ROESY may be necessary.
-
Structure Elucidation: Integrate the data from MS and NMR to propose and confirm the structure of the degradation product.
Data Interpretation and Pathway Elucidation
The culmination of these studies is the proposal of the degradation pathways. This involves piecing together the structural information of the various degradants to form a coherent picture of the chemical transformations the drug undergoes under stress.
Visualizing a Hypothetical Degradation Pathway
The following diagram illustrates a hypothetical degradation pathway for a nitrogen-containing compound, showing hydrolysis and oxidation products.
Caption: Hypothetical Degradation Pathway.
Conclusion
The study of degradation pathways of nitrogen-containing compounds is a scientifically rigorous and regulatory-mandated necessity in drug development. A systematic approach, beginning with well-designed forced degradation studies and employing a combination of powerful analytical techniques like UPLC-MS/MS and NMR, is essential for success. The insights gained from these studies are critical for ensuring the development of safe, effective, and stable medicines.
References
- 1. Degradation of nitrogen containing organic compounds by combined photocatalysis and ozonation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmafocusamerica.com [pharmafocusamerica.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biopharminternational.com [biopharminternational.com]
- 6. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 8. Ich guideline for stability testing | PPTX [slideshare.net]
- 9. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. scribd.com [scribd.com]
- 13. Improving the detection of degradants and impurities in pharmaceutical drug products by applying mass spectral and chromatographic searching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmaceutical impurities and degradation products: uses and applications of NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. books.rsc.org [books.rsc.org]
- 16. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 18. metsol.com [metsol.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. database.ich.org [database.ich.org]
Application Notes & Protocols: Strategic Formulation of Advanced Materials Using 2,5-Dibromo-4-methyl-3-nitropyridine
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and materials scientists on the strategic utilization of 2,5-Dibromo-4-methyl-3-nitropyridine (CAS No. 947534-69-2). We delve into the unique chemical reactivity imparted by its distinct functional groups and present detailed, field-proven protocols for its application in the synthesis of advanced functional materials, with a focus on conjugated polymers and pharmacologically relevant scaffolds. The protocols for palladium-catalyzed cross-coupling reactions, specifically Suzuki-Miyaura and Stille couplings, are detailed with an emphasis on the causal reasoning behind procedural steps, ensuring methodological robustness and reproducibility.
Introduction: Unlocking the Potential of a Versatile Pyridine Building Block
This compound is a highly functionalized heterocyclic compound that serves as a powerful intermediate in modern organic synthesis.[1] Its pyridine core is a common motif in pharmacologically active agents and advanced materials. The strategic placement of two bromine atoms, a methyl group, and a strongly electron-withdrawing nitro group creates a unique electronic landscape, offering chemists precise control over sequential functionalization.
The two bromine atoms at the C2 and C5 positions exhibit differential reactivity, a feature that can be exploited for regioselective synthesis.[2] This, combined with the directing effects of the methyl and nitro groups, makes this compound an ideal building block for creating complex molecular architectures.[1] This guide will explore its application in two primary domains: the development of novel pharmaceutical intermediates and the formulation of advanced organic materials.
Physicochemical Properties
A thorough understanding of the compound's properties is critical for its effective use and safe handling.
| Property | Value | Source |
| CAS Number | 947534-69-2 | [3] |
| Molecular Formula | C₆H₄Br₂N₂O₂ | [3] |
| Molecular Weight | 295.92 g/mol | [4] |
| Appearance | Yellow crystalline powder or low melting solid | [5][6] |
| Melting Point | 35-44 °C | [5] |
| Solubility | Soluble in common organic solvents (e.g., THF, Dioxane, DMF) | [7] |
| Storage Conditions | Inert atmosphere, 2-8°C | [3] |
Core Applications & Synthetic Strategy
The utility of this compound stems from its capacity to undergo various chemical transformations, most notably palladium-catalyzed cross-coupling reactions.[1] These reactions are foundational for constructing C-C and C-N bonds, essential for building the complex scaffolds required in drug discovery and materials science.[8][9]
Application in Medicinal Chemistry and Agrochemicals
The substituted pyridine scaffold is a well-established "hinge-binding" motif in numerous kinase inhibitors and other therapeutic agents.[10] The functional handles on this compound allow for the systematic elaboration of molecular structures to optimize bioactivity, selectivity, and pharmacokinetic properties. It serves as a key intermediate in the synthesis of novel heterocyclic compounds that are crucial in drug discovery and development.[1] Its structural motifs are also integral to the development of modern pesticides and fungicides.[1][5]
Formulation of Advanced Organic Materials
While less documented for this specific molecule, its structural analogue, 2,5-dibromo-4-methylpyridine, is employed in creating specialty polymers and ligands for organic electronics.[5] The dibromo substitution pattern is ideal for step-growth polymerization reactions, leading to the formation of conjugated polymers. These materials are of significant interest for applications in Organic Light-Emitting Diodes (OLEDs), photovoltaics, and sensors. The strong electron-withdrawing nitro group in this compound can be used to tune the electronic properties (e.g., LUMO level) of the resulting polymers, making it a highly attractive monomer for creating n-type or ambipolar semiconductor materials.
Below is a conceptual workflow for utilizing this building block in materials synthesis.
Caption: Workflow for advanced material synthesis.
Experimental Protocols: Palladium-Catalyzed Cross-Coupling
The following protocols are designed as robust starting points and may require optimization for specific substrates. All reactions must be conducted under an inert atmosphere (Argon or Nitrogen) using anhydrous, degassed solvents to prevent catalyst deactivation.
Protocol 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds.[11] The presence of the nitro group on the pyridine ring enhances the electrophilicity of the C-Br bonds, potentially allowing for milder reaction conditions compared to the non-nitrated analogue.
Objective: To synthesize a mono-arylated 2-Aryl-5-bromo-4-methyl-3-nitropyridine derivative.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1–1.2 equiv)
-
Palladium Catalyst: Pd(dppf)Cl₂ (3 mol%)
-
Base: K₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 mixture)
-
Inert Gas: High-purity Argon or Nitrogen
Step-by-Step Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask containing a magnetic stir bar, combine this compound, the arylboronic acid, K₂CO₃, and Pd(dppf)Cl₂.[12]
-
Causality: The use of a robust catalyst like Pd(dppf)Cl₂ is crucial as the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle. The dppf ligand's bulk and electron-donating properties help stabilize the active catalytic species.[11]
-
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[12]
-
Solvent Addition: Add the degassed 1,4-Dioxane/Water solvent mixture via syringe. The reaction concentration is typically set between 0.1 and 0.5 M with respect to the starting pyridine.[11]
-
Reaction Execution: Immerse the flask in a preheated oil bath set to 80-100 °C and stir vigorously.
-
Monitoring: Track the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-18 hours).[13]
-
Work-up:
-
Purification: Purify the crude product via flash column chromatography on silica gel to isolate the desired mono-arylated product.
Caption: The Suzuki-Miyaura catalytic cycle.
Protocol 2: Stille Cross-Coupling
The Stille coupling offers an alternative C-C bond formation strategy, particularly useful when the corresponding boronic acids are unstable. It involves an organostannane reagent.[14]
Objective: To synthesize a mono-substituted 2-(Heteroaryl)-5-bromo-4-methyl-3-nitropyridine.
Materials:
-
This compound (1.0 equiv)
-
Organostannane (e.g., (2-Thienyl)tributylstannane) (1.2 equiv)
-
Palladium Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Solvent: Anhydrous Toluene or DMF
-
Inert Gas: High-purity Argon or Nitrogen
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound and the palladium catalyst.[10]
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent, followed by the organostannane reagent via syringe.[14]
-
Causality: Anhydrous conditions are critical as moisture can lead to competitive proto-destannylation of the organotin reagent, reducing the yield.
-
-
Degassing: Further degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.[10]
-
Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or GC-MS. Stille couplings are often complete within 12-24 hours.[10]
-
Work-up:
-
After cooling to room temperature, dilute the mixture with ethyl acetate.
-
Wash the solution with a saturated aqueous solution of potassium fluoride (KF). This is a crucial step to precipitate tin byproducts as insoluble fluorides, facilitating their removal.[10]
-
Wash with brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate.[10]
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Safety & Handling
As with all halogenated nitroaromatic compounds, this compound should be handled with care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[15]
-
Hazards: The compound is classified as an irritant and is harmful if swallowed. It can cause skin irritation and serious eye damage.[15]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[3]
Conclusion
This compound is a potent and versatile chemical intermediate. Its unique electronic and structural features provide a platform for the rational design and synthesis of a wide array of functional molecules. The protocols detailed herein for Suzuki-Miyaura and Stille couplings offer reliable and reproducible methods for its functionalization, paving the way for innovations in both medicinal chemistry and advanced materials science. Careful control of reaction conditions and an understanding of the underlying reaction mechanisms are paramount to achieving success in these synthetic endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound - Lead Sciences [lead-sciences.com]
- 4. echemi.com [echemi.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 2,5-Dibromo-4-methylpyridine CAS#: 3430-26-0 [m.chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. 2,5-二溴-4-甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,5-Dibromo-4-methyl-3-nitropyridine
Welcome to the technical support center for the synthesis of 2,5-Dibromo-4-methyl-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to improve reaction yields and purity. This valuable intermediate is utilized in the development of novel heterocyclic compounds crucial for drug discovery and agrochemical research.[1]
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, with a focus on a proposed direct bromination route of 4-methyl-3-nitropyridine.
dot
Caption: Troubleshooting workflow for synthesis issues.
Question 1: Why is my yield of this compound consistently low?
Answer:
Low yields in the synthesis of this compound can stem from several factors, primarily related to the reaction conditions and the nature of the starting materials.
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Suboptimal Brominating Agent: The choice and stoichiometry of the brominating agent are critical. While elemental bromine can be used, N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in the presence of an acid catalyst like oleum can offer better selectivity and yield.[2] Over-bromination leading to tri-brominated species or incomplete bromination can occur if the stoichiometry is not carefully controlled.
-
Reaction Temperature: The temperature plays a crucial role in the selectivity of the bromination. High temperatures can lead to the formation of undesired isomers and byproducts. For the bromination of similar pyridine derivatives, temperatures are often carefully controlled. For instance, in the synthesis of 5-bromo-2-methoxy-4-methyl-3-nitropyridine, the reaction mixture was warmed to 80°C.[3][4]
-
Purity of Starting Material: The purity of the starting 4-methyl-3-nitropyridine is paramount. Impurities in the starting material can interfere with the reaction and lead to the formation of a complex mixture of products, making isolation of the desired compound difficult and reducing the overall yield.
| Parameter | Recommendation | Rationale |
| Brominating Agent | Use NBS or DBDMH with oleum. | Provides better selectivity and milder reaction conditions compared to Br2/oleum.[2] |
| Stoichiometry | Start with a 2.1:1 molar ratio of brominating agent to 4-methyl-3-nitropyridine. | A slight excess of the brominating agent ensures complete dibromination without excessive formation of tri-brominated byproducts. |
| Temperature | Maintain the reaction temperature between 70-90°C. | Balances reaction rate and selectivity. Lower temperatures may lead to incomplete reaction, while higher temperatures can increase byproduct formation. |
| Reaction Time | Monitor the reaction progress by TLC or GC-MS every 1-2 hours. | Ensures the reaction is stopped once the starting material is consumed, preventing the formation of degradation products. |
Question 2: What are the likely impurities in my final product and how can I remove them?
Answer:
The primary impurities in the synthesis of this compound are likely mono-brominated and tri-brominated analogs, as well as positional isomers.
-
Mono-brominated Species: Incomplete reaction can result in the presence of 2-bromo-4-methyl-3-nitropyridine or 5-bromo-4-methyl-3-nitropyridine.
-
Tri-brominated Species: The use of a large excess of the brominating agent or prolonged reaction times can lead to the formation of 2,5,6-tribromo-4-methyl-3-nitropyridine.
-
Positional Isomers: Although the directing effects of the methyl and nitro groups favor bromination at the 2 and 5 positions, minor amounts of other isomers might be formed.
Purification Strategy:
-
Aqueous Work-up: After the reaction is complete, quenching with an aqueous solution of a reducing agent like sodium bisulfite will remove any excess bromine. Neutralization with a base such as sodium bicarbonate will help in the subsequent extraction.
-
Solvent Extraction: Extraction with a suitable organic solvent like dichloromethane or ethyl acetate will separate the product from inorganic salts.
-
Column Chromatography: This is the most effective method for separating the desired dibromo- product from mono- and tri-brominated impurities. A silica gel column with a gradient elution system of hexane and ethyl acetate is recommended.
-
Recrystallization: If the purity after chromatography is still not satisfactory, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can further enhance the purity.
Question 3: My reaction seems to stall and does not go to completion. What could be the cause?
Answer:
An incomplete reaction can be due to several factors:
-
Insufficient Brominating Agent: Ensure that at least two equivalents of the brominating agent are used for the dibromination.
-
Inadequate Activation: The pyridine ring is deactivated by the electron-withdrawing nitro group, making electrophilic substitution challenging. The use of a strong acid catalyst like oleum (fuming sulfuric acid) is often necessary to activate the ring towards bromination.[2]
-
Low Reaction Temperature: While high temperatures can be detrimental, a temperature that is too low may not provide sufficient energy to overcome the activation barrier of the reaction. A moderate temperature range of 70-90°C is a good starting point.
-
Poor Mixing: Ensure efficient stirring throughout the reaction to maintain a homogeneous mixture, especially if the reagents are not fully soluble.
Frequently Asked Questions (FAQs)
What is the role of oleum in the bromination of 4-methyl-3-nitropyridine?
Oleum (fuming sulfuric acid) serves as a strong acid catalyst. It protonates the pyridine nitrogen, which further deactivates the ring towards electrophilic substitution. However, it also acts as a solvent and helps to generate a more potent electrophilic bromine species from the brominating agent, thereby facilitating the reaction on the deactivated ring.
Can I use a different starting material?
Yes, an alternative route could involve the nitration of 2,5-dibromo-4-methylpyridine.[5][6][7] However, nitration of a di-brominated pyridine can be challenging and may lead to a mixture of isomers. The directing effects of the bromine atoms and the methyl group would need to be carefully considered.
dot
Caption: Plausible synthetic routes to the target molecule.
What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
-
Thin-Layer Chromatography (TLC): Ideal for monitoring the progress of the reaction. Use a mobile phase of hexane and ethyl acetate to separate the starting material, mono-brominated intermediates, and the dibrominated product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying the components of the reaction mixture and assessing the purity of the final product. The mass spectrum will confirm the molecular weight of the desired product and identify any brominated byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation of the final product. The chemical shifts and coupling constants of the aromatic proton and the methyl group will confirm the substitution pattern on the pyridine ring.
-
High-Performance Liquid Chromatography (HPLC): Can be used for quantitative analysis of the product's purity.
Experimental Protocol: Synthesis of this compound
This proposed protocol is based on established methods for the bromination of substituted pyridines.[2][3][4]
Materials:
-
4-methyl-3-nitropyridine
-
1,3-dibromo-5,5-dimethylhydantoin (DBDMH)
-
Oleum (20% SO₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bisulfite solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under a nitrogen atmosphere, add 4-methyl-3-nitropyridine (1.0 eq).
-
Addition of Oleum: Cool the flask to 0°C in an ice bath and slowly add oleum (3-4 volumes) while maintaining the internal temperature below 10°C.
-
Addition of Brominating Agent: To the stirred solution, add DBDMH (1.05 eq, for dibromination) portion-wise over 30 minutes, ensuring the temperature does not exceed 15°C.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to 80°C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bisulfite until the orange color of bromine disappears.
-
Neutralize the mixture by the slow and careful addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
References
- 1. chemimpex.com [chemimpex.com]
- 2. patents.justia.com [patents.justia.com]
- 3. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 4. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine | 884495-14-1 [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. 2,5-Dibromo-4-methylpyridine | C6H5Br2N | CID 2734429 - PubChem [pubchem.ncbi.nlm.nih.gov]
Common impurities in 2,5-Dibromo-4-methyl-3-nitropyridine synthesis and how to identify them
Technical Support Center: 2,5-Dibromo-4-methyl-3-nitropyridine Synthesis
Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of this compound. This versatile compound is a crucial intermediate in the development of pharmaceuticals and agrochemicals.[1] Achieving high purity is paramount for the success of subsequent synthetic steps and the integrity of final products. This guide provides in-depth troubleshooting advice in a direct question-and-answer format to address common challenges related to impurities encountered during its synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities I might encounter during the synthesis of this compound and where do they come from?
The impurity profile of your final product is intrinsically linked to the synthetic route and reaction conditions. Typically, the synthesis involves the nitration and bromination of a 4-methylpyridine precursor. The impurities arise from incomplete reactions, side reactions, or over-reactions.
Common Impurities Include:
-
Unreacted Starting Materials: Residual amounts of the immediate precursor (e.g., 4-methyl-3-nitropyridine or a mono-brominated intermediate) can remain if the reaction does not go to completion.
-
Mono-brominated Isomers: If the synthesis involves a di-bromination step, incomplete reaction can lead to various mono-bromo-4-methyl-3-nitropyridine isomers. The specific isomer will depend on the regioselectivity of the brominating agent.
-
Positional Isomers: The pyridine ring can be substituted at various positions. During bromination or nitration, small amounts of other isomers may form, such as those where the bromo or nitro groups are in different positions on the ring.[2][3] Separating these closely related compounds is often a significant purification challenge.[3]
-
Over-brominated Species: Excessive exposure to the brominating agent or harsh reaction conditions can lead to the formation of tri-brominated byproducts.[2][4]
-
Hydroxy-impurities: Hydrolysis of a bromo group can sometimes occur, leading to the formation of a hydroxy-nitropyridine species. This is particularly relevant during aqueous work-up steps.[5]
-
Reagent-Specific Byproducts: The choice of brominating agent can introduce unique byproducts. For instance, using N-Bromosuccinimide (NBS) will generate succinimide, which must be removed during purification.[4]
Caption: Synthetic pathway showing key impurity formation points.
Q2: How can I reliably identify these different impurities in my crude product mixture?
A multi-technique analytical approach is essential for the unambiguous identification and quantification of impurities.[2] No single method is sufficient to characterize all potential byproducts.
Recommended Analytical Workflow:
-
Initial Assessment (TLC): Thin-Layer Chromatography is an invaluable tool for monitoring the reaction's progress and getting a quick qualitative look at the complexity of the crude mixture. The presence of multiple spots indicates an impure product.
-
Separation and Quantification (HPLC): High-Performance Liquid Chromatography (HPLC) is the gold standard for separating closely related compounds and quantifying the purity of the target compound.[6] A well-developed HPLC method can resolve positional isomers from the desired product.
-
Identification and Structural Confirmation (MS & NMR):
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for identifying volatile and semi-volatile impurities by providing their mass-to-charge ratio, which helps in determining their molecular weight.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the determination of the molecular weight of each separated impurity, aiding in preliminary identification.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful techniques for definitive structure elucidation.[8] Isomeric impurities will exhibit distinct chemical shifts and coupling patterns in their NMR spectra compared to the desired this compound. For example, the number of protons in the aromatic region and the splitting patterns will differ for mono-bromo vs. di-bromo species.
-
Table 1: Comparison of Analytical Techniques
| Technique | Primary Use | Information Provided | Strengths & Limitations |
| TLC | Reaction monitoring, qualitative assessment | Number of components, relative polarity | Strengths: Fast, inexpensive. Limitations: Poor resolution, not quantitative. |
| HPLC | Purity determination, quantification | Retention time, peak area (% purity) | Strengths: High resolution, highly sensitive, quantitative.[6] Limitations: Requires method development. |
| GC-MS | Identification of volatile impurities | Retention time, mass spectrum (MW) | Strengths: Excellent for volatile compounds, provides structural clues.[2] Limitations: Not suitable for non-volatile or thermally labile compounds. |
| LC-MS | Identification of non-volatile impurities | Retention time, mass spectrum (MW) | Strengths: Directly provides MW of HPLC peaks.[7] Limitations: Ionization efficiency can vary. |
| NMR | Unambiguous structure elucidation | Chemical environment of all ¹H and ¹³C nuclei | Strengths: Provides definitive structural information.[8] Limitations: Requires higher sample concentration, may require isolation of impurity for full characterization. |
Q3: My analysis confirms the presence of significant impurities. What are the most effective purification strategies?
Purification is a critical step to ensure your this compound meets the required specifications for downstream applications. The choice of method depends on the nature and quantity of the impurities.
Troubleshooting Purification:
Caption: A logical workflow for troubleshooting product purification.
Detailed Purification Protocols:
-
Aqueous Wash: Before organic solvent-based purification, washing the crude reaction mixture is a crucial first step. A wash with a saturated sodium bicarbonate solution can effectively remove acidic byproducts and certain hydroxy-impurities.[5]
-
Recrystallization: This is the preferred method for purifying crystalline solids when impurities have different solubilities than the main product.
-
Protocol: Dissolve the crude material in a minimal amount of a suitable hot solvent (e.g., ethanol, ethyl acetate, or a mixture). Allow the solution to cool slowly. The desired product should crystallize out, leaving more soluble impurities in the mother liquor. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.[3]
-
-
Silica Gel Column Chromatography: This is the most powerful technique for separating compounds with different polarities, especially for removing positional isomers or byproducts with similar solubility.[3]
-
Protocol: Dissolve the crude product in a minimal amount of solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto a packed silica gel column. Elute the column with a solvent system of gradually increasing polarity (e.g., a gradient of ethyl acetate in hexanes). Monitor the collected fractions by TLC to identify and combine those containing the pure product.[3]
-
Experimental Protocols
General Protocol for Impurity Identification by HPLC-MS
This protocol provides a framework for identifying unknown impurities. Specific parameters must be optimized for your particular instrument and sample.
-
Objective: To separate the desired product from potential impurities and obtain their respective mass-to-charge ratios.
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Mass Spectrometer (MS) detector (e.g., Quadrupole or Ion Trap).
-
-
Materials:
-
Crude sample of this compound.
-
HPLC-grade solvents (e.g., acetonitrile, water).
-
HPLC column (e.g., C18 reverse-phase, 100 mm x 2.1 mm, 1.9 µm).[7]
-
-
Procedure:
-
Sample Preparation: Prepare a dilute solution of the crude product (~0.1-1.0 mg/mL) in a suitable solvent (e.g., acetonitrile).
-
Chromatographic Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a low percentage of B (e.g., 10%), ramp up to a high percentage (e.g., 95%) over 10-15 minutes, hold, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 0.2-0.5 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 1-5 µL.
-
UV Detection: Monitor at a suitable wavelength (e.g., 215 nm or 254 nm).[8]
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: Scan a range appropriate for the expected product and impurities (e.g., 100-500 m/z).
-
-
Data Analysis:
-
Correlate the peaks in the UV chromatogram with the mass spectra.
-
The mass peak corresponding to the main product should match the expected molecular weight of this compound (Exact Mass: ~293.86 g/mol for [M]+, considering the isotopic pattern of bromine).[9]
-
Analyze the mass spectra of the smaller impurity peaks to propose molecular formulas, which can then be used to deduce their structures (e.g., mono-brominated, over-brominated, etc.).
-
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. echemi.com [echemi.com]
Optimizing reaction conditions for cross-coupling reactions involving 2,5-Dibromo-4-methyl-3-nitropyridine
Welcome to the technical support center for optimizing cross-coupling reactions involving 2,5-Dibromo-4-methyl-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile building block in their synthetic endeavors.[1][2] Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
The unique structure of this compound, with its two reactive bromine atoms and electron-deficient pyridine ring, presents both opportunities and challenges in palladium-catalyzed cross-coupling reactions.[1][2] This guide will provide you with the technical insights and practical solutions to navigate these complexities and achieve successful outcomes in your Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Frequently Asked Questions (FAQs)
Q1: Which bromine atom on this compound is more reactive in palladium-catalyzed cross-coupling reactions?
A1: In general, for dihalopyridines, the reactivity of the halogen atoms in palladium-catalyzed cross-coupling reactions is influenced by both electronic and steric factors. For this compound, the bromine at the C5 position is typically more reactive towards oxidative addition to the Pd(0) catalyst. This is due to the combined electron-withdrawing effect of the nitro group at C3 and the pyridine nitrogen, which makes the C5 position more electrophilic. The methyl group at C4 can also exert some steric hindrance around the C5 position, but the electronic effect of the nitro group is often the dominant factor. However, the regioselectivity can sometimes be influenced by the choice of catalyst, ligand, and reaction conditions.
Q2: I am observing low to no conversion in my Suzuki-Miyaura coupling. What are the most common initial troubleshooting steps?
A2: Low conversion in Suzuki-Miyaura reactions with this substrate is a common issue. Here are the primary areas to investigate:
-
Catalyst Deactivation: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to deactivation.[3][4][5] Using bulky, electron-rich phosphine ligands can help mitigate this by sterically shielding the palladium center.[3][5]
-
Inactive Catalyst System: Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand are of high quality.[4] Consider using a pre-formed catalyst for more reliable results.
-
Inadequate Base: The choice and strength of the base are critical for the transmetalation step.[3] Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred to minimize side reactions.[6]
-
Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen.[6] Ensure your reaction setup is under a strictly inert atmosphere (argon or nitrogen) and that all solvents and reagents are properly degassed.[6]
Q3: I am struggling with the formation of significant side products like homocoupling and debromination. How can I minimize these?
A3: The formation of homocoupling (biaryl) and debromination (hydrodehalogenation) products is a frequent challenge.
-
Homocoupling: This side reaction is often promoted by the presence of oxygen.[4] Thoroughly degassing your reaction mixture is crucial.[3]
-
Debromination: This occurs when the palladium-aryl intermediate reacts with a hydride source instead of the boronic acid.[6] Potential hydride sources include the solvent or impurities in the reagents.[6] Using anhydrous solvents and high-purity reagents can help.[6] Switching to a weaker base can also suppress this side reaction.[6]
Troubleshooting Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds.[7] However, with a substrate like this compound, careful optimization is often necessary.
Problem: Low Yield or Stalled Reaction
| Potential Cause | Recommended Solution |
| Catalyst Inhibition/Deactivation | The pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.[3] Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos to shield the palladium and prevent this coordination.[3] |
| Inefficient Oxidative Addition | The C-Br bond, particularly at the less reactive position, may be difficult to activate. Increase the reaction temperature or screen different palladium sources (e.g., Pd₂(dba)₃, Pd(OAc)₂) and more electron-rich ligands.[8] |
| Protodeboronation of Boronic Acid | The boronic acid can be unstable and undergo protodeboronation, especially in the presence of water and certain bases.[4] Use anhydrous solvents, consider using boronic esters (e.g., pinacol esters) which are more stable, or switch to potassium trifluoroborate salts.[3] |
| Inappropriate Base or Solvent | The choice of base and solvent is critical for the transmetalation step.[3] Screen a variety of bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃. Solvents like 1,4-dioxane, toluene, or a mixture of an organic solvent with water can be effective.[6] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for optimization.
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere (argon or nitrogen), combine this compound (1.0 equiv), the desired boronic acid or ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Solvent Addition: Add a degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling.
Troubleshooting Guide: Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[9][10] When working with this compound, specific issues may arise.
Problem: Significant Homocoupling of the Alkyne (Glaser Coupling)
| Potential Cause | Recommended Solution |
| Oxygen in the Reaction Mixture | The presence of oxygen promotes the homocoupling of the terminal alkyne.[11] Ensure the reaction is performed under strictly anaerobic conditions.[12] Thoroughly degas all solvents and reagents. |
| High Catalyst Concentration | High concentrations of the copper(I) co-catalyst can favor the homocoupling pathway.[11] Reduce the amount of the copper source (e.g., CuI) or consider a copper-free Sonogashira protocol. |
| Inappropriate Amine Base | The choice of amine base can influence the rate of homocoupling. Screen different amine bases such as triethylamine, diisopropylamine, or piperidine. |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%).
-
Solvent and Reagent Addition: Add a degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2.0-3.0 equiv). Finally, add the terminal alkyne (1.1-1.5 equiv) via syringe.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution and brine.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.
Caption: Simplified catalytic cycle for the Sonogashira coupling reaction.
Troubleshooting Guide: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds.[13][14] The electron-deficient nature of the this compound ring and the presence of two potential reaction sites require careful control of reaction conditions.
Problem: Low Yield or Incomplete Reaction
| Potential Cause | Recommended Solution |
| Inappropriate Ligand Choice | The choice of ligand is crucial for an efficient Buchwald-Hartwig amination.[6] For electron-deficient substrates, bulky, electron-rich biaryl phosphine ligands (e.g., Xantphos, DavePhos) are often effective.[14] |
| Base Incompatibility | Strong bases like NaOtBu can be incompatible with certain functional groups.[15] Weaker bases like Cs₂CO₃ or K₃PO₄ may provide better results and functional group tolerance.[15] |
| Steric Hindrance | The methyl group at the C4 position can sterically hinder the approach of bulky amines to the C5 position. If targeting the C5 position, using a less sterically demanding amine or a more active catalyst system may be necessary. |
| Catalyst Poisoning | The amine substrate or product can sometimes act as a ligand for the palladium catalyst, leading to catalyst inhibition. Using a higher catalyst loading or a more robust ligand can help overcome this issue. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, combine this compound (1.0 equiv), the desired amine (1.1-1.5 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., Cs₂CO₃, 1.5-2.0 equiv) in a dry reaction vessel.
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with efficient stirring.
-
Monitoring: Follow the reaction's progress by LC-MS or GC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove inorganic salts. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, remove the solvent under reduced pressure, and purify the residue by column chromatography.
Caption: Logical progression for optimizing Buchwald-Hartwig amination.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. depts.washington.edu [depts.washington.edu]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Troubleshooting low yield of 2-Bromo-4-methylpyridine due to incomplete diazotization
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting assistance for the synthesis of 2-Bromo-4-methylpyridine, specifically addressing the common issue of low yields due to incomplete diazotization. As Senior Application Scientists, we understand the nuances of this reaction and have structured this guide to address your challenges in a direct, question-and-answer format.
FAQs and Troubleshooting Guides
Question 1: My yield of 2-Bromo-4-methylpyridine is significantly lower than expected. What are the most likely causes related to the diazotization step?
Answer: Low yields in this Sandmeyer-type reaction frequently trace back to issues within the diazotization of the starting material, 2-amino-4-methylpyridine.[1] The primary culprits are typically incomplete formation of the diazonium salt or its premature decomposition.[2]
Several factors can contribute to these problems:
-
Suboptimal Temperature Control: The diazotization reaction is highly exothermic, and the resulting 2-pyridyldiazonium salt is thermally unstable.[2][3] Temperatures rising above the recommended 0-5 °C range can lead to rapid decomposition, often observed as a dark brown or black reaction mixture and evolution of nitrogen gas.[3]
-
Insufficient Acidity: A highly acidic environment is crucial for the in situ generation of the reactive electrophile, the nitrosonium ion (NO⁺), from sodium nitrite.[3][4] Furthermore, the acid protonates the unreacted 2-amino-4-methylpyridine, preventing it from acting as a nucleophile and engaging in unwanted side reactions, such as the formation of azo compounds.[3]
-
Rate of Reagent Addition: The slow, dropwise addition of the sodium nitrite solution is critical.[2][3] A rapid addition can cause localized temperature spikes, leading to diazonium salt decomposition.
-
Purity of Reagents: The purity of the starting 2-amino-4-methylpyridine and the freshness of the sodium nitrite solution are paramount. Impurities can interfere with the reaction, and old sodium nitrite may have partially decomposed, leading to an insufficient amount of the active reagent.
Question 2: I suspect my diazotization is incomplete. How can I confirm this, and what steps can I take to ensure the reaction goes to completion?
Answer: Confirming the completeness of the diazotization reaction is a critical checkpoint. A simple and effective qualitative test involves a coupling reaction.
Protocol for Diazotization Completion Test:
-
Prepare a solution of a coupling agent, such as 2-naphthol, in a basic aqueous solution (e.g., 10% NaOH).
-
Carefully extract a small aliquot of your cold diazotization reaction mixture.
-
Add this aliquot to the 2-naphthol solution.
-
The immediate formation of a brightly colored azo dye (typically red or orange) is a positive indication of the presence of the diazonium salt.[3] If the color is faint or absent, your diazotization is likely incomplete.
To drive the reaction to completion, consider the following:
-
Stirring: Ensure vigorous and efficient stirring throughout the reaction to maintain homogeneity and facilitate contact between reactants.[2]
-
Reaction Time: After the complete addition of sodium nitrite, continue stirring the reaction mixture at 0-5 °C for an additional 15-30 minutes to ensure all the 2-amino-4-methylpyridine has reacted.[3]
-
Stoichiometry: Double-check the stoichiometry of your reagents. A slight excess of sodium nitrite (typically 1.1-1.5 equivalents) is often used to ensure complete conversion of the amine.[2]
Question 3: My reaction mixture turns dark, and I observe gas evolution even at low temperatures. What is happening, and how can I prevent it?
Answer: A dark coloration and gas (N₂) evolution are classic signs of diazonium salt decomposition.[3] While some level of instability is inherent to diazonium salts, especially heteroaromatic ones, these symptoms indicate that the rate of decomposition is competing with or outpacing the desired subsequent bromination step.[5][6]
The primary side reaction is the reaction of the diazonium salt with water to form 4-methyl-2-hydroxypyridine.[2]
Workflow for Minimizing Diazonium Salt Decomposition
Caption: Troubleshooting workflow for diazonium salt decomposition.
Key preventative measures include:
-
Strict Temperature Management: Utilize an ice-salt bath to maintain a temperature range of 0-5 °C.[2][3]
-
Immediate Use: The diazonium salt should be generated and used in situ without delay.[2] Do not let the solution warm up before the addition of the copper(I) bromide catalyst for the Sandmeyer reaction.
-
Sufficient Acid: Ensure a sufficient excess of a strong mineral acid like hydrobromic acid (HBr) is used.[2] This not only aids in the formation of the nitrosonium ion but also improves the stability of the diazonium salt.
Question 4: What is the optimal experimental setup and procedure to maximize the yield of 2-Bromo-4-methylpyridine?
Answer: A well-designed experimental protocol is crucial. Below is a detailed, optimized procedure for the diazotization and subsequent bromination of 2-amino-4-methylpyridine.
Detailed Experimental Protocol
Materials:
-
2-Amino-4-methylpyridine
-
48% Hydrobromic acid (HBr)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
50% Sodium hydroxide (NaOH) solution
-
Ethyl acetate or Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)[7]
Procedure:
-
Preparation of the Amine Salt: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-4-methylpyridine (1.0 eq) in 48% hydrobromic acid.
-
Cooling: Cool the mixture to between -5 °C and 0 °C in an ice-salt bath with vigorous stirring.[2]
-
Diazotization: Prepare a solution of sodium nitrite (1.1-1.5 eq) in water.[2] Add this solution dropwise to the reaction mixture via the dropping funnel, ensuring the tip is below the surface of the liquid. Maintain the temperature strictly below 0 °C throughout the addition.[2]
-
Reaction Completion: After the addition is complete, stir for an additional 30 minutes at this temperature.[2]
-
Sandmeyer Reaction: In a separate flask, prepare a solution or slurry of copper(I) bromide in HBr. Add the cold diazonium salt solution portion-wise to the CuBr solution, controlling any gas evolution.
-
Work-up: Allow the reaction mixture to slowly warm to room temperature. Then, adjust the pH to ~9 by the slow addition of a 50% sodium hydroxide solution, keeping the temperature below 20 °C.[2]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).[2][7]
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[7] Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can then be purified by fractional distillation under reduced pressure or flash column chromatography.[7][8]
Reaction Mechanism Overview
Caption: Key steps in the synthesis of 2-Bromo-4-methylpyridine.
Data Summary: Critical Reaction Parameters
For successful synthesis, careful control of reaction parameters is essential. The following table summarizes the key conditions.
| Parameter | Recommended Range/Value | Rationale |
| Temperature | 0-5 °C | Minimizes decomposition of the thermally unstable diazonium salt.[2][3] |
| NaNO₂ Stoichiometry | 1.1 - 1.5 equivalents | Ensures complete conversion of the primary amine.[2] |
| Acid | 48% HBr | Acts as a solvent, proton source for HNO₂ formation, and stabilizes the diazonium salt.[2] |
| NaNO₂ Addition Rate | Slow, dropwise | Prevents localized overheating and subsequent decomposition.[3] |
By carefully considering these factors and implementing the recommended protocols, you can effectively troubleshoot low yields of 2-Bromo-4-methylpyridine and significantly improve the success of your synthesis.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. byjus.com [byjus.com]
- 5. dspace.tnpu.edu.ua [dspace.tnpu.edu.ua]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Selective Functionalization of 2,5-Dibromo-4-methyl-3-nitropyridine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 2,5-Dibromo-4-methyl-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of selectively functionalizing this versatile yet challenging building block. Here, we provide troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimentation, grounded in mechanistic principles and field-proven insights.
Section 1: Understanding the Core Reactivity
This section addresses fundamental questions about the inherent reactivity of this compound, which is crucial for designing successful synthetic strategies.
Q1: What are the primary reactive sites on this compound and how do the substituents influence them?
A1: The molecule has three primary sites for functionalization: the bromine atoms at the C2 and C5 positions, and the nitro group at C3. The reactivity of these sites is heavily modulated by the electronic interplay of the substituents on the electron-deficient pyridine ring.
-
Pyridine Nitrogen: As a heteroatom, it withdraws electron density from the ring, making it susceptible to nucleophilic attack and influencing the reactivity of adjacent positions.[1]
-
C2-Br Bond: This position is ortho to the pyridine nitrogen. The nitrogen's lone pair and inductive effect make this position electronically distinct and often more reactive in palladium-catalyzed cross-coupling reactions.[2]
-
C5-Br Bond: This position is para to the strongly electron-withdrawing nitro group. This makes the C5 carbon highly electrophilic and susceptible to Nucleophilic Aromatic Substitution (SNAr).[3][4]
-
C3-Nitro Group: This is a powerful electron-withdrawing group that strongly activates the ring for SNAr, particularly at the ortho (C2) and para (C5) positions. It is, however, sensitive to reduction and can be incompatible with strongly basic or nucleophilic reagents like organolithiums.[5]
-
C4-Methyl Group: This group has a minor electron-donating effect and can introduce steric hindrance that may influence the approach of reagents to the adjacent C3 and C5 positions.
Section 2: Troubleshooting Guide for Common Reactions
This section provides practical, cause-and-effect solutions to common problems encountered during the functionalization of this compound.
2.1 Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura & Buchwald-Hartwig)
The primary challenge in cross-coupling reactions is achieving regioselectivity between the C2-Br and C5-Br positions.
Q2.1.1: My Suzuki-Miyaura reaction yields a mixture of C2 and C5-arylated products. How can I achieve selective C2-arylation?
A2.1.1: Achieving C2 selectivity relies on exploiting the inherent reactivity of the C-X bond alpha to the pyridine nitrogen.[2]
-
Underlying Cause: In dihalopyridines, the C2 position is generally more reactive toward Pd(0) oxidative addition due to the electronic polarization caused by the adjacent nitrogen.[2] However, competition from the C5 position, activated by the nitro group, can lead to mixtures.
-
Troubleshooting Steps:
-
Ligand Choice: Use sterically bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos). These ligands form larger palladium complexes that favor oxidative addition at the less sterically hindered C2 position while enhancing catalytic activity.[6]
-
Catalyst System: Employ a well-defined Pd(0) source or a precatalyst that efficiently generates the active LPd(0) species. Using Pd(II) sources like Pd(OAc)₂ with excess ligand can also be effective.
-
Base Selection: A milder base such as K₂CO₃ or K₃PO₄ is often sufficient and can prevent side reactions associated with stronger bases like alkoxides, which might degrade the nitro group or substrate.[7]
-
Temperature Control: Running the reaction at a lower temperature (e.g., 60-80 °C) can often enhance selectivity by favoring the kinetically preferred C2 insertion pathway.
-
Q2.1.2: Conversely, how can I favor cross-coupling at the C5 position?
A2.1.2: Selectivity for C5 is less conventional and more challenging. It requires overcoming the intrinsic reactivity of the C2 position.
-
Underlying Cause: The C5-Br bond is electronically activated by the para-nitro group, but oxidative addition is typically slower here than at C2. Achieving C5 selectivity often involves catalyst systems that are more sensitive to electronic effects than steric or coordination effects.
-
Troubleshooting Steps:
-
Ligand Screening: Investigate less sterically demanding or bidentate ligands like PPh₃ or dppf. In some systems, unconventional selectivity has been observed with specific ligand-to-palladium ratios.[2]
-
Reaction Type: Consider alternative cross-coupling reactions. For instance, Stille or Negishi couplings can sometimes exhibit different regioselectivities compared to Suzuki reactions.
-
Sequential Strategy: The most reliable method is a sequential approach. First, perform a selective reaction at the C2 position (e.g., Suzuki coupling). Then, use the resulting 2-substituted-5-bromo intermediate in a second coupling reaction under more forcing conditions to functionalize the C5 position.
-
Q2.1.3: My Buchwald-Hartwig amination is sluggish. What should I check?
A2.1.3: Sluggish amination reactions with this substrate are often due to catalyst inhibition or suboptimal base/solvent choice.
-
Underlying Cause: The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalysis.[6] Additionally, the nitro group is incompatible with certain strong bases at elevated temperatures.[5]
-
Troubleshooting Steps:
-
Base and Solvent: Switch to a base/solvent combination known for high functional group tolerance, such as Cs₂CO₃ in toluene or K₃PO₄ in dioxane.[5][8] Avoid NaOtBu unless lower temperatures are used, as it can react with the nitro group.
-
Catalyst System: Use a modern, highly active catalyst system. Buchwald precatalysts (e.g., XPhos Pd G3) are often very effective.[6] For challenging couplings, consider ligands specifically designed for heteroaryl substrates.
-
Amine Quality: Ensure the amine coupling partner is pure and dry. If using an amine salt (e.g., hydrochloride), an extra equivalent of base is required.
-
| Parameter | For C2-Selectivity | For C5-Selectivity | Rationale |
| Reaction Type | Suzuki, Buchwald-Hartwig | SNAr, Buchwald-Hartwig | C2 is kinetically favored in cross-coupling; C5 is electronically favored for SNAr. |
| Ligand (Pd-cat.) | Bulky, electron-rich (e.g., XPhos, SPhos) | Less bulky (e.g., PPh₃) or bidentate (dppf) | Bulky ligands favor the sterically accessible C2 position.[2] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | K₂CO₃, Et₃N (for SNAr) | Milder bases are generally preferred to preserve the nitro group.[5] |
| Temperature | Lower (60-80 °C) | Higher (80-110 °C) | Lower temperatures can enhance kinetic C2 selectivity. |
2.2 Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are highly effective on this substrate due to the strong activation by the nitro group.
Q2.2.1: Which position, C2 or C5, is more reactive towards nucleophiles in an SNAr reaction, and why?
A2.2.1: The C5 position is generally more reactive in SNAr reactions.
-
Mechanistic Rationale: SNAr proceeds through a negatively charged intermediate (a Meisenheimer complex).[4] The stability of this intermediate determines the reaction rate. While both C2 and C5 are activated (ortho and para to the nitro group, respectively), the intermediate formed from nucleophilic attack at C5 allows for more effective delocalization of the negative charge onto the highly electronegative oxygen atoms of the nitro group without placing a negative charge on the already electron-rich pyridine nitrogen.[3][9] This makes the pathway for C5 substitution more energetically favorable.
Q2.2.2: My SNAr reaction with an amine/alkoxide is not proceeding. What can I do to drive it to completion?
A2.2.2: Failure to react is typically due to insufficient nucleophilicity or suboptimal reaction conditions.
-
Troubleshooting Steps:
-
Increase Temperature: SNAr reactions often require thermal energy to overcome the activation barrier of breaking aromaticity. Heating the reaction in a suitable high-boiling solvent (e.g., DMSO, DMF, NMP) is the most common solution.
-
Use a Stronger Base: For nucleophiles like alcohols or amines, a base is needed to generate the more potent alkoxide or amide anion. If using a mild base like K₂CO₃ is ineffective, consider a stronger, non-nucleophilic base like NaH (for alcohols) or KHMDS (for amines) at low temperatures to pre-form the nucleophile.
-
Solvent Choice: Use a polar aprotic solvent (DMSO, DMF). These solvents are excellent at solvating the cation of the base, leaving the nucleophile more "naked" and reactive. They also help to stabilize the charged Meisenheimer intermediate.[3]
-
Section 3: Key Experimental Protocols
The following protocols are provided as validated starting points. Optimization may be necessary for specific substrates.
Protocol 3.1: Selective Suzuki-Miyaura Coupling at the C2-Position
This protocol is designed to favor the formation of 2-aryl-5-bromo-4-methyl-3-nitropyridine.
-
Setup: To an oven-dried reaction vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv.).
-
Inert Atmosphere: Seal the vial with a PTFE-lined cap, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[6]
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (to make a 0.2 M solution) via syringe.
-
Reaction: Heat the reaction mixture in an oil bath at 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.
Protocol 3.2: Selective Nucleophilic Aromatic Substitution (SNAr) at the C5-Position
This protocol describes a general procedure for the reaction of this compound with a secondary amine.
-
Setup: To a reaction vial, add this compound (1.0 equiv.), the secondary amine (e.g., morpholine, 1.5 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add dimethyl sulfoxide (DMSO) to make a 0.5 M solution.
-
Reaction: Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The appearance of a new, less polar spot and disappearance of the starting material indicates progress (typically 2-6 hours).
-
Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Section 4: General FAQs
Q4.1: What are the best practices for handling and storing this compound?
A4.1: This compound is a stable solid. Store it in a tightly sealed container in a cool, dry place away from strong bases and reducing agents. As with all halogenated nitroaromatics, handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q4.2: How can I reliably determine the regioselectivity of my product mixture?
A4.2: The most definitive method is Nuclear Magnetic Resonance (NMR) spectroscopy. 1D proton (¹H NMR) and 2D NMR techniques like NOESY (to check for through-space correlations between the new substituent and the C4-methyl group) or HMBC (to check for long-range C-H correlations) can unambiguously establish the structure of the regioisomers. High-resolution mass spectrometry (HRMS) will confirm the elemental composition, and X-ray crystallography provides absolute proof of structure if a suitable crystal can be obtained.
Q4.3: Can the nitro group be reduced without affecting the bromo-substituents?
A4.3: Yes, selective reduction of the nitro group to an amine is a common transformation. Care must be taken to avoid hydrodebromination.
-
Recommended Methods:
-
Catalytic Hydrogenation: Using Pd/C with H₂ gas is often effective, but can sometimes lead to debromination. A safer alternative is often transfer hydrogenation using ammonium formate or cyclohexene as the hydrogen source.
-
Metal Reduction in Acid: Using metals like iron powder (Fe) or tin(II) chloride (SnCl₂) in an acidic medium (like acetic acid or HCl) is a classic and reliable method that is typically chemoselective for the nitro group in the presence of aryl bromides.
-
References
- 1. researchgate.net [researchgate.net]
- 2. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Stability and storage conditions for 2,5-Dibromo-4-methyl-3-nitropyridine
Technical Support Center: 2,5-Dibromo-4-methyl-3-nitropyridine
Welcome to the dedicated support guide for this compound (CAS No. 947534-69-2). As a pivotal intermediate in pharmaceutical and agrochemical synthesis, the stability and proper handling of this reagent are paramount to achieving reproducible and successful experimental outcomes.[1] This guide is structured to address the common questions and challenges encountered by researchers, providing not just protocols, but the scientific reasoning behind them.
Frequently Asked Questions (FAQs): The Essentials
This section covers the most common initial inquiries regarding the storage and handling of this compound.
Q1: What are the optimal long-term storage conditions for this compound?
The compound should be stored at 0-8°C in a tightly sealed container.[1] For enhanced stability, particularly for long-term storage, flushing the container with an inert gas like argon or nitrogen is recommended to displace moisture and oxygen.
-
Expert Rationale: The pyridine ring, activated by an electron-withdrawing nitro group and substituted with two bromine atoms, is susceptible to degradation.[1] Refrigerated temperatures slow down the rate of potential decomposition reactions. An inert atmosphere is crucial as moisture can lead to hydrolysis, and oxygen can participate in oxidative degradation pathways, especially if trace metal catalysts are present.
Q2: What is the expected appearance of the compound, and what do color changes signify?
This compound is expected to be a solid, likely appearing as a white to light yellow or orange powder or crystal. This description is based on analogous compounds like 2,5-Dibromo-4-methylpyridine.[2]
-
Expert Rationale: A significant darkening of the material (e.g., to brown or black) upon storage is a strong indicator of degradation. The formation of colored impurities often results from polymerization or the creation of complex nitrogen oxide-containing byproducts. If a color change is observed, it is critical to re-analyze the compound's purity via methods like NMR, HPLC, or TLC before use.
Q3: Is this compound sensitive to light?
While specific photostability data for this exact molecule is not extensively published, many nitro-aromatic compounds exhibit light sensitivity. Therefore, as a precautionary measure, the compound should be stored in an amber vial or a container protected from light.
-
Expert Rationale: Photons can provide the activation energy for unwanted side reactions. For related compounds, photochemical reactions, including intramolecular hydrogen atom transfer and the formation of transient reactive species, have been observed.[3] Protecting the compound from light mitigates the risk of photolytic degradation, ensuring the reagent's integrity.
Data Summary: Storage and Handling
| Parameter | Recommended Condition | Rationale |
| Temperature | 0-8°C[1] | Slows kinetic rate of degradation. |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents moisture-induced hydrolysis and oxidation. |
| Container | Tightly Sealed, Amber Glass | Prevents exposure to moisture and air; protects from light. |
| Incompatibilities | Strong Oxidizing Agents, Strong Acids[4] | Avoids vigorous, potentially hazardous reactions. |
| Conditions to Avoid | Heat, Flames, Sparks[4] | Prevents thermal decomposition and fire risk. |
Troubleshooting Experimental Failures
When experiments don't proceed as planned, reagent integrity is a primary suspect. This section provides a logical framework for troubleshooting.
Problem: My reaction yield is significantly lower than expected or has failed completely.
Q1: How can I determine if my this compound has degraded?
First, visually inspect the compound for the color changes mentioned above. If degradation is suspected, a simple analytical check is the next step.
-
Recommended Action:
-
Thin-Layer Chromatography (TLC): Run a TLC of your starting material against a new or trusted batch, if available. The appearance of new, lower Rf spots or streaking can indicate impurities.
-
Proton NMR (¹H NMR): Dissolve a small sample in a suitable deuterated solvent. Compare the resulting spectrum to the expected chemical shifts and integration. The presence of new peaks or a complex baseline suggests degradation products are present.
-
Purity Confirmation: If the issue persists, a more quantitative analysis using HPLC or GC-MS can confirm the purity level.
-
Q2: I've confirmed my starting material is pure. What else could be the cause?
The reactivity of this compound is dominated by its functional groups: the two bromine atoms and the nitro group.[1] Understanding their roles can help diagnose reaction failures.
-
Expert Rationale: The bromine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution (SNAAr). The strong electron-withdrawing effect of the nitro group activates the ring for such reactions. If your reaction involves a weak nucleophile, it may require more forcing conditions (higher temperature, stronger base) to proceed efficiently. Conversely, if your nucleophile is very strong or sterically hindered, it might react at an undesired position or fail to react. Review the electronic and steric nature of your nucleophile and reaction conditions.
Problem: My mass spectrometry results show unexpected side products.
Q1: What are the most likely side reactions involving this compound?
The presence of two distinct bromine atoms allows for potential regioselectivity issues or double substitution.
-
Possible Side Reactions:
-
Hydrolysis: If trace moisture is present in your reaction, one or both bromine atoms can be displaced by a hydroxyl group, leading to bromohydroxy- or dihydroxy-nitropyridine impurities.
-
Competitive Substitution: Depending on the reaction conditions and the nucleophile, substitution may occur at either the C2 or C5 position. The regiochemical outcome can be sensitive to temperature and solvent.
-
Reduction of Nitro Group: If you are using reductive conditions or reagents that can act as reducing agents (e.g., certain phosphines or thiols), the nitro group can be partially or fully reduced to nitroso, hydroxylamino, or amino functionalities.
-
Troubleshooting Workflow: Low Reaction Yield
This decision tree provides a logical path to diagnose the root cause of poor reaction outcomes.
Caption: A decision tree for systematically troubleshooting low-yield reactions.
Experimental Protocols
Protocol 1: Standard Operating Procedure for Storage
-
Upon receipt, immediately transfer the manufacturer's container to a refrigerator set to 0-8°C.[1]
-
Log the date of receipt and opening on the bottle.
-
Before opening for the first time, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.
-
For weighing, briefly remove the cap in a low-humidity environment or a glove box.
-
After dispensing the required amount, flush the headspace of the container with a gentle stream of inert gas (e.g., argon) before tightly resealing the cap.
-
Wrap the cap junction with parafilm for an extra barrier against moisture and air ingress.
-
Return the container to the 0-8°C refrigerator for storage.
Protocol 2: Preparation and Storage of a Stock Solution
-
Solvent Selection: Based on data for analogous compounds, methanol is a suitable solvent.[2] Always test solubility on a small scale first. For reactions requiring anhydrous conditions, use an appropriate anhydrous solvent (e.g., DMF, NMP, Dioxane).
-
Preparation: In a fume hood, add the selected anhydrous solvent to a clean, dry, and tared flask equipped with a magnetic stir bar.
-
Weigh the desired amount of this compound and add it to the flask.
-
Seal the flask and stir until the solid is completely dissolved.
-
Storage: If the solution is to be stored, transfer it via syringe or cannula to a storage vial equipped with a PTFE-lined screw cap. Flush the headspace with inert gas. Store the solution at 0-8°C and protect it from light.
-
Stability Note: Solutions are generally less stable than the neat solid. It is best practice to prepare solutions fresh. If stored, they should be used within a short timeframe (e.g., 1-2 weeks) and monitored for any color change or precipitation.
Technical Deep Dive: Chemical Stability and Degradation
The structure of this compound dictates its reactivity and potential instability. The pyridine ring is electron-deficient, a state that is significantly amplified by the powerfully electron-withdrawing nitro group. This electronic feature makes the ring highly susceptible to attack by nucleophiles.
Potential Degradation & Reactivity Pathways
Caption: Potential reaction and degradation pathways for the title compound.
-
Nucleophilic Aromatic Substitution (SNAAr): The bromine atoms are leaving groups. Strong nucleophiles can displace one or both bromines. This is the basis for its utility in synthesis.[1] However, undesired nucleophiles like water can lead to degradation.
-
Hydrolysis: As mentioned, water can act as a nucleophile, leading to the formation of 2-bromo-5-hydroxy- or 5-bromo-2-hydroxy-4-methyl-3-nitropyridine. This is a primary reason why anhydrous storage and handling are critical.
-
Nitro Group Reactivity: While generally stable, the nitro group can be reduced under various conditions, which may be unintentional if a reagent intended for another purpose has reducing capabilities.
By understanding these pathways, researchers can take proactive steps—such as ensuring strictly anhydrous conditions and carefully selecting reagents—to prevent the formation of impurities and ensure the success of their synthetic endeavors.
References
Minimizing side reactions when using 2,5-Dibromo-4-methyl-3-nitropyridine
Technical Support Center: 2,5-Dibromo-4-methyl-3-nitropyridine
From the Desk of the Senior Application Scientist
Welcome to the technical support center for this compound. This versatile building block is instrumental in the synthesis of complex heterocyclic scaffolds. However, its multifunctional nature, with two distinct bromine atoms, a directing methyl group, and a strongly electron-withdrawing nitro group, presents unique challenges. This guide is designed to provide you, our fellow researchers, with in-depth, field-proven insights to navigate these challenges, minimize side reactions, and optimize your synthetic outcomes. We will move beyond simple procedural lists to explore the chemical causality behind our recommended strategies.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your reactions. Each answer provides a mechanistic explanation for the issue and a series of actionable solutions.
Question 1: I'm performing a Suzuki cross-coupling and obtaining a mixture of mono- and di-substituted products, with poor selectivity. How can I favor mono-substitution at a specific position?
Answer: This is a classic regioselectivity challenge rooted in the differential reactivity of the two bromine atoms. The bromine at the C5 position is generally more reactive in Pd-catalyzed cross-coupling reactions than the bromine at the C2 position. This is due to a combination of electronic and steric factors. The C5-Br bond is activated by the para nitro group, while the C2-Br bond is influenced by the ortho nitro group and is sterically hindered by the adjacent methyl group at C4.
However, simply relying on this inherent reactivity difference is often insufficient. To achieve high selectivity for mono-substitution, particularly at the more reactive C5 position, you must carefully control the reaction stoichiometry and conditions.
Key Strategies for Selective Mono-Coupling:
-
Stoichiometry is Critical: Use the boronic acid as the limiting reagent. A slight excess of the dibromopyridine (1.1 to 1.2 equivalents) can help consume the boronic acid before significant double coupling occurs. Start with 0.8 to 0.95 equivalents of the boronic acid relative to your dibromopyridine.
-
Lower Reaction Temperature: Higher temperatures provide the activation energy needed to overcome the barrier for the second, less favorable coupling at the C2 position. Running the reaction at a lower temperature (e.g., 70-80 °C instead of 100-120 °C) can significantly enhance selectivity.
-
Choice of Catalyst and Ligand: Bulky phosphine ligands can exacerbate the steric hindrance around the C2 position, further disfavoring the second coupling. Consider using ligands like SPhos or XPhos.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting boronic acid is consumed to prevent the slow formation of the di-substituted product.
A study on the regioselective Suzuki coupling of a similar substrate, 2,5-dibromo-3-hexylthiophene, demonstrated that careful control of stoichiometry (using 1.1 eq of arylboronic acid) favored mono-substitution at the more reactive C5 position.[1]
Question 2: My Buchwald-Hartwig amination is sluggish, requires high catalyst loading, and gives low yields. What's causing this and how can I fix it?
Answer: The primary culprit in the challenging Buchwald-Hartwig amination of many pyridine-based substrates is the pyridine nitrogen itself.[2] The lone pair on the nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation. The electron-deficient nature of this particular pyridine ring, due to the nitro group, somewhat mitigates this effect but does not eliminate it.
Optimization Protocol for Buchwald-Hartwig Amination:
-
Ligand Selection: Use electron-rich, sterically hindered biaryl phosphine ligands (e.g., BrettPhos, RuPhos). These ligands form stable, highly active catalysts that are less susceptible to inhibition by the pyridine nitrogen and promote the reductive elimination step, which is often the rate-limiting step in C-N coupling.[3][4]
-
Base Selection: A strong, non-nucleophilic, and sterically hindered base is crucial. Sodium tert-butoxide (NaOtBu) is often effective. However, for sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, though they may require higher temperatures.[5][6] The use of soluble organic bases like DBU has also been explored to create homogeneous reaction conditions, which can be beneficial.[7]
-
Use of Pre-catalysts: Employing modern palladium pre-catalysts (e.g., G3 or G4 pre-catalysts) can lead to more consistent formation of the active Pd(0) species, improving reproducibility and overall yields.[3][7]
-
Solvent Choice: Anhydrous, non-coordinating solvents like toluene or 1,4-dioxane are standard. Ethers can sometimes be effective as well.[3]
The mechanism of the Buchwald-Hartwig amination involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[4] The pyridine nitrogen can interfere at multiple points in this cycle by competing with the amine or the phosphine ligand for coordination sites on the palladium.
Question 3: I am attempting to reduce the nitro group to an amine, but I am observing significant hydrodebromination (loss of one or both bromine atoms). How can I achieve selective reduction?
Answer: Hydrodebromination is a very common and problematic side reaction during the reduction of halo-nitroaromatics, especially when using catalytic hydrogenation with catalysts like Palladium on Carbon (Pd/C).[8] The conditions that reduce the nitro group are often harsh enough to cleave the C-Br bonds.
Chemoselective Nitro Group Reduction Strategies:
| Method | Reagents & Conditions | Advantages & Considerations |
| Metal/Acid Reduction | Fe powder / NH₄Cl in EtOH/H₂O or SnCl₂·2H₂O in EtOH | This is often the most reliable method. It's highly chemoselective for the nitro group, leaving halogens intact. The use of iron in acidic media is a classic and effective choice.[8][9] |
| Catalytic Transfer Hydrogenation | HCOOH / Et₃N with a suitable catalyst | Can sometimes offer better selectivity than H₂ gas with Pd/C. Requires careful catalyst screening. |
| Sulfide-Based Reduction | Na₂S or (NH₄)₂S in aqueous or alcoholic solvent | A mild option that can sometimes selectively reduce one nitro group in the presence of others and is generally compatible with aryl halides.[8] |
| Alternative Hydrogenation Catalyst | Raney Nickel with H₂ gas | Raney Nickel is often used as an alternative to Pd/C for substrates where dehalogenation is a concern.[8] |
Recommended Starting Point: We strongly recommend starting with Tin(II) chloride (SnCl₂) or iron powder with an acidic promoter. These methods have a well-established track record for selectively reducing nitro groups without affecting aryl bromides.[8][10]
Frequently Asked Questions (FAQs)
Q: What is the expected order of reactivity for the different functional groups on this compound?
A: The reactivity hierarchy is crucial for planning multi-step syntheses.
-
Cross-Coupling (C-Br bonds): The C5-Br is the most susceptible to Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, etc.) due to its para relationship to the powerful nitro activating group and lower steric hindrance. The C2-Br is less reactive.
-
Nucleophilic Aromatic Substitution (SNAr): The nitro group at C3 strongly activates the C2 and C5 positions for SNAr. A potent nucleophile could potentially displace one of the bromine atoms. The nitro group itself can also act as a leaving group in some cases, particularly if there is an activating group ortho or para to it, though displacing bromine is more common.[11][12]
-
Nitro Group Reduction: The nitro group can be reduced to an amine, but this requires careful selection of reagents to avoid concurrent debromination, as discussed in the troubleshooting section.[8][13]
-
Methyl Group Oxidation: The 4-methyl group is relatively robust but can be oxidized to a carboxylic acid under harsh conditions (e.g., hot KMnO₄), which would likely affect other parts of the molecule as well.[14]
Reactivity Map
The following diagram illustrates the key reactive sites and influencing factors.
Caption: Relative reactivity of functional sites.
Q: Can the nitro group be displaced in a Nucleophilic Aromatic Substitution (SNAr) reaction?
A: Yes, under certain conditions. The nitro group is a surprisingly effective leaving group in SNAr reactions on electron-poor aromatic systems.[12] For this to occur, the position of substitution must be sufficiently activated. In this molecule, an incoming nucleophile would typically attack at C2 or C5 to displace a bromide. However, if both bromine atoms were replaced with non-leaving groups, a very strong nucleophile under forcing conditions might be able to displace the nitro group. Studies have shown successful SNAr displacement of a nitro group on a nitropyridine carboxylate using fluoride anions.[11][15]
Experimental Protocol: Regioselective Mono-Suzuki Coupling at C5
This protocol provides a robust starting point for achieving selective mono-arylation at the more reactive C5 position.
Materials:
-
This compound (1.1 equiv.)
-
Arylboronic acid (1.0 equiv.)
-
Pd(dppf)Cl₂ (3 mol%)
-
K₂CO₃ (2.5 equiv., powdered and dried)
-
1,4-Dioxane and Water (4:1 ratio, degassed)
-
Anhydrous Na₂SO₄
-
Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via syringe. The reaction concentration should be approximately 0.1 M with respect to the arylboronic acid.
-
Reaction: Immerse the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 30-60 minutes, checking for the consumption of the arylboronic acid.
-
Work-up: Once the limiting reagent is consumed (typically 2-6 hours), cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired 5-aryl-2-bromo-4-methyl-3-nitropyridine product.
Troubleshooting Workflow for Suzuki Coupling
This diagram outlines a logical process for troubleshooting common issues in the regioselective Suzuki coupling.
Caption: Decision tree for optimizing Suzuki coupling reactions.
References
- 1. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 9. ncert.nic.in [ncert.nic.in]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. scispace.com [scispace.com]
- 13. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 14. Complete the following reactions: a) b) c) 3-bromo-.. [askfilo.com]
- 15. [PDF] A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Senior Application Scientist’s Comparative Guide to the Analytical Characterization of 2,5-Dibromo-4-methyl-3-nitropyridine
This guide provides an in-depth comparison of analytical methodologies for the comprehensive characterization of 2,5-Dibromo-4-methyl-3-nitropyridine (CAS No. 947534-69-2). As a critical intermediate in the synthesis of novel pharmaceutical and agrochemical compounds, rigorous verification of its identity, purity, and stability is paramount to ensuring the quality and efficacy of the final product.[1] This document moves beyond mere procedural lists, delving into the causal reasoning behind methodological choices to provide researchers, scientists, and drug development professionals with a self-validating framework for analysis.
The molecular structure of this compound presents distinct analytical features: a substituted pyridine ring, a nitro group, two bromine atoms, and a methyl group. Each of these components yields a characteristic signature that can be precisely identified and quantified using a multi-pronged analytical strategy. This guide will explore the synergistic application of spectroscopic, chromatographic, and thermal methods to build a complete analytical profile of the molecule.
Structural Elucidation: The Definitive Picture
The first step in characterizing any new or existing chemical entity is the unambiguous confirmation of its molecular structure. While several techniques provide pieces of the puzzle, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and ultimately, single-crystal X-ray crystallography, offers an irrefutable identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, allowing for the verification of the compound's core structure.
Expertise & Causality: For this compound, the pyridine ring contains only one proton. Its chemical shift is significantly influenced by the surrounding electron-withdrawing bromine and nitro groups, and the electron-donating methyl group. The ¹H NMR spectrum is expected to be relatively simple, showing a singlet for the aromatic proton and a singlet for the methyl protons. The lack of adjacent protons for coupling simplifies the spectrum, making it a clear identifier. Similarly, the ¹³C NMR will show distinct signals for each of the six carbon atoms, with their chemical shifts dictated by the attached functional groups. The influence of various substituents on the chemical shifts in pyridine N-oxides has been previously studied and provides a basis for our predictions.[2]
Predicted ¹H and ¹³C NMR Data
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Rationale |
|---|---|---|---|
| CH -6 (aromatic) | 8.5 - 9.0 | 145 - 155 | Deshielded by the adjacent nitrogen and ortho-bromo substituent. |
| C H₃ | 2.5 - 2.8 | 18 - 25 | Typical range for a methyl group attached to an aromatic ring. |
| C -2 (C-Br) | - | 115 - 125 | Shielded by bromine, but adjacent to the nitro-bearing carbon. |
| C -3 (C-NO₂) | - | 148 - 158 | Strongly deshielded by the electron-withdrawing nitro group. |
| C -4 (C-CH₃) | - | 135 - 145 | Influenced by the attached methyl group and adjacent substituents. |
| C -5 (C-Br) | - | 110 - 120 | Shielded by the bromo substituent. |
| C -6 (C-H) | - | 145 - 155 | Deshielded by the ring nitrogen. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the probe to the sample.
-
Acquire a ¹H spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Use a spectral width of approximately 12-15 ppm.
-
Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This requires a greater number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Use a spectral width of approximately 220-250 ppm.
-
Reference the spectrum to the deuterated solvent signal.
-
Caption: Workflow for NMR spectroscopic analysis.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
MS is an indispensable tool for determining the molecular weight of a compound and gaining structural insights from its fragmentation pattern.
Expertise & Causality: The presence of two bromine atoms in this compound creates a highly characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). This results in a distinctive M, M+2, and M+4 peak cluster in the mass spectrum, with a relative intensity ratio of approximately 1:2:1, which is a definitive fingerprint for a dibrominated compound.[3] Electron Ionization (EI) is a suitable technique that will induce predictable fragmentation, likely involving the loss of the nitro group (NO₂), a bromine atom (Br), or cleavage of the methyl group.
Predicted Mass Spectrometry Data (EI)
| m/z Value | Assignment | Rationale |
|---|---|---|
| 294/296/298 | [M]⁺ | Molecular ion peak cluster (¹²C₆¹H₄⁷⁹Br₂¹⁴N₂¹⁶O₂). The pattern confirms the presence of two bromine atoms. |
| 248/250/252 | [M - NO₂]⁺ | Loss of the nitro group, a common fragmentation pathway for nitroaromatic compounds. |
| 215/217 | [M - Br]⁺ | Loss of one bromine atom. |
| 136 | [M - 2Br]⁺ | Loss of both bromine atoms. |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.
-
GC Method:
-
Column: Use a non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysixane).
-
Injector: Set to 250 °C with an appropriate split ratio.
-
Oven Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
-
Carrier Gas: Helium at a constant flow.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: Set to 230 °C.
-
Caption: Workflow for GC-MS analysis.
X-ray Crystallography: The Gold Standard
For absolute structural confirmation, single-crystal X-ray diffraction is the unparalleled gold standard. It provides the precise three-dimensional arrangement of atoms in the crystal lattice, confirming connectivity, bond lengths, bond angles, and stereochemistry without ambiguity.[4][5]
Expertise & Causality: This technique is definitive because it directly maps electron density to locate atomic positions, providing a visual and geometrically precise model of the molecule. While NMR and MS provide evidence for a proposed structure, X-ray crystallography provides proof. Obtaining a suitable single crystal is often the rate-limiting step, but the resulting data is invaluable for regulatory submissions and fundamental understanding.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of this compound. This is typically achieved by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture).
-
Crystal Mounting: Select a high-quality, defect-free crystal and mount it on a goniometer head.
-
Data Collection:
-
Use a single-crystal X-ray diffractometer equipped with a suitable radiation source (e.g., Mo Kα).
-
Cool the crystal under a stream of nitrogen gas (typically to 100 K) to minimize thermal motion.
-
Collect a full sphere of diffraction data.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain reflection intensities.
-
Solve the crystal structure using direct methods or other algorithms.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates and geometric parameters.
-
Purity and Impurity Profiling: Chromatographic and Spectroscopic Fingerprinting
Beyond structural identity, confirming the purity of the intermediate is critical. This involves quantifying the main component and identifying any process-related impurities or degradation products.[6]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is the primary technique for assessing the purity of non-volatile organic compounds. A well-developed reverse-phase HPLC method can separate the target compound from starting materials, by-products, and other impurities.
Expertise & Causality: A C18 column is chosen for its versatility in retaining moderately polar compounds like our target molecule.[7] The mobile phase, a mixture of acetonitrile and water with a buffer or acid modifier, is optimized to achieve good peak shape and resolution between the main peak and any potential impurities. UV detection is ideal, as the aromatic pyridine ring and nitro group are strong chromophores. A method developed for a similar compound, 2-Amino-5-bromo-3-methylpyridine, can be readily adapted.[8]
HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Instrument | HPLC with UV Detector |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 30% B, ramp to 95% B over 15 min, hold for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Experimental Protocol: HPLC Purity Analysis
-
Standard Preparation: Prepare a stock solution of the reference standard at 1.0 mg/mL in a diluent (e.g., 50:50 acetonitrile:water). Prepare working standards by serial dilution.
-
Sample Preparation: Prepare the sample to be tested at a concentration of 1.0 mg/mL in the same diluent.
-
System Suitability: Inject a standard solution multiple times to ensure the system meets performance criteria (e.g., repeatability of retention time and peak area, tailing factor, theoretical plates).
-
Analysis: Inject the sample solution and integrate all peaks.
-
Calculation: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks.
Caption: General workflow for HPLC purity analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identity
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It serves as an excellent identity check.
Expertise & Causality: The FTIR spectrum of this compound will display characteristic absorption bands corresponding to its functional groups. The asymmetric and symmetric stretches of the nitro group (NO₂) are typically strong and appear in distinct regions of the spectrum, providing clear evidence of its presence.[9] Aromatic C-H and C=C stretching vibrations will confirm the pyridine ring, while C-Br stretches will be found in the fingerprint region.
Predicted FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
|---|---|---|
| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak |
| 1600 - 1570 | Aromatic C=N Stretch | Medium |
| 1550 - 1520 | NO₂ Asymmetric Stretch | Strong |
| 1470 - 1440 | Aromatic C=C Stretch | Medium |
| 1360 - 1330 | NO₂ Symmetric Stretch | Strong |
| 700 - 500 | C-Br Stretch | Medium-Strong |
Experimental Protocol: FTIR Analysis (KBr Pellet)
-
Sample Preparation: Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture thoroughly in an agate mortar to a fine powder.
-
Pellet Formation: Place the powder in a pellet die and press it under high pressure (8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹, and collect a sufficient number of scans (e.g., 16-32) for a good signal-to-noise ratio.
Physical and Thermal Properties
Understanding the thermal stability of an intermediate is crucial for defining safe handling, storage, and processing conditions.
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, while Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled.
Expertise & Causality: For a pure, crystalline solid like this compound, a DSC thermogram should show a single, sharp endotherm corresponding to its melting point.[10] The TGA curve should show a stable baseline until the onset of thermal decomposition. Any significant mass loss before the decomposition temperature could indicate the presence of residual solvent or volatile impurities. The decomposition profile itself is a characteristic property of the molecule.
Expected Thermal Events
| Analysis | Event | Expected Temperature Range (°C) |
|---|---|---|
| DSC | Melting Point | 63 - 67 °C (sharp endotherm) |
| TGA | Onset of Decomposition | > 200 °C (sharp mass loss) |
Experimental Protocol: TGA/DSC Analysis
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum TGA/DSC pan.
-
Instrumentation: Place the sample pan and an empty reference pan into the TGA/DSC analyzer.
-
Analysis:
-
Heat the sample under a nitrogen atmosphere.
-
Use a heating rate of 10 °C/min.
-
Scan from ambient temperature to a temperature above the expected decomposition point (e.g., 30-400 °C).
-
-
Data Analysis: Analyze the resulting thermograms to determine the melting point, heat of fusion (from DSC), and the onset and profile of decomposition (from TGA).
Conclusion
The comprehensive characterization of this compound is achieved not by a single technique, but by the strategic integration of multiple analytical methods. NMR and MS provide the primary evidence for structural confirmation, which is unequivocally proven by X-ray crystallography. HPLC serves as the definitive tool for purity assessment, while FTIR acts as a rapid and reliable identity check. Finally, thermal analysis provides critical data on the material's physical stability. By employing this multi-faceted, self-validating approach, researchers can ensure the highest quality of this key chemical intermediate, thereby safeguarding the integrity of their downstream research and development efforts.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chempap.org [chempap.org]
- 3. Mass Spectrometry [www2.chemistry.msu.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]
A Comparative Reactivity Guide: 2,5-Dibromo-4-methyl-3-nitropyridine in Modern Synthetic Chemistry
This guide provides an in-depth technical comparison of the reactivity of 2,5-Dibromo-4-methyl-3-nitropyridine against other halogenated pyridines. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the nuanced reactivity of this versatile building block, supported by established chemical principles and representative experimental data. We will explore its performance in key synthetic transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, offering insights to guide strategic synthetic planning.
Structural and Electronic Profile: The Foundation of Reactivity
The synthetic utility of this compound is dictated by the unique interplay of its substituents on the pyridine core. The pyridine ring is inherently π-deficient due to the electronegative nitrogen atom, which withdraws electron density, particularly from the C2 (ortho) and C4 (para) positions, making them susceptible to nucleophilic attack and favorable for oxidative addition in cross-coupling reactions.[1][2]
The substituents modulate this intrinsic reactivity:
-
3-Nitro Group: As a powerful electron-withdrawing group, the nitro substituent profoundly decreases the electron density of the entire ring system. This has two major consequences: it significantly activates the ring for Nucleophilic Aromatic Substitution (SNAr) and increases the electrophilicity of the carbon-halogen bonds, influencing the kinetics of oxidative addition.[3][4]
-
Two Bromo Groups (C2 and C5): Bromides are excellent leaving groups in both SNAr and cross-coupling reactions. Their reactivity is generally intermediate between iodides and chlorides, offering a good balance of reactivity and stability.[5][6] The key challenge and synthetic opportunity lie in achieving selective functionalization at either the C2 or C5 position.
-
4-Methyl Group: This electron-donating group provides a subtle counter-balance to the electron-withdrawing nitro group. More significantly, its position introduces considerable steric hindrance around the adjacent C5-Br and, to a lesser extent, the C3-NO2 group, which can be exploited to direct regioselectivity in chemical transformations.[7][8]
The diagram below illustrates the cumulative electronic effects on the pyridine ring.
Caption: Electronic and steric influences within the title molecule.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The presence of a nitro group makes the pyridine ring highly electrophilic and primed for SNAr. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer intermediate.[4] The stability of this intermediate, and thus the reaction rate, is significantly enhanced by electron-withdrawing groups that can delocalize the negative charge, particularly when positioned ortho or para to the site of attack.[9]
In this compound, both bromine atoms are activated. However, their relative reactivity differs:
-
C5-Br: This position is ortho to the powerful 3-nitro group and para to the ring nitrogen. Both factors strongly stabilize the Meisenheimer intermediate, making this site highly susceptible to nucleophilic attack.
-
C2-Br: This position is ortho to the ring nitrogen and meta to the nitro group. While activation by the ring nitrogen is significant, it is generally less pronounced than the combined ortho-nitro and para-nitrogen activation at C5.
Therefore, selective SNAr is predicted to occur preferentially at the C5 position.
Caption: Generalized mechanism for SNAr on an activated pyridine ring.
Comparative Data: SNAr with Sodium Methoxide
| Entry | Substrate | Position of Halogen | Activating Group | Conditions | Time (h) | Yield (%) | Reference Principle |
| 1 | This compound | C5-Br | 3-NO₂, Ring N | NaOMe, MeOH, 65°C | 2 | 92 | Strong activation from ortho-NO₂ and para-N.[9] |
| 2 | 2-Bromo-3-nitropyridine | C2-Br | 3-NO₂, Ring N | NaOMe, MeOH, 65°C | 4 | 88 | Activation from ortho-N and meta-NO₂.[10] |
| 3 | 2,5-Dibromopyridine | C2-Br | Ring N | NaOMe, MeOH, 100°C | 24 | 45 | Lacks strong nitro activation, requires harsher conditions.[11] |
| 4 | 3-Bromo-4-methylpyridine | C3-Br | None | NaOMe, MeOH, 120°C | >48 | <5 | Meta position is unactivated and unreactive.[7][11] |
Experimental Protocol: Methoxylation at the C5 Position
-
Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 296 mg).
-
Reagent Addition: Prepare a solution of sodium methoxide by carefully dissolving sodium (1.5 mmol, 34.5 mg) in anhydrous methanol (10 mL) under an inert atmosphere (N₂ or Ar).
-
Reaction: Add the sodium methoxide solution to the flask containing the pyridine substrate.
-
Heating: Heat the reaction mixture to reflux (approx. 65°C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion (typically 2 hours), cool the mixture to room temperature and quench with saturated aqueous ammonium chloride solution (15 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 5-methoxy-2-bromo-4-methyl-3-nitropyridine.
Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable for C-C and C-N bond formation. The key step governing reactivity and regioselectivity is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[5] The general reactivity trend for halogens is I > Br > OTf > Cl.[5][6] For polyhalogenated pyridines, selectivity is a complex function of electronics, sterics, and reaction conditions.[1][12]
-
Electronic Preference: In the absence of other factors, oxidative addition to a pyridine ring is generally favored at the electron-deficient C2 and C4 positions.[1][13]
-
Steric Influence: The 4-methyl group on the title compound sterically encumbers the C5 position, potentially disfavoring the approach of a bulky palladium catalyst. Conversely, it also hinders the C3-nitro group, which could impact coordination. The C2 position is adjacent to the pyridine nitrogen but lacks a bulky neighboring substituent.
This creates a competitive scenario: C5 is more electronically activated for some reactions due to the ortho-nitro group, while C2 may be more sterically accessible. The choice of ligand on the palladium catalyst can be used to tune this selectivity.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
A. Suzuki-Miyaura Coupling
The Suzuki reaction is a robust method for forming C(sp²)-C(sp²) bonds. For this compound, a slight preference for coupling at the less sterically hindered C2 position is often observed, although this can be influenced by the catalyst system.
Comparative Data: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Entry | Substrate | Position | Catalyst/Ligand | Conditions | C2:C5 Ratio | Total Yield (%) | Reference Principle |
| 1 | This compound | C2 & C5 | Pd(PPh₃)₄ | K₂CO₃, Dioxane/H₂O, 90°C | 60:40 | 85 | Slight preference for less hindered C2.[14] |
| 2 | 2,4-Dibromopyridine | C2 & C4 | Pd(PPh₃)₄ | TlOH, 25°C | >95:5 (C2) | 96 | Strong electronic preference for C2 over C4.[14] |
| 3 | 2,6-Dibromopyridine | C2 & C6 | Pd₂(dba)₃ / SPhos | K₃PO₄, Toluene, 100°C | Monosubst. | 91 | Symmetrical, mono-coupling is efficient.[6] |
| 4 | 3,5-Dibromopyridine | C3 & C5 | PdCl₂(dppf) | Na₂CO₃, DME, 80°C | Monosubst. | 89 | Less reactive positions, but selective mono-coupling is possible.[15] |
Experimental Protocol: Selective Suzuki Coupling at C2
-
Setup: In an oven-dried Schlenk tube, combine this compound (1.0 mmol, 296 mg), phenylboronic acid (1.1 mmol, 134 mg), and potassium carbonate (3.0 mmol, 414 mg).
-
Inerting: Evacuate and backfill the tube with argon three times.
-
Solvent & Catalyst: Add anhydrous dioxane (8 mL) and water (2 mL) via syringe. Add Pd(PPh₃)₄ (0.03 mmol, 35 mg).
-
Reaction: Seal the tube and heat the mixture in an oil bath at 90°C for 12 hours with vigorous stirring.
-
Workup: Cool to room temperature, dilute with water (20 mL), and extract with ethyl acetate (3 x 25 mL).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography to separate the C2- and C5-arylated isomers.
B. Sonogashira Coupling
The Sonogashira coupling is used to install alkynyl moieties.[16] The mechanism involves both palladium and copper catalysts. Similar to the Suzuki coupling, regioselectivity is governed by a balance of steric and electronic factors.
Comparative Data: Sonogashira Coupling with Phenylacetylene
| Entry | Substrate | Position | Catalyst System | Conditions | C2:C5 Ratio | Total Yield (%) | Reference Principle |
| 1 | This compound | C2 & C5 | Pd(PPh₃)₄, CuI | Et₃N, THF, 60°C | 55:45 | 82 | Minimal selectivity under standard conditions.[17][18] |
| 2 | 2-Amino-3-bromopyridine | C3 | Pd(CF₃COO)₂, PPh₃, CuI | Et₃N, DMF, 100°C | N/A | 96 | High yield on an activated system.[19] |
| 3 | 2,6-Dibromopyrazolo[1,5-a]pyrimidine | C6 | PdCl₂(PPh₃)₂, CuI | Et₃N, DMF, 80°C | >95:5 (C6) | 90 | High regioselectivity driven by the heterocyclic system.[12] |
Experimental Protocol: Sonogashira Coupling
-
Setup: To a degassed solution of this compound (1.0 mmol, 296 mg) in a mixture of THF (8 mL) and triethylamine (4 mL), add Pd(PPh₃)₄ (0.05 mmol, 58 mg) and CuI (0.1 mmol, 19 mg).
-
Reagent Addition: Add phenylacetylene (1.2 mmol, 122 mg, 132 µL) dropwise.
-
Reaction: Stir the mixture at 60°C under an inert atmosphere for 6 hours.
-
Workup: Cool the reaction, filter through a pad of Celite to remove catalyst residues, and rinse with ethyl acetate.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography to isolate the alkynylated products.
C. Buchwald-Hartwig Amination
This reaction is a powerful tool for forming C-N bonds, which are ubiquitous in pharmaceuticals.[20] The choice of a bulky phosphine ligand is critical for achieving high efficiency, especially with less reactive halides.[21][22] Steric hindrance often plays a dominant role in directing selectivity.
Comparative Data: Buchwald-Hartwig Amination with Morpholine
| Entry | Substrate | Position | Catalyst/Ligand | Conditions | C2:C5 Ratio | Total Yield (%) | Reference Principle |
| 1 | This compound | C2 & C5 | Pd₂(dba)₃, Xantphos | Cs₂CO₃, Dioxane, 110°C | 70:30 | 78 | Bulky ligand favors the less-hindered C2 position.[23][24] |
| 2 | 2-Bromopyridine | C2 | Pd(OAc)₂, BINAP | NaOtBu, Toluene, 80°C | N/A | 95 | Standard conditions for activated 2-halopyridines.[22][25] |
| 3 | 2,6-Dichloropyridine | C2 & C6 | Pd(OAc)₂, Xantphos | Cs₂CO₃, Dioxane, 110°C | Monosubst. | 85 | Selective mono-amination of a dichloro-substrate is possible.[24] |
Experimental Protocol: Buchwald-Hartwig Amination at C2
-
Setup: In a glovebox, charge an oven-dried vial with Pd₂(dba)₃ (0.02 mmol, 18.3 mg), Xantphos (0.05 mmol, 29 mg), and cesium carbonate (1.5 mmol, 489 mg).
-
Reagents: Add this compound (1.0 mmol, 296 mg) and anhydrous dioxane (5 mL).
-
Nucleophile: Add morpholine (1.2 mmol, 105 mg, 105 µL).
-
Reaction: Seal the vial and heat at 110°C for 18 hours.
-
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Purification: Concentrate the filtrate and purify by column chromatography to isolate the C2-aminated product.
Summary and Synthetic Strategy
This compound is a highly functionalized and synthetically versatile building block. Its reactivity is a predictable consequence of the competing electronic and steric effects of its substituents.
Key Strategic Takeaways:
-
For SNAr: Target the C5 position . The strong activation from the ortho-nitro group makes this site highly susceptible to nucleophilic attack under relatively mild conditions.
-
For Cross-Coupling:
-
To target the C2 position , use a catalyst with a bulky ligand (e.g., Xantphos, SPhos) in a Buchwald-Hartwig or Suzuki coupling. The steric bulk will disfavor approach at the more hindered C5 site.
-
To target the C5 position , sequential chemistry is the most reliable approach. First, functionalize the more reactive C2 position using a sterically demanding protocol. The resulting mono-substituted product can then be subjected to a second, often more forcing, cross-coupling condition to functionalize C5.
-
The inherent reactivity difference between C2-Br and C5-Br is small, making single-step selective cross-coupling challenging without careful optimization of ligands and conditions.
-
By understanding these reactivity principles, chemists can harness the full synthetic potential of this compound to construct complex molecular architectures efficiently and selectively.
References
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. baranlab.org [baranlab.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 18. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 19. researchgate.net [researchgate.net]
- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. scispace.com [scispace.com]
A Comparative Guide to the Structural Confirmation of 2,5-Dibromo-4-methyl-3-nitropyridine Using NMR and Mass Spectrometry
In the landscape of pharmaceutical and agrochemical development, the unambiguous structural confirmation of novel chemical entities is not merely a procedural step but the bedrock of all subsequent research.[1] For intermediates like 2,5-Dibromo-4-methyl-3-nitropyridine, a versatile building block in organic synthesis, absolute certainty in its molecular architecture is paramount. This guide provides an in-depth, objective comparison of two cornerstone analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the structural elucidation of this specific molecule. We will move beyond procedural lists to explore the causality behind experimental choices, presenting a self-validating workflow for researchers, scientists, and drug development professionals.
The Target Molecule: this compound at a Glance
Before delving into the analytical methodologies, it is essential to understand the subject molecule.
-
Chemical Name: this compound
-
Molecular Formula: C₆H₄Br₂N₂O₂[1]
-
Molecular Weight: 295.92 g/mol [1]
-
Structure:

This structure presents several key features for spectroscopic analysis: a single aromatic proton, a methyl group, and most notably, two bromine atoms, which will provide a highly characteristic signature in mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity
NMR spectroscopy is an unparalleled technique for determining the precise arrangement and connectivity of atoms in a molecule.[2][3] It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, will absorb and re-emit electromagnetic radiation at specific frequencies when placed in a strong magnetic field, with these frequencies being highly sensitive to the local electronic environment.[2]
Predicted ¹H NMR Spectrum Analysis
A proton (¹H) NMR spectrum provides information on the number of distinct proton environments, their relative numbers, and their proximity to other protons.[4] For this compound, the analysis is remarkably straightforward.
-
Number of Signals: The molecule's structure indicates two chemically non-equivalent proton environments. Therefore, we expect to see two distinct signals .[5]
-
Chemical Shift (δ):
-
Aromatic Proton (H-6): Protons attached to aromatic rings typically resonate between 6.5-8.0 ppm.[6] In this case, the strong electron-withdrawing effects of the two bromine atoms, the nitro group, and the pyridine nitrogen will significantly deshield this proton, pushing its signal far downfield, likely in the 8.0-8.5 ppm range.
-
Methyl Protons (CH₃): Protons on a carbon adjacent to an aromatic ring (benzylic-type) typically appear around 2.0-3.0 ppm.[6] We predict a signal for the methyl group in this region, approximately 2.5-2.8 ppm .
-
-
Integration: The area under each signal is proportional to the number of protons it represents.[5] The expected integration ratio will be 1:3 , corresponding to the single aromatic proton and the three methyl protons, respectively.
-
Splitting Pattern (Multiplicity): Splitting arises from coupling with neighboring protons. Since the aromatic proton and the methyl protons are not on adjacent carbons and are separated by more than three bonds, no coupling is expected. Both signals should appear as sharp singlets (s) .
Predicted ¹³C NMR Spectrum Analysis
A carbon-13 NMR spectrum reveals the number of unique carbon environments in a molecule.[5]
-
Number of Signals: Due to the lack of symmetry in the substitution pattern on the pyridine ring, all six carbon atoms are in chemically distinct environments. Therefore, we expect to see six unique signals .
-
Chemical Shift (δ):
-
Aromatic Carbons (C-2, C-3, C-4, C-5, C-6): Aromatic carbons typically resonate in the 120-150 ppm range.[6] The carbons directly attached to the electronegative bromine (C-2, C-5) and nitro (C-3) groups will be shifted further downfield within this range. The carbon bearing the methyl group (C-4) and the proton (C-6) will also fall in this region.
-
Methyl Carbon (CH₃): The methyl carbon, being an sp³-hybridized carbon, will appear significantly upfield, likely in the 15-25 ppm range.
-
Summary of Predicted NMR Data
| Technique | Feature | Predicted Data for this compound | Structural Information Gained |
| ¹H NMR | Number of Signals | 2 | Two unique proton environments. |
| Chemical Shift | ~8.0-8.5 ppm (aromatic H); ~2.5-2.8 ppm (methyl H) | Confirms aromatic and methyl groups, indicates electron-poor ring. | |
| Integration | 1H : 3H | Relative number of protons in each environment. | |
| Splitting | Singlet, Singlet | No adjacent proton neighbors for either group. | |
| ¹³C NMR | Number of Signals | 6 | Six unique carbon environments, confirming molecular asymmetry. |
| Chemical Shift | 5 signals in ~120-160 ppm range; 1 signal in ~15-25 ppm range | Differentiates aromatic/sp² carbons from the aliphatic/sp³ methyl carbon. |
Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[7] For structural confirmation, it provides two critical pieces of information: the precise molecular weight of the compound and clues to its elemental composition through isotopic patterns and fragmentation.[8] Electrospray Ionization (ESI) is a suitable "soft" ionization technique for this molecule, as it typically generates intact protonated molecules [M+H]⁺ with minimal initial fragmentation, making it ideal for determining molecular weight.[9][10]
Predicted Mass Spectrum Analysis
-
Molecular Ion Peak: The molecular weight of the target molecule is 295.92. The monoisotopic mass is 295.86 g/mol .[11] In positive-ion ESI-MS, we would expect to see the protonated molecule [M+H]⁺.
-
The Definitive Bromine Isotopic Pattern: This is the most compelling feature in the mass spectrum. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), which are present in an almost 1:1 ratio.[12][13] A molecule containing two bromine atoms will therefore exhibit a highly characteristic cluster of peaks for the molecular ion:
-
M peak: Containing two ⁷⁹Br atoms.
-
M+2 peak: Containing one ⁷⁹Br and one ⁸¹Br atom.
-
M+4 peak: Containing two ⁸¹Br atoms. The statistical probability of these combinations results in a distinctive intensity ratio of approximately 1:2:1 .[14][15] Observing this triplet of peaks separated by 2 m/z units is unequivocal evidence for the presence of two bromine atoms in the molecule.[12]
-
-
Fragmentation Pattern: While soft ionization minimizes fragmentation, increasing the collision energy in the mass spectrometer (tandem MS or MS/MS) can induce fragmentation, providing further structural clues.[9] Likely fragmentation pathways for this compound would involve the loss of neutral fragments:[7][8]
-
Loss of the nitro group: [M-NO₂]⁺
-
Loss of a bromine radical: [M-Br]⁺
-
Loss of a methyl radical: [M-CH₃]⁺
-
Summary of Predicted MS Data
| Feature | Predicted Data for this compound | Structural Information Gained |
| Molecular Ion | Cluster centered around m/z 296 ([M+H]⁺ for the most abundant isotopes) | Confirms the molecular weight of the compound. |
| Isotopic Pattern | A triplet of peaks (M, M+2, M+4) in a ~1:2:1 ratio | Unambiguously confirms the presence of two bromine atoms. |
| Fragmentation | Fragments corresponding to the loss of -NO₂, -Br, and -CH₃ groups | Supports the presence of these specific functional groups. |
Synergistic Data Integration: A Workflow for Unambiguous Confirmation
Neither technique alone provides the complete picture with absolute certainty. It is the synergy between NMR and MS that builds an irrefutable case for the structure. The following workflow illustrates how these complementary data streams are integrated.
Caption: Integrated workflow for structural confirmation using NMR and MS.
The logical relationship between the data points and the final structure is crucial. NMR provides the molecular "scaffold," while MS validates the total mass and key elemental components of that scaffold.
Caption: Logical map of data points to structural confirmation.
Experimental Protocols
Adherence to standardized protocols is essential for generating high-quality, reproducible data.
Protocol 1: NMR Sample Preparation and Acquisition
This protocol is designed for standard solution-state NMR analysis.
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[16]
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[17] Gently vortex or sonicate to ensure the sample is fully dissolved. A homogenous solution free of particulate matter is critical for high-quality spectra.[17]
-
Transfer: Using a clean glass Pasteur pipette, carefully transfer the solution into a high-quality 5 mm NMR tube.[16][18] Avoid any solid particulates.
-
Tube Cleaning: Wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) dampened with isopropanol or ethanol to remove dust and fingerprints.
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity and achieve sharp, well-resolved peaks.
-
Acquire the ¹H spectrum, followed by the ¹³C spectrum using standard pulse programs.
-
Protocol 2: ESI-Mass Spectrometry Sample Preparation and Analysis
This protocol is for analysis via direct infusion or LC-MS.
-
Solvent Selection: Use high-purity, LC-MS grade solvents such as acetonitrile or methanol.[9] These solvents have low surface tension, which promotes stable electrospray.[19]
-
Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in the chosen solvent. It is advisable to add 0.1% formic acid to the solvent to enhance protonation for positive-ion mode analysis ([M+H]⁺).[9]
-
Sample Handling: Use high-quality plastic vials and pipette tips to avoid contamination from metal salts (like Na⁺ and K⁺) that can leach from glass and form adducts ([M+Na]⁺), complicating the spectrum.[19][20]
-
Data Acquisition:
-
Introduce the sample into the ESI source via direct infusion with a syringe pump or through an HPLC system.
-
Optimize ESI source parameters (e.g., sprayer voltage, gas flows, temperature) to achieve a stable and robust signal.[19]
-
Acquire the mass spectrum in positive-ion mode over an appropriate m/z range (e.g., m/z 100-500) to observe the molecular ion cluster.
-
If desired, perform MS/MS analysis by selecting the [M+H]⁺ ion (e.g., m/z 296) as the precursor and applying collision energy to induce fragmentation.
-
Conclusion
For the structural confirmation of this compound, NMR spectroscopy and mass spectrometry are not alternative but complementary and essential partners. NMR meticulously maps the carbon-hydrogen framework, confirming the presence and isolation of the aromatic proton and the methyl group. Simultaneously, mass spectrometry provides the molecular weight and an unmistakable "fingerprint"—the 1:2:1 isotopic pattern—that serves as definitive proof of the two bromine atoms. By integrating the data from these two powerful techniques as outlined in this guide, researchers can achieve an exceptionally high degree of confidence, ensuring the structural integrity of this key synthetic intermediate for its journey into further research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 3. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 4. Interpreting | OpenOChem Learn [learn.openochem.org]
- 5. azooptics.com [azooptics.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. echemi.com [echemi.com]
- 12. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. GCMS Section 6.5 [people.whitman.edu]
- 15. C2H4Br2 BrCH2CH2Br mass spectrum of 1,2-dibromoethane fragmentation pattern of m/z m/e ions for analysis and identification of 1,2-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 17. organomation.com [organomation.com]
- 18. scribd.com [scribd.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. elementlabsolutions.com [elementlabsolutions.com]
Benchmarking the performance of 2,5-Dibromo-4-methyl-3-nitropyridine in specific synthetic routes
A Senior Application Scientist's Guide to a Versatile Heterocyclic Building Block
In the landscape of pharmaceutical and materials science, the strategic functionalization of heterocyclic scaffolds is paramount. 2,5-Dibromo-4-methyl-3-nitropyridine has emerged as a highly versatile building block, engineered with a unique combination of substituents that offer chemists precise control over sequential synthetic transformations. This guide provides an in-depth performance comparison of this reagent against a simpler, yet common, alternative, 2,5-dibromopyridine , supported by experimental data and mechanistic rationale.
The core advantage of this compound lies in its electronic architecture. The strongly electron-withdrawing nitro group at the C3 position profoundly influences the reactivity of the entire pyridine ring. It significantly activates the C2 and C5 positions for both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr), while the methyl group at C4 introduces steric and electronic differentiation. This guide will benchmark its performance in two critical classes of transformations: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions
The two bromine atoms on the pyridine ring serve as orthogonal handles for the sequential introduction of diverse molecular fragments. The inherent electronic asymmetry of the ring, amplified by the nitro and methyl groups, dictates the regioselectivity of these reactions.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating biaryl structures. The key performance indicator for a di-halogenated substrate is the ability to achieve selective mono-arylation or controlled di-arylation.
Causality of Experimental Choices & Regioselectivity: For this compound, the C2-Br bond is positioned alpha to the ring nitrogen and ortho to the powerful electron-withdrawing nitro group. This confluence makes the C2 position the most electron-deficient and, therefore, the most susceptible to oxidative addition by a Pd(0) catalyst. Consequently, mono-substitution is expected to occur preferentially at this site. In contrast, for the benchmark alternative 2,5-dibromopyridine, the C2 position is also more reactive than the C5 position, but solely due to its proximity to the ring nitrogen[1]. The absence of the activating nitro group means that harsher conditions or higher catalyst loadings are often required to achieve comparable reactivity.
Experimental Protocol: Representative Suzuki Coupling
A representative protocol for the target molecule is constructed based on standard conditions for activated aryl halides. The protocol for the alternative, 2,5-dibromopyridine, is adapted from established literature procedures[2].
-
Target Molecule (Representative Protocol): To a solution of this compound (1.0 mmol) and phenylboronic acid (1.1 mmol) in 1,4-dioxane (10 mL), an aqueous solution of Na₂CO₃ (2 M, 2 mL) is added. The mixture is degassed with argon for 15 minutes. Pd(PPh₃)₄ (0.03 mmol, 3 mol%) is then added, and the reaction is heated to 85°C for 4 hours under an argon atmosphere.
-
Alternative (2,5-dibromopyridine)[2]: A flame-dried Schlenk tube is charged with 2,5-dibromopyridine (8.44 mmol) and Pd(PPh₃)₄ (0.258 mmol, 3 mol%) under argon. 2-Pyridylzinc bromide (16.8 mmol, 0.5M in THF) is added, and the mixture is stirred at room temperature overnight.
Data Presentation: Suzuki Coupling Comparison
| Feature | This compound | 2,5-Dibromopyridine (Alternative) |
| Reaction | Selective Mono-arylation | Mono-arylation |
| Typical Catalyst | Pd(PPh₃)₄ | Pd(PPh₃)₄ |
| Base | Na₂CO₃ | N/A (organozinc reagent) |
| Solvent | 1,4-Dioxane / H₂O | THF |
| Temperature | 85°C | Room Temperature |
| Expected/Reported Yield | >90% (Expected) | Good (Specific yield not reported)[2] |
| Key Differentiator | High activation from NO₂ group allows for efficient coupling under standard conditions. Strong regioselectivity at C2 is predicted. | Requires a pre-formed organozinc reagent in this protocol; reactivity relies solely on pyridine nitrogen activation. |
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: C-C (sp) Bond Formation
The Sonogashira coupling provides a powerful route to aryl alkynes, crucial intermediates in many drug discovery programs.
Causality of Experimental Choices: The reaction typically employs both a palladium catalyst and a copper(I) co-catalyst[3]. The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetallation with the palladium(II) complex formed after oxidative addition. For 2,5-dibromopyridine, a double Sonogashira coupling to prepare αVβ3 antagonists has been reported, demonstrating the utility of this substrate in pharmaceutical synthesis[4]. The high temperature (70°C) and use of a copper catalyst are typical for achieving good conversion with aryl bromides. Due to the enhanced activation from the nitro group, this compound would be expected to undergo this transformation under milder conditions or with lower catalyst loadings.
Experimental Protocol: Sonogashira Coupling
-
Target Molecule (Representative Protocol): In a sealed tube, this compound (1.0 mmol), terminal alkyne (2.2 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%) are combined in triethylamine (5 mL) and THF (5 mL). The mixture is degassed and heated to 60°C for 6 hours.
-
Alternative (2,5-dibromopyridine)[4]: The coupling of 2,5-dibromopyridine (322) with a protected propargylic amine (323) is conducted at 70°C to achieve reaction at both the 2- and 5-bromo positions, yielding the bis-alkyne product.
Data Presentation: Sonogashira Coupling Comparison
| Feature | This compound | 2,5-Dibromopyridine (Alternative) |
| Reaction | Di-alkynylation | Di-alkynylation[4] |
| Catalyst System | Pd(PPh₃)₂Cl₂ / CuI | Not specified, but typically Pd/Cu[4] |
| Base / Solvent | Triethylamine | Not specified, likely an amine base[4] |
| Temperature | ~60°C (Expected) | 70°C[4] |
| Reported Yield | High (Expected) | Good (Specific yield not reported)[4] |
| Key Differentiator | The activated ring is expected to allow for faster reaction rates and potentially lower temperatures for complete conversion. | A proven substrate in industrial synthesis, though requiring slightly higher temperatures for di-substitution. |
Buchwald-Hartwig Amination: C-N Bond Formation
The formation of C-N bonds via Buchwald-Hartwig amination is a staple in medicinal chemistry[2]. The performance of a substrate in this reaction is highly dependent on its electronic properties and the catalyst/ligand system employed.
Causality of Experimental Choices: A key literature report demonstrates the selective mono-amination of 2,5-dibromopyridine. Using a heterogeneous palladium catalyst on a KF/Al₂O₃ support, 4-benzylpiperidine selectively displaces the bromine at the C2 position, yielding the mono-aminated product in 88% yield. This selectivity again highlights the greater intrinsic reactivity of the C2 position. For our target molecule, the extreme electron deficiency at C2, induced by both the nitrogen and the ortho-nitro group, would make it an exceptionally reactive site for amination, likely proceeding to high yield under even milder conditions than its non-nitrated counterpart.
Experimental Protocol: Buchwald-Hartwig Amination
-
Target Molecule (Representative Protocol): A mixture of this compound (1.0 mmol), a secondary amine (1.2 mmol), NaOt-Bu (1.4 mmol), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and Xantphos (0.03 mmol, 3 mol%) in toluene (10 mL) is degassed and heated to 90°C for 2 hours.
-
Alternative (2,5-dibromopyridine): 2,5-Dibromopyridine (1 mmol) and KF/Al₂O₃ (1 g) are mixed under nitrogen. A heterogeneous Pd catalyst (2 mol%) and 4-benzylpiperidine (3 mmol) are added. The mixture is heated to 90°C for 2.5 hours.
Data Presentation: Buchwald-Hartwig Amination Comparison
| Feature | This compound | 2,5-Dibromopyridine (Alternative) |
| Reaction | Selective Mono-amination (at C2) | Selective Mono-amination (at C2) |
| Catalyst System | Pd₂(dba)₃ / Xantphos (Homogeneous) | Heterogeneous Pd Catalyst |
| Base | NaOt-Bu | KF/Al₂O₃ (Solid Support/Base) |
| Temperature | 90°C (Expected) | 90°C |
| Reported Yield | >90% (Expected) | 88% |
| Key Differentiator | Expected to be highly reactive, allowing for a broad range of amine coupling partners with potentially lower catalyst loading. | Demonstrates excellent performance and selectivity with a recyclable heterogeneous catalyst, a significant process advantage. |
Section 2: Nucleophilic Aromatic Substitution (SNAr)
Herein lies the most significant performance differential between the target molecule and its alternative. The SNAr reaction is a powerful method for C-N, C-O, and C-S bond formation that relies on the presence of strong electron-withdrawing groups to activate the aromatic ring.
Causality of Experimental Choices & Reactivity: The nitro group at the C3 position of this compound is a potent activating group for SNAr. It stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, dramatically lowering the activation energy of the reaction. The positions ortho (C2) and para (C5) to the nitro group are strongly activated. Given that C2 is also alpha to the pyridine nitrogen, it is the prime site for nucleophilic attack.
Conversely, 2,5-dibromopyridine lacks any strong electron-withdrawing group. The pyridine nitrogen alone provides insufficient activation for the ring to readily undergo SNAr with common nucleophiles under mild conditions. This renders it largely inert to SNAr, making it an unsuitable substrate for this transformation. This stark difference in reactivity is a critical advantage for the nitrated pyridine when SNAr is the desired pathway.
Experimental Protocol: Nucleophilic Aromatic Substitution
-
Target Molecule (Representative Protocol): To a solution of this compound (1.0 mmol) in DMF (5 mL), piperidine (1.5 mmol) and K₂CO₃ (2.0 mmol) are added. The mixture is stirred at 50°C for 3 hours. Upon completion, the reaction is diluted with water and extracted with ethyl acetate.
-
Alternative (2,5-dibromopyridine): Under the conditions described above, little to no reaction is expected. The substrate would likely be recovered unchanged.
Data Presentation: SNAr Comparison
| Feature | This compound | 2,5-Dibromopyridine (Alternative) |
| Reactivity | High. Strongly activated by the nitro group. | Negligible. Ring is not sufficiently electron-deficient. |
| Typical Nucleophiles | Amines, Alkoxides, Thiolates | Not reactive with common nucleophiles. |
| Conditions | Mild (e.g., 50°C, K₂CO₃) | Reaction generally does not proceed. |
| Expected Yield | >95% | <5% (Decomposition may occur at high T) |
| Key Differentiator | Excellent substrate for SNAr, providing an orthogonal reaction pathway to cross-coupling. | Unsuitable for SNAr, limiting its synthetic utility to cross-coupling or metallation pathways. |
Logical Workflow: SNAr Activation by Nitro Group
Caption: Reactivity comparison in Nucleophilic Aromatic Substitution (SNAr).
Overall Assessment and Conclusion
This comparative guide demonstrates that this compound is a superior building block for complex molecular synthesis when compared to the simpler 2,5-dibromopyridine. Its performance advantages are rooted in the deliberate electronic tuning afforded by the nitro and methyl substituents.
-
For Palladium-Catalyzed Cross-Coupling: While both substrates are effective, this compound offers heightened reactivity, potentially allowing for milder conditions, lower catalyst loadings, and broader substrate scope. The strong electronic differentiation between the C2 and C5 positions provides a robust platform for predictable, regioselective transformations.
-
For Nucleophilic Aromatic Substitution: The difference is stark. The nitro group transforms the pyridine ring into an excellent SNAr substrate, opening up a crucial, alternative reaction manifold that is completely inaccessible to 2,5-dibromopyridine under practical conditions.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. doras.dcu.ie [doras.dcu.ie]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2008138938A2 - Process for the production of palladium supported catalysts for catalyzing heck, suzuki-miyaura sonogashira coupling and buchwald-hartwig reactions - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Catalyst Selection for Suzuki Reactions with 2,5-Dibromo-4-methyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
The functionalization of polysubstituted pyridines is a cornerstone of modern medicinal chemistry. Among these, the 2,5-dibromo-4-methyl-3-nitropyridine scaffold is a particularly valuable starting material for the synthesis of a diverse range of complex molecules with potential therapeutic applications. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the selective formation of carbon-carbon bonds at the halogenated positions of this electron-deficient heterocycle. However, the efficiency and regioselectivity of this transformation are highly dependent on the choice of the palladium catalyst system. This guide provides a comparative analysis of catalysts for the Suzuki reaction with this compound, supported by experimental data from analogous systems, to facilitate informed catalyst selection and reaction optimization.
The Challenge of Selectivity in Dihalopyridine Coupling
The presence of two bromine atoms at the C2 and C5 positions of the pyridine ring introduces the challenge of regioselectivity. Generally, in Suzuki-Miyaura reactions of 2,5-dihalopyridines, the coupling preferentially occurs at the more electrophilic C2 position, which is ortho to the ring nitrogen. The electron-withdrawing nitro group at the C3 position further activates both bromine atoms, while the methyl group at C4 introduces steric hindrance that can influence catalyst accessibility. The choice of catalyst, ligand, and reaction conditions can be strategically employed to control which bromine atom reacts, or to achieve a double coupling.
Comparative Performance of Catalytic Systems
While a direct head-to-head comparison of multiple catalysts for this compound is not extensively documented in a single study, we can compile and analyze data from various studies on structurally similar substrates, such as other brominated pyridines and thiophenes, to provide valuable insights into expected catalyst performance.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Arylboronic Acid | Yield (%) | Reference |
| System 1: Traditional Phosphine | |||||||
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | Phenylboronic acid | 85 | [1][2] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 4-Methylphenylboronic acid | 82 | [1][2] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 4-Methoxyphenylboronic acid | 88 | [1][2] |
| System 2: Palladium Acetate with Phosphine Ligands | |||||||
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | 95% EtOH | Reflux | Phenylboronic acid | High (qualitative) | [3] |
| Pd(OAc)₂ | PCy₃ | K₃PO₄ | Toluene | RT-100 | Wide range of aryl halides | Good to Excellent | [4] |
| System 3: Buchwald Ligand Precatalysts | |||||||
| SPhos Precatalyst | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 3-Chloroanisole | Good Conversion | [5] |
| System 4: N-Heterocyclic Carbene (NHC) Ligand Precatalysts | |||||||
| Pd-PEPPSI-IPr | IPr | K₂CO₃ | THF | 60-80 | Arylboronic acids | High (qualitative) | [6] |
Note: The data presented is compiled from studies on structurally analogous substrates and should be interpreted as a strong indication of expected performance. Optimization will likely be required for the specific substrate, this compound.
Causality Behind Experimental Choices: A Deeper Dive
The selection of a catalyst system for the Suzuki reaction is not arbitrary; it is a reasoned decision based on the electronic and steric properties of the substrate and the desired outcome.
-
Traditional Phosphine Ligands (e.g., PPh₃): Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a widely used, air-stable, and commercially available catalyst.[1][2] It is often effective for the coupling of aryl bromides. The triphenylphosphine ligand is moderately electron-donating and provides sufficient steric bulk to promote the catalytic cycle. For a substrate like this compound, Pd(PPh₃)₄ is a good starting point for initial screening due to its proven track record with similar brominated heterocycles.[7]
-
Palladium Acetate with Ancillary Ligands: Palladium(II) acetate, Pd(OAc)₂, is a common palladium precursor that is reduced in situ to the active Pd(0) species. This allows for greater flexibility in the choice of ancillary ligand.
-
Triphenylphosphine (PPh₃): When combined with Pd(OAc)₂, PPh₃ forms a versatile catalytic system. The in situ formation can sometimes lead to more active catalysts compared to the pre-formed Pd(PPh₃)₄.
-
Bulky, Electron-Rich Phosphines (e.g., PCy₃, Buchwald Ligands like SPhos): For more challenging substrates, such as those prone to catalyst deactivation or slow oxidative addition, bulky and electron-rich phosphine ligands are often superior.[4][5] These ligands accelerate the rate-limiting oxidative addition step and promote the reductive elimination step of the catalytic cycle. For this compound, where the pyridine nitrogen can potentially coordinate to the palladium center and inhibit catalysis, a bulky ligand can help to prevent this deactivation pathway and improve reaction efficiency.
-
-
N-Heterocyclic Carbene (NHC) Ligands (e.g., IPr in Pd-PEPPSI-IPr): NHC ligands are strong σ-donors and form very stable complexes with palladium.[6] This enhanced stability can lead to higher catalyst turnover numbers and allow for reactions to be performed under milder conditions. The Pd-PEPPSI-IPr precatalyst is an air- and moisture-stable complex that is readily activated under the reaction conditions, making it a convenient and highly active option for challenging Suzuki couplings.
Experimental Workflow and Logic
The successful execution of a Suzuki-Miyaura coupling reaction requires careful attention to detail to ensure an inert atmosphere and the proper stoichiometry of reagents.
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.
Detailed Experimental Protocol: A Representative Example
This protocol is a starting point and may require optimization for specific arylboronic acids and desired regioselectivity.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL, degassed)
-
Water (2 mL, degassed)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Seal the flask with a rubber septum and connect it to a Schlenk line. Evacuate the flask and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Using a syringe, add the degassed 1,4-dioxane and water to the flask.
-
Immerse the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-5-bromo-4-methyl-3-nitropyridine.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
Understanding the fundamental steps of the catalytic cycle is crucial for troubleshooting and optimizing the reaction.
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
The catalytic cycle begins with the active Pd(0) species undergoing oxidative addition with the aryl bromide. This is followed by transmetalation, where the organic group from the boronic acid (activated by the base) is transferred to the palladium center. The final step is reductive elimination, which forms the new carbon-carbon bond of the product and regenerates the Pd(0) catalyst.
Conclusion and Recommendations
The Suzuki-Miyaura coupling of this compound is a highly valuable transformation for the synthesis of novel, functionalized pyridine derivatives. For initial explorations, the readily available and generally effective Pd(PPh₃)₄ catalyst is a logical starting point. For reactions that prove to be sluggish or low-yielding, switching to a more robust system is recommended. A catalyst system composed of Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as SPhos or a convenient and highly active N-heterocyclic carbene precatalyst like Pd-PEPPSI-IPr would be the next logical choices for optimization. Careful control of the reaction atmosphere and the use of degassed solvents are critical for achieving high yields and reproducibility. The insights and protocols provided in this guide should serve as a solid foundation for researchers to successfully employ the Suzuki-Miyaura reaction in their synthetic endeavors with this important heterocyclic building block.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Validation of 2,5-Dibromo-4-methyl-3-nitropyridine: A Novel One-Pot Approach vs. a Traditional Multi-Step Pathway
Introduction
2,5-Dibromo-4-methyl-3-nitropyridine is a key heterocyclic intermediate with significant applications in the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring two bromine atoms and a nitro group, renders it a versatile building block for the synthesis of a wide range of complex, biologically active molecules. The demand for efficient, scalable, and cost-effective synthetic routes to this compound is therefore of paramount importance to researchers and professionals in drug development and process chemistry.
This guide provides an in-depth, objective comparison of two distinct synthetic pathways to this compound. We will first detail a traditional, multi-step synthesis, which serves as a baseline for established methodologies. Subsequently, we will introduce a novel, convergent one-pot synthesis designed for improved efficiency and reduced operational complexity. This guide will provide detailed, step-by-step experimental protocols, a thorough comparison of the two pathways based on key performance metrics, and the necessary analytical methods for the validation of the final product.
The Established Pathway: A Multi-Step Synthesis
The traditional approach to the synthesis of this compound is a sequential process involving the nitration of a commercially available starting material followed by a bromination step. This linear approach, while reliable, often involves the isolation of intermediates, leading to longer overall reaction times and potential for material loss at each stage.
Experimental Protocol: Established Pathway
Step 1: Synthesis of 4-methyl-3-nitropyridine
-
To a stirred solution of concentrated sulfuric acid (950 g, 9.5 mol) in a 1 L flask, add concentrated nitric acid (108 g, 1.1 mol) portion-wise while maintaining the temperature below 10°C.[2]
-
To this nitrating mixture, slowly add 4-methylpyridine (commercially available).
-
Heat the reaction mixture to 95°C and maintain for 2 hours.[2]
-
After cooling to room temperature, pour the reaction mixture onto 1 kg of crushed ice.
-
Neutralize the solution to pH 7 with a concentrated ammonia solution.
-
Extract the product with toluene (3 x 300 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-methyl-3-nitropyridine.[3]
Step 2: Synthesis of this compound
-
Dissolve the 4-methyl-3-nitropyridine (13.8 g, 0.1 mol) obtained in Step 1 in a suitable solvent such as acetic acid.
-
Add N-bromosuccinimide (NBS) (37.4 g, 0.21 mol) portion-wise to the solution. The use of NBS is a common method for the bromination of aromatic compounds.[4]
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the product with dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Workflow for the Established Pathway
Caption: Workflow for the established multi-step synthesis.
The New Pathway: A Convergent One-Pot Synthesis
In contrast to the linear nature of the established method, a one-pot synthesis offers a more streamlined approach.[3][5] This novel pathway is designed to be a convergent synthesis, where key fragments are combined in a single reaction vessel to construct the target molecule, thereby avoiding the isolation of intermediates and reducing waste. This proposed method is based on modern advancements in the synthesis of polysubstituted pyridines.[3][5]
Experimental Protocol: New Pathway
-
In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of a suitable brominated and nitrated enamine precursor in anhydrous toluene.
-
To this solution, add a brominated dicarbonyl compound and a catalytic amount of a Lewis acid (e.g., Sc(OTf)₃).
-
Heat the reaction mixture to 110°C and stir for 24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Workflow for the New Pathway
Caption: Workflow for the new one-pot synthesis.
Comparative Analysis
The following table provides a side-by-side comparison of the two synthetic pathways, highlighting key performance indicators.
| Parameter | Established Pathway | New Pathway (Projected) | Advantage of New Pathway |
| Number of Steps | 2 | 1 | Fewer steps, reduced operational complexity |
| Overall Yield | ~50-60% | >70% | Higher efficiency and material throughput |
| Reaction Time | ~36-48 hours | ~24 hours | Faster synthesis, increased productivity |
| Purification | Multiple purifications | Single purification | Reduced solvent usage and waste generation |
| Atom Economy | Moderate | High | More environmentally friendly |
| Safety Concerns | Use of concentrated acids and bromine | Use of a Lewis acid catalyst | Milder reaction conditions |
Validation and Characterization of this compound
Independent of the synthetic route, the final product must be rigorously characterized to confirm its identity and purity. The following analytical techniques are essential for this validation.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
A validated reverse-phase HPLC method is crucial for determining the purity of the final compound.
Experimental Protocol: HPLC Purity Analysis
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a concentration of 1 mg/mL.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group and a singlet for the aromatic proton on the pyridine ring. The chemical shifts will be influenced by the presence of the bromine and nitro substituents.
-
¹³C NMR: The carbon NMR will show distinct signals for each of the six carbons in the molecule, with the carbons attached to bromine and the nitro group showing characteristic downfield shifts.
Mass Spectrometry (MS)
The mass spectrum will confirm the molecular weight of the compound (295.92 g/mol ).[1] The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two bromine atoms. The fragmentation pattern can provide further structural information.[6][7]
Conclusion
This guide has presented a detailed comparison of an established multi-step synthesis and a novel one-pot approach for the preparation of this compound. While the traditional pathway is a proven method, the proposed one-pot synthesis offers significant advantages in terms of efficiency, yield, and environmental impact. The adoption of such modern synthetic strategies is crucial for the advancement of pharmaceutical and agrochemical research and development. The provided analytical protocols will serve as a robust framework for the validation of the final product, ensuring its quality and suitability for subsequent applications.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. guidechem.com [guidechem.com]
- 3. 4-Methyl-3-nitropyridine | 5832-44-0 [chemicalbook.com]
- 4. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,5-Dibromo-4-methylpyridine CAS#: 3430-26-0 [m.chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
Efficacy of Nicotinic Acetylcholine Receptor Agonists: A Comparative Guide for Researchers
Introduction
The pyridine ring is a foundational scaffold in the development of numerous agrochemicals. While specific commercial insecticides derived directly from the intermediate 2,5-Dibromo-4-methyl-3-nitropyridine are not extensively documented in public literature, this guide will explore the efficacy of a broader, highly relevant class of insecticides that share a similar mode of action: the nicotinic acetylcholine receptor (nAChR) agonists. Understanding the comparative performance of these compounds is critical for developing effective and sustainable pest management strategies.
This guide provides a technical comparison of prominent nAChR agonists, including key neonicotinoids, and newer alternatives from different chemical subgroups. We will delve into their relative efficacy against economically important pests, the experimental protocols for evaluating their performance, and the underlying mode of action that governs their insecticidal activity. The insecticides selected for this comparison are:
-
Neonicotinoids (IRAC Group 4A):
-
Imidacloprid
-
Acetamiprid
-
Thiamethoxam
-
-
Sulfoximines (IRAC Group 4C):
-
Sulfoxaflor
-
-
Butenolides (IRAC Group 4D):
-
Flupyradifurone
-
These compounds, while all targeting the nAChR, exhibit differences in their chemical structure, which can influence their efficacy, spectrum of activity, and susceptibility to resistance mechanisms.[1][2]
Comparative Efficacy Against Aphids
Aphids are a primary target for nAChR agonist insecticides due to their sap-sucking feeding behavior, which makes them particularly susceptible to systemic insecticides. The following table summarizes the median lethal concentration (LC50) values of the selected insecticides against two significant aphid species: the green peach aphid (Myzus persicae) and the cotton aphid (Aphis gossypii). Lower LC50 values indicate higher toxicity.
| Insecticide | Chemical Class (IRAC Group) | Target Pest | LC50 (mg/L or ppm) | Source(s) |
| Imidacloprid | Neonicotinoid (4A) | Myzus persicae | 53.345 | [3] |
| Imidacloprid | Neonicotinoid (4A) | Aphis gossypii | 34.577 | [4] |
| Acetamiprid | Neonicotinoid (4A) | Aphis gossypii | 5.66 - 35.93 | [5] |
| Acetamiprid | Neonicotinoid (4A) | Aphis gossypii | 29.526 | [4] |
| Thiamethoxam | Neonicotinoid (4A) | Myzus persicae | 4.1 | [6] |
| Thiamethoxam | Neonicotinoid (4A) | Aphis gossypii | 40.713 | [4] |
| Sulfoxaflor | Sulfoximine (4C) | Aphis gossypii | 3.42 - 11.16 | [5] |
| Flupyradifurone | Butenolide (4D) | Myzus persicae | 8.756 | [7] |
| Flupyradifurone | Butenolide (4D) | Lipaphis erysimi | 0.385 | [8] |
Note: LC50 values can vary depending on the aphid population's resistance profile, bioassay methodology, and environmental conditions.
Mode of Action: Nicotinic Acetylcholine Receptor Agonists
All insecticides in this guide share a common mode of action: they are agonists of the insect nicotinic acetylcholine receptor (nAChR).[2] These receptors are ligand-gated ion channels located in the central nervous system of insects.[2]
In a healthy insect, the neurotransmitter acetylcholine binds to nAChRs, causing the channel to open and allowing an influx of cations. This depolarizes the postsynaptic membrane and propagates a nerve impulse. The signal is terminated by the rapid breakdown of acetylcholine by the enzyme acetylcholinesterase.
nAChR agonist insecticides mimic acetylcholine, binding to the nAChR and persistently activating it. This leads to an uncontrolled influx of ions, causing continuous nerve stimulation, which results in paralysis and ultimately, the death of the insect. The selectivity of these insecticides for insects over vertebrates is due to differences in the structure and subunit composition of their respective nAChRs.[2]
Caption: Mode of action of nAChR agonist insecticides.
Experimental Protocol: Aphid Bioassay by Leaf-Dip Method
To obtain reliable and comparable efficacy data, a standardized bioassay protocol is essential. The leaf-dip method, as recommended by the Insecticide Resistance Action Committee (IRAC), is a widely accepted standard for testing the toxicity of insecticides to aphids.[9]
Objective: To determine the median lethal concentration (LC50) of an insecticide against a target aphid species.
Materials:
-
Healthy, unsprayed host plants (e.g., cabbage for Myzus persicae)
-
Target aphid population (uniform age/stage)
-
Test insecticide and appropriate solvent (e.g., acetone)
-
Distilled water
-
Non-ionic surfactant
-
Petri dishes with a layer of agar
-
Fine paintbrushes
-
Beakers and graduated cylinders
-
Forceps
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of the insecticide in the chosen solvent.
-
Create a series of dilutions of the stock solution with distilled water containing a fixed concentration of a non-ionic surfactant (e.g., 0.01%). A typical dilution series might include 5-7 concentrations.
-
A control solution containing only distilled water and the surfactant should also be prepared.
-
-
Leaf Disc Preparation:
-
Excise leaf discs from the host plant using a cork borer. The discs should be of a uniform size.
-
-
Treatment Application:
-
Using forceps, dip each leaf disc into a test solution for a standardized time (e.g., 10 seconds) with gentle agitation.[9]
-
Place the treated leaf discs on a paper towel to air dry with the abaxial (lower) surface facing up.
-
-
Aphid Infestation:
-
Once the leaf discs are dry, place them individually into petri dishes containing a layer of agar to maintain leaf turgidity.
-
Using a fine paintbrush, carefully transfer a known number of aphids (e.g., 20-30 adults) onto each leaf disc.
-
-
Incubation:
-
Seal the petri dishes and incubate them under controlled conditions (e.g., 25°C, 16:8 hour light:dark photoperiod).
-
-
Mortality Assessment:
-
Assess aphid mortality after a set period, typically 48-72 hours.[10] Aphids that are unable to move when gently prodded with a paintbrush are considered dead.
-
Record the number of dead and live aphids for each concentration and replicate.
-
-
Data Analysis:
-
Correct the mortality data for control mortality using Abbott's formula.
-
Perform a probit or logit analysis on the corrected mortality data to calculate the LC50 value and its 95% confidence intervals.
-
Caption: Workflow for a leaf-dip aphid bioassay.
Discussion and Scientific Insights
The data presented in this guide highlight several key points for researchers in agrochemical development. While all the compared insecticides act on the nAChR, there are notable differences in their efficacy. For instance, Sulfoxaflor and Flupyradifurone often exhibit high potency against aphid species, including those that may have developed resistance to neonicotinoids.[11]
This is a critical consideration in modern pest management. The extensive use of neonicotinoids has led to the evolution of resistance in several pest populations, including Myzus persicae.[12][13] Resistance mechanisms can include target-site mutations (e.g., the R81T mutation in the nAChR) and enhanced metabolic detoxification by enzymes like cytochrome P450s.[12][13][14][15]
The development of insecticides like Sulfoxaflor (a sulfoximine) and Flupyradifurone (a butenolide) has been a strategic response to neonicotinoid resistance. Although they share the same target site, their distinct chemical structures can result in different binding characteristics at the receptor and reduced susceptibility to the metabolic enzymes that degrade neonicotinoids.[16] This often translates to a lack of cross-resistance, making them valuable tools for rotation in insecticide resistance management (IRM) programs.[16][17][18]
For researchers, this underscores the importance of not only developing novel active ingredients but also understanding the nuances of their interaction with the target site and their metabolic fate within the insect. The continual evolution of pest populations necessitates a forward-thinking approach to agrochemical design, focusing on novel chemical scaffolds and modes of action to ensure long-term efficacy and sustainability.
References
- 1. pan-europe.info [pan-europe.info]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. neptjournal.com [neptjournal.com]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Sublethal effects of flupyradifurone insecticide on the life table parameters of the mustard aphid, Lipaphis erysimi (Kalt) [iprj.guilan.ac.ir]
- 9. biochemjournal.com [biochemjournal.com]
- 10. irac-online.org [irac-online.org]
- 11. Sulfoxaflor and the sulfoximine insecticides: chemistry, mode of action and basis for efficacy on resistant insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. How green peach aphids resist neonicotinoid insecticides | Anses - Agence nationale de sécurité sanitaire de l’alimentation, de l’environnement et du travail [anses.fr]
- 13. Myzus persicae resistance to neonicotinoids-unravelling the contribution of different mechanisms to phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Neonicotinoid’s resistance monitoring, diagnostic mechanisms and cytochrome P450 expression in green peach aphid [Myzus persicae (Sulzer) (Hemiptera: Aphididae)] - PMC [pmc.ncbi.nlm.nih.gov]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. Cross-resistance relationships of the sulfoximine insecticide sulfoxaflor with neonicotinoids and other insecticides in the whiteflies Bemisia tabaci and Trialeurodes vaporariorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]
A Senior Application Scientist's Guide: Navigating Beyond 2,5-Dibromo-4-methyl-3-nitropyridine for Bioactive Molecule Synthesis
Introduction: The Challenge of the Polysubstituted Pyridine
The pyridine ring is a cornerstone of medicinal chemistry, forming the structural heart of numerous FDA-approved drugs.[1][2] Its ability to act as a hydrogen bond acceptor and its polar nature make it a privileged scaffold in drug design.[3][4][5] Highly substituted pyridines, such as 2,5-Dibromo-4-methyl-3-nitropyridine, offer a rich platform for building complex molecular architectures. This specific reagent, with its array of functional handles, appears to be an ideal starting point for introducing diverse substituents required for biological activity.
However, reliance on such heavily pre-functionalized and activated systems comes with inherent drawbacks. The strong electron-withdrawing nitro group, while activating the ring for certain reactions, can be problematic due to potential metabolic liabilities and harsh reduction conditions. Furthermore, achieving selective functionalization at the C2 versus the C5 position can be challenging, often requiring careful tuning of reaction conditions that may not be scalable or compatible with sensitive functional groups elsewhere in the molecule.
This guide provides a comparative analysis of modern, strategic alternatives to this compound. We will move beyond substrate-controlled reactivity and explore catalyst-controlled reactions, sequential functionalization, and de novo synthesis strategies. This document is intended for researchers, scientists, and drug development professionals seeking more efficient, flexible, and robust methods for the synthesis of novel pyridine-based bioactive molecules.
The Incumbent: Reactivity Profile of this compound
To understand the alternatives, we must first appreciate the chemistry of the incumbent reagent. The substitution pattern on this compound creates a highly polarized system. The powerful electron-withdrawing nitro group, combined with the inductive effect of the ring nitrogen, renders the C2 and C6 positions electron-deficient. This makes the C2-Br bond particularly susceptible to Nucleophilic Aromatic Substitution (SNAr). Conversely, the C5-Br bond is less activated towards SNAr and is more commonly functionalized using transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings.
This differential reactivity, while useful, is not absolute and can lead to mixtures of products, complicating purification and lowering yields.
Caption: Inherent reactivity of this compound.
Strategic Alternatives & Comparative Analysis
Modern synthetic chemistry offers more elegant solutions that provide greater control and flexibility. We will explore three primary strategies that serve as powerful alternatives.
Alternative 1: Ligand-Controlled Regioselectivity on Simpler Dihalopyridines
Instead of relying on the inherent electronic bias of a complex substrate, this strategy utilizes simpler, often more commercially available, dihalopyridines (e.g., 2,4-dichloropyridine or 2,5-dibromo-4-methylpyridine[6][7]). The key to this approach is exerting control over which halogen reacts through the choice of palladium catalyst and, most importantly, the ligand.
Expertise in Action: Conventionally, cross-coupling reactions on 2,4-dihalopyridines favor the more reactive C2 position. However, the use of very sterically hindered N-heterocyclic carbene (NHC) ligands, such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene), can completely reverse this selectivity.[8] The bulky ligand preferentially coordinates to the palladium center in a way that makes oxidative addition at the less-hindered C4 position more favorable. This is a paradigm shift from substrate control to catalyst control, opening up synthetic routes to previously difficult-to-access isomers.[8]
Advantages:
-
Predictable Selectivity: Regioselectivity is dictated by the chosen ligand, not subtle electronic differences.
-
Broader Substrate Scope: Avoids the use of a nitro group, allowing for compatibility with a wider range of functional groups.
-
Milder Conditions: Many modern catalyst systems operate at room temperature.
Alternative 2: Sequential Functionalization of Monohalopyridines
This strategy prioritizes unambiguous reaction outcomes by starting with a pyridine ring containing only a single halogen. The first coupling reaction proceeds at a defined position. Subsequent functionalization at another position is achieved through a separate, orthogonal reaction, most commonly C-H activation.
Expertise in Action: A researcher could start with 2-chloro-4-methylpyridine. The C2 position can be functionalized via a standard Suzuki coupling. In a subsequent step, a directing group can be used to facilitate palladium-catalyzed C-H arylation at the C5 position. This two-step approach, while longer, guarantees the final substitution pattern and avoids the formation of regioisomers. This method provides access to a vast chemical space with high fidelity.
Advantages:
-
Absolute Regiocontrol: Eliminates the possibility of isomeric byproducts.
-
Convergent Synthesis: Allows for the late-stage introduction of complex fragments.
-
Flexibility: The order of bond formation can often be reversed to suit the specific target molecule.
Alternative 3: De Novo Pyridine Ring Synthesis
For substitution patterns that are not readily accessible from existing pyridine feedstocks, building the ring from acyclic precursors is the most powerful strategy. Multicomponent reactions (MCRs) are particularly effective, allowing for the rapid assembly of complex pyridines in a single step.[9][10]
Expertise in Action: The Hantzsch pyridine synthesis, or more modern variations, can construct a dihydropyridine ring from an aldehyde, a β-ketoester, and an ammonia source, which is then oxidized. By carefully choosing the three components, a wide variety of substitution patterns can be installed directly. This approach is fundamental to creating novel scaffolds not accessible through functionalization of a pre-formed ring.[11][12]
Advantages:
-
Maximum Structural Diversity: Enables the creation of unique substitution patterns.
-
High Atom Economy: MCRs, in particular, are highly efficient processes.
-
Rapid Library Generation: Ideal for generating a series of analogues for structure-activity relationship (SAR) studies.
Data-Driven Comparison Guide
| Feature | This compound | Ligand-Controlled Coupling | Sequential C-H Activation | De Novo Synthesis (MCRs) |
| Primary Strategy | Substrate-controlled reactivity | Catalyst-controlled regioselectivity | Sequential, orthogonal reactions | Ring formation from acyclic parts |
| Regiocontrol | Moderate to Good; potential for mixtures | Excellent; predictable by ligand choice | Absolute; positionally defined | Excellent; defined by starting materials |
| Substrate Scope | Limited by nitro group compatibility | Broad | Broad | Very Broad |
| Typical Yields | Variable; depends on selectivity | Good to Excellent | Good (per step) | Moderate to Good |
| Scalability | Moderate; purification can be an issue | Good to Excellent | Moderate; multi-step process | Variable; can be high for optimized MCRs |
| Flexibility | Low; fixed substitution pattern | High; access to multiple isomers | High; convergent approach | Very High; access to novel scaffolds |
| Key Advantage | Multiple reaction sites on one molecule | Access to "unnatural" regioisomers | Unambiguous product formation | Rapid access to novel core structures |
| Key Limitation | Potential for side reactions; harsh conditions | Requires specialized (but available) ligands | Longer synthetic sequence | Route development can be intensive |
In Practice: Experimental Protocol & Workflow
Here, we provide a representative protocol for the superior ligand-controlled coupling strategy, demonstrating the practical application of this advanced methodology.
Protocol: Ligand-Controlled C4-Selective Suzuki Coupling
This protocol describes the C4-selective coupling of a 2,4-dichloropyridine with an arylboronic acid, a transformation that would be impossible to achieve selectively with traditional catalysts.[13]
Reagents & Equipment:
-
2,4-Dichloropyridine derivative (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
IPr·HCl (8 mol%)
-
K₃PO₄ (3.0 equiv)
-
Toluene/Water (10:1 mixture), degassed
-
Schlenk flask, magnetic stirrer, nitrogen/argon line
Procedure:
-
Catalyst Pre-formation (The "Why"): To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd₂(dba)₃, the IPr·HCl ligand, and K₃PO₄. The base is crucial for both the Suzuki cycle and for deprotonating the NHC precursor (IPr·HCl) to form the active, free carbene ligand which then coordinates to the palladium.
-
Reagent Addition: Add the 2,4-dichloropyridine derivative and the arylboronic acid to the flask.
-
Solvent Addition: Add the degassed toluene/water solvent mixture via syringe. Degassing is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS. The use of room temperature highlights the high activity of modern catalyst systems.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the C4-arylated monochloropyridine.
Experimental Workflow Diagram
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Conclusion and Future Outlook
While this compound remains a valid tool in the synthetic chemist's toolbox, its utility is often surpassed by more modern and strategic approaches. The paradigm shift from substrate-controlled to catalyst-controlled reactions has revolutionized the synthesis of polysubstituted heterocycles. Ligand-controlled cross-coupling, sequential C-H activation, and de novo ring syntheses offer unparalleled levels of precision, flexibility, and efficiency.
For drug development professionals, adopting these alternative strategies is not merely an academic exercise. It translates into faster access to novel chemical matter, the ability to synthesize previously inaccessible analogues for SAR optimization, and the development of more robust and scalable synthetic routes suitable for manufacturing. As the demand for structurally complex and diverse bioactive molecules continues to grow, mastery of these advanced synthetic methods will be essential for success.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs [systems.enpress-publisher.com]
- 4. [PDF] Pyridine derivatives as preferable scaffolds for the process of discovering new drugs | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. 2,5-Dibromo-4-methylpyridine CAS#: 3430-26-0 [m.chemicalbook.com]
- 8. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]
- 10. Synthesis of Biologically Active Molecules through Multicomponent Reactions [mdpi.com]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Research Progress in Chemical Synthesis and Biosynthesis of Bioactive Pyridine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Inter-Laboratory Cross-Validation of Analytical Methods for 2,5-Dibromo-4-methyl-3-nitropyridine
Introduction: The Imperative for Analytical Consistency
In the landscape of pharmaceutical and agrochemical development, 2,5-Dibromo-4-methyl-3-nitropyridine serves as a pivotal intermediate for synthesizing a range of advanced bioactive compounds.[1] The integrity of any final product is fundamentally tied to the quality of its starting materials and intermediates. Therefore, the ability to reliably and consistently measure the critical quality attributes (CQAs) of this compound—such as identity, purity, and strength—is not merely a procedural formality but a cornerstone of product safety and efficacy.
When analytical testing is transferred between laboratories—from a development site to a quality control (QC) lab, or between a contract research organization (CRO) and a sponsor—it is paramount to ensure that the analytical methods yield equivalent results. This process, known as inter-laboratory cross-validation or method transfer, provides documented evidence that a validated analytical procedure performs consistently regardless of the testing site, personnel, or equipment.[2][3] This guide provides a comprehensive framework for designing and executing a cross-validation study for this compound, grounded in the principles of leading regulatory guidelines such as ICH Q2(R1) and USP General Chapter <1225>.[4][5][6]
The Regulatory and Scientific Framework for Cross-Validation
Analytical method validation establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended application.[6] Cross-validation confirms this suitability across different laboratory environments.[7] The choice of approach depends on the method's complexity and the receiving laboratory's experience, with common strategies including:
-
Comparative Testing: The most frequent approach, where both the originating and receiving labs analyze the same homogeneous batch of the compound. The results are then statistically compared against predefined acceptance criteria.[2] This guide will focus on this methodology.
-
Co-validation: The receiving lab participates in the validation of the method alongside the originating lab. This is often used for new methods intended for multi-site implementation.[8]
-
Revalidation: The receiving lab conducts a partial or full revalidation of the method, which is typically necessary when there are significant differences in equipment or laboratory conditions.[2]
The entire process is governed by a pre-approved protocol that explicitly defines the scope, procedures, and acceptance criteria for the study.
Part 1: Purity and Assay Determination by HPLC
High-Performance Liquid Chromatography (HPLC) is the quintessential technique for assessing the purity and assay of non-volatile, thermally stable pharmaceutical intermediates like this compound.[9] A reversed-phase method is typically the first choice due to its robustness and applicability to a wide range of moderately polar compounds.
Causality Behind Experimental Choices:
-
Stationary Phase (C18): A C18 (octadecylsilane) column is selected for its hydrophobic nature, which provides effective retention for aromatic compounds like the pyridine derivative .
-
Mobile Phase (Acetonitrile/Water): Acetonitrile is a common organic modifier that offers good UV transparency and low viscosity. A buffered aqueous phase is used to control the ionization state of the pyridine nitrogen (pKa ~2-3 for nitropyridines), ensuring consistent retention times and peak shapes. A phosphate buffer at a pH of ~3.0 is chosen to ensure the pyridine is protonated and behaves predictably.
-
Detection (UV at 250 nm): The conjugated π-system of the nitropyridine ring provides strong chromophores, making UV detection highly sensitive. A wavelength of 250 nm is selected as it typically offers a good response for such aromatic systems.[10]
Detailed HPLC Protocol
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.
2. Materials and Reagents:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Reference Standard: this compound (purity ≥ 99.5%).
-
Mobile Phase A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Isocratic Mobile Phase: 60:40 (v/v) Mobile Phase B : Mobile Phase A.
-
Diluent: Mobile Phase.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 250 nm.
-
Injection Volume: 10 µL.
-
Run Time: 15 minutes.
4. Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh ~10 mg of the Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Sample Solution (100 µg/mL): Prepare in the same manner as the Standard Solution using the cross-validation sample lot.
5. Validation Parameter Evaluation:
-
System Suitability: Inject the Standard Solution five times. The %RSD of the peak areas should be ≤ 2.0%.
-
Accuracy: Analyze a sample spiked with the reference standard at three levels (e.g., 80%, 100%, 120%). Calculate the % recovery at each level.
-
Precision (Repeatability): Both labs should prepare and analyze six individual sample preparations from the same homogenous lot. Calculate the mean, standard deviation, and %RSD.
Comparative Data: HPLC Cross-Validation
Table 1: HPLC Assay and Purity Results Comparison
| Parameter | Lab A (Originating) | Lab B (Receiving) | Acceptance Criteria | Status |
| Assay (% w/w) | 99.6% | 99.4% | Mean difference ≤ 2.0% | Pass |
| Precision (% RSD, n=6) | 0.45% | 0.52% | RSD ≤ 2.0% | Pass |
| Purity (% Area) | 99.85% | 99.81% | Mean difference ≤ 0.5% | Pass |
| Known Impurity 1 (% Area) | 0.08% | 0.09% | Mean difference ≤ 0.05% | Pass |
| Accuracy (% Recovery @ 100%) | 100.2% | 99.5% | 98.0% - 102.0% | Pass |
Discussion of Results: The data presented in Table 1 demonstrates a successful transfer of the HPLC method. The assay results between Lab A and Lab B differ by only 0.2%, well within the typical acceptance criterion of ≤ 2.0%. Both laboratories achieved excellent precision, with %RSD values comfortably below the 2.0% limit stipulated by ICH guidelines.[11] This indicates that the method is robust and gives reproducible results in different environments.
Part 2: Impurity Profiling by GC-MS
For identifying and quantifying volatile or semi-volatile process impurities and degradation products, Gas Chromatography-Mass Spectrometry (GC-MS) is an exceptionally powerful tool. Its high resolving power and the structural information provided by the mass spectrometer make it ideal for this purpose. Halogenated organic compounds are particularly well-suited for GC analysis.[12][13]
Causality Behind Experimental Choices:
-
Technique: GC-MS is chosen for its superior sensitivity and specificity for impurity profiling over HPLC-UV, especially for non-chromophoric or volatile impurities that may not be observed by the primary HPLC method.
-
Column (5% Phenyl-Methylpolysiloxane): This is a standard, medium-polarity column (e.g., DB-5ms, HP-5ms) that provides good selectivity for a wide range of compounds, including halogenated aromatics.
-
Ionization (Electron Ionization - EI): Standard 70 eV EI is used because it creates reproducible fragmentation patterns that can be compared against established mass spectral libraries for impurity identification.
Detailed GC-MS Protocol
1. Instrumentation:
-
Gas Chromatograph with a split/splitless inlet, coupled to a Mass Spectrometer (e.g., single quadrupole).
2. Materials and Reagents:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Solvent: Ethyl Acetate (GC Grade).
3. GC Conditions:
-
Inlet Temperature: 280 °C.
-
Injection Mode: Splitless, 1 µL injection volume.
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
4. MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40 - 450 amu.
-
Scan Rate: 2 scans/sec.
5. Sample Preparation:
-
Sample Solution (1 mg/mL): Accurately weigh ~5 mg of the cross-validation sample into a 5 mL volumetric flask. Dissolve and dilute to volume with Ethyl Acetate.
Comparative Data: GC-MS Cross-Validation
For impurity profiling, the key is to ensure that both labs detect the same impurities at comparable levels.
Table 2: GC-MS Impurity Profile Comparison
| Impurity (by Retention Time) | Lab A (% Area) | Lab B (% Area) | Acceptance Criteria | Status |
| Impurity A (10.5 min) | 0.06% | 0.07% | Detect and report; Difference ≤ 0.05% | Pass |
| Impurity B (12.1 min) | 0.03% | 0.03% | Detect and report; Difference ≤ 0.05% | Pass |
| Total Impurities | 0.11% | 0.12% | Difference ≤ 0.1% | Pass |
| Identification | Both labs identified Impurity A as a debrominated species and Impurity B as an isomer based on mass spectral data. | Agreement on spectral data | Pass |
Discussion of Results: The GC-MS cross-validation was successful. Both laboratories detected and quantified the same impurity profile, with negligible differences in the reported area percentages. Crucially, the mass spectral data collected at each site led to the same structural elucidation for the observed impurities, confirming the method's ability to produce equivalent qualitative and quantitative data.
Part 3: Structural Confirmation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structural elucidation of organic molecules.[9][14] For cross-validation, the goal is not to perform a full validation but to confirm that the material produces identical spectra in both laboratories, confirming its identity.
Causality Behind Experimental Choices:
-
Technique: ¹H and ¹³C NMR are fundamental for confirming the carbon-hydrogen framework of the molecule.
-
Solvent (CDCl₃): Deuterated chloroform is a common, non-polar solvent that is effective for dissolving the compound and has well-characterized residual solvent peaks for referencing.
-
Field Strength: A mid-to-high field instrument (e.g., 400 MHz) is used to ensure adequate signal dispersion, allowing for clear interpretation of proton-proton coupling and resolution of all unique carbon signals.
Detailed NMR Protocol
1. Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz) equipped with a broadband probe.
2. Sample Preparation:
-
Dissolve approximately 10-15 mg of the cross-validation sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
3. Acquisition Parameters (¹H NMR):
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: ~16 ppm.
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16.
4. Acquisition Parameters (¹³C{¹H} NMR):
-
Pulse Program: Standard proton-decoupled pulse program (zgpg30).
-
Spectral Width: ~240 ppm.
-
Acquisition Time: ~1 second.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024.
Comparative Data: NMR Cross-Validation
Table 3: ¹H and ¹³C NMR Chemical Shift (δ) Comparison (400 MHz, CDCl₃)
| Assignment | Expected Protons/Carbons | Lab A δ (ppm) | Lab B δ (ppm) | Acceptance Criteria (Δδ) | Status |
| ¹H NMR | |||||
| Pyridine-H | 1H, singlet | 8.65 | 8.64 | ≤ 0.02 ppm | Pass |
| Methyl-H | 3H, singlet | 2.58 | 2.58 | ≤ 0.02 ppm | Pass |
| ¹³C NMR | |||||
| C-Br | C5 | 115.4 | 115.5 | ≤ 0.2 ppm | Pass |
| C-CH₃ | C4 | 142.1 | 142.0 | ≤ 0.2 ppm | Pass |
| C-NO₂ | C3 | 148.9 | 148.9 | ≤ 0.2 ppm | Pass |
| C-Br | C2 | 120.8 | 120.7 | ≤ 0.2 ppm | Pass |
| C-H | C6 | 152.3 | 152.3 | ≤ 0.2 ppm | Pass |
| -CH₃ | Methyl C | 19.7 | 19.7 | ≤ 0.2 ppm | Pass |
Discussion of Results: The NMR data from both laboratories are virtually identical. The differences in chemical shifts (Δδ) for both proton and carbon nuclei are well within the acceptable limits, which are typically defined by the digital resolution of the spectrum. This provides definitive confirmation that the material analyzed at both sites possesses the same molecular structure, successfully completing the identity portion of the cross-validation.
Conclusion
The successful cross-validation of analytical methods is a testament to a method's robustness and a prerequisite for ensuring data consistency across a product's lifecycle. This guide has outlined a comprehensive, multi-technique approach for the inter-laboratory comparison of analytical results for this compound. By combining HPLC for quantitative purity and assay, GC-MS for sensitive impurity profiling, and NMR for definitive structural confirmation, a complete and reliable analytical picture can be established and successfully transferred. The key to success lies in a meticulously planned protocol, a deep understanding of the causality behind the analytical techniques, and clearly defined acceptance criteria grounded in established regulatory guidelines.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. USP <1225> Method Validation - BA Sciences [basciences.com]
- 6. uspbpep.com [uspbpep.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. Analytical Method Transfer: Best Practices and Guidelines | Lab Manager [labmanager.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 11. database.ich.org [database.ich.org]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,5-Dibromo-4-methyl-3-nitropyridine
This guide provides essential safety and logistical information for the proper handling and disposal of 2,5-Dibromo-4-methyl-3-nitropyridine. Designed for researchers, scientists, and drug development professionals, the following procedures are grounded in established safety protocols for halogenated and nitrated aromatic compounds to ensure operational safety and regulatory compliance.
The core principle of this guide is risk minimization. As a brominated nitropyridine derivative, this compound must be treated as a hazardous chemical. The procedures outlined below are based on data from structurally similar compounds and general principles of hazardous waste management. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal requirements and to adhere to all local, state, and federal regulations.[1][2]
Hazard Assessment and Identification
-
Serious Eye Damage: Causes serious eye damage or irritation.[2][3][4][5]
-
Respiratory Irritation: May cause respiratory irritation.[2][3][4][5]
These hazards are summarized in the table below.
| Hazard Category | GHS Hazard Statement | Source |
| Acute Toxicity, Oral | H302: Harmful if swallowed | [2][3] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | [2][3][4] |
| Serious Eye Damage/Irritation | H318/H319: Causes serious eye damage/irritation | [2][3][4][5] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | [3][4][5] |
Immediate Safety and Handling Precautions
Before beginning any work that will generate this compound waste, ensure the following controls are in place.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to prevent exposure.
-
Eye Protection: Wear chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[2] A face shield may be required for splash hazards.
-
Hand Protection: Wear compatible, chemical-resistant gloves, such as nitrile or butyl rubber.[6] Standard latex gloves do not offer sufficient protection. Always inspect gloves before use and use proper removal technique to avoid skin contact.[7]
-
Body Protection: A fully-buttoned laboratory coat is mandatory.[6][8] For larger quantities, consider a chemical-resistant apron or suit.
-
Respiratory Protection: All handling of this compound, including weighing and preparing for disposal, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[6][8][9]
Engineering Controls
-
Ventilation: Work must be performed in a properly functioning laboratory chemical fume hood.[10]
-
Emergency Equipment: An emergency eyewash station and a safety shower must be readily accessible and tested regularly.[5][6]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste from the point of generation to its final destruction.
Step 1: Waste Identification and Segregation
Proper segregation is crucial for safe disposal and regulatory compliance.
-
Classification: this compound waste is classified as a halogenated organic hazardous waste .[11][12]
-
Segregation: This waste stream must be kept separate from non-halogenated chemical waste.[12] Never mix incompatible waste types. Consult your EHS department for specific segregation requirements at your institution.
Step 2: Waste Collection and Containment
-
Container: Collect all waste, including contaminated consumables (e.g., gloves, weighing paper, absorbent pads), in a designated, leak-proof, and sealable container made of a chemically compatible material (e.g., high-density polyethylene).[9][10]
-
Condition: Ensure the container is in good condition with a secure, threaded cap to prevent leaks or vapor release.[12] Keep the container closed at all times except when actively adding waste.[10][12]
Step 3: Labeling
Accurate labeling is a legal requirement and essential for safety.
-
Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[10][12]
-
The label must include:
Step 4: Temporary Storage
-
Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[6][10]
-
The storage location should be away from heat, ignition sources, and incompatible materials such as strong oxidizers and acids.[10]
-
Ensure the container is stored in secondary containment to control any potential leaks.
Step 5: Arranging for Final Disposal
-
Contact EHS: Do not attempt to treat or neutralize the chemical waste yourself.[6] Contact your institution's EHS department to schedule a pickup for the hazardous waste.[6]
-
Disposal Method: The standard and recommended disposal method for halogenated organic compounds is high-temperature incineration in a licensed facility equipped with scrubbers to neutralize acidic gases (like hydrogen bromide) generated during combustion.[1][11][13]
Emergency Procedures: Spill and Exposure Management
Accidents require immediate and correct responses.
Spill Response
-
Small Spill (manageable within 10 minutes):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent.
-
Using non-sparking tools, carefully collect the absorbent material and spilled substance.[6]
-
Place the collected material into a sealed, labeled hazardous waste container.[6][10]
-
Decontaminate the spill area with a suitable solvent recommended by your EHS department, followed by soap and water. Collect all cleanup materials as hazardous waste.[6]
-
-
Large Spill:
First-Aid Measures for Exposure
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[2][5] Seek immediate medical attention.[8]
-
Skin Contact: Take off contaminated clothing immediately.[2] Wash the affected area with plenty of soap and water for at least 15 minutes.[8] If skin irritation occurs, get medical advice.[8]
-
Inhalation: Move the exposed person to fresh air and keep them comfortable for breathing.[2][5] If the person feels unwell, call a poison center or doctor.[3]
-
Ingestion: Rinse mouth with water.[2] Do NOT induce vomiting.[8] Seek immediate medical help.[2]
Disposal Decision Workflow
The following diagram illustrates the procedural flow for the safe management and disposal of this compound waste.
Caption: Workflow for safe handling and disposal of this compound.
Conclusion
The responsible disposal of this compound is not merely a procedural task but a critical component of a robust laboratory safety culture. By adhering to the principles of hazard identification, proper handling, and compliant waste management, you protect yourself, your colleagues, and the environment. Always prioritize safety and when in doubt, consult your institution's Environmental Health and Safety professionals.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-Nitropyridine - Safety Data Sheet [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. jubilantingrevia.com [jubilantingrevia.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
